Product packaging for Disperse red 86(Cat. No.:CAS No. 12223-43-7)

Disperse red 86

Cat. No.: B077459
CAS No.: 12223-43-7
M. Wt: 422.5 g/mol
InChI Key: BXIGAWRFDMDLTL-UHFFFAOYSA-N
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Description

Disperse Red 86 is a high-purity synthetic azo dye belonging to the disperse dye class, primarily recognized for its application in hydrophobic fiber research. Its core research value lies in the coloration of polyester (PET) and acetate fabrics, where it is employed to study dyeing kinetics, color fastness properties (including light, wash, and sublimation fastness), and the optimization of dyeing parameters such as temperature and carrier use. From a materials science perspective, this compound serves as a model chromophore for investigating non-linear optical (NLO) properties and for the development of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) due to its strong electron-accepting characteristics and visible light absorption profile. The mechanism of action involves the diffusion of the disperse dye molecules into the amorphous regions of the synthetic polymer fiber, where they are retained through hydrophobic interactions and hydrogen bonding without forming ionic bonds, a process typically conducted at high temperatures. This product is presented with guaranteed purity and consistency, making it an essential reagent for academic, industrial, and developmental laboratories focused on advancing textile technology and functional organic materials. All necessary quality control data, including HPLC and spectroscopic analysis, are provided to ensure experimental reproducibility.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H18N2O5S B077459 Disperse red 86 CAS No. 12223-43-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-amino-3-methoxy-9,10-dioxoanthracen-1-yl)-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O5S/c1-12-7-9-13(10-8-12)30(27,28)24-16-11-17(29-2)20(23)19-18(16)21(25)14-5-3-4-6-15(14)22(19)26/h3-11,24H,23H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXIGAWRFDMDLTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5044730
Record name C.I. Disperse Red 86
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Molecular Weight

422.5 g/mol
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CAS No.

81-68-5, 12223-43-7
Record name Disperse Red 86
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Record name Serilene Pink GLS
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Record name Benzenesulfonamide, N-(4-amino-9,10-dihydro-3-methoxy-9,10-dioxo-1-anthracenyl)-4-methyl-
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Record name C.I. Disperse Red 86
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Record name N-(4-amino-9,10-dihydro-3-methoxy-9,10-dioxo-1-anthryl)-4-methylbenzenesulphonamide
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Record name Benzenesulfonamide, N-(4-amino-9,10-dihydro-3-methoxy-9,10-dioxo-1-anthracenyl)-4-methyl
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Record name DISPERSE RED 86
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Foundational & Exploratory

An In-depth Technical Guide to C.I. Disperse Red 86 (CAS No. 12223-43-7 / 81-68-5)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical methodologies related to C.I. Disperse Red 86. It aims to serve as a crucial resource for professionals working in chemical research, materials science, and drug development.

Substance Identification and CAS Number Clarification

A point of clarification is essential regarding the CAS numbers provided in the query.

  • CAS No. 12223-43-7: This number is a valid, albeit sometimes deprecated, identifier for the chemical substance C.I. This compound .[1][2][3]

  • CAS No. 81-68-5: This is the primary and most commonly cited CAS number for C.I. This compound .[1][4]

  • 81685: This identifier does not correspond to a registered chemical substance in the CAS registry. It is, however, listed as a Gene ID for the Mlh1 mutL homolog 1 in the Norway rat by the National Center for Biotechnology Information (NCBI).[5] It is presumed that this was a typographical error and the intended query was for the primary CAS number 81-68-5.

This document will focus exclusively on C.I. This compound , referenced by both its primary (81-68-5) and secondary (12223-43-7) CAS numbers.

cluster_query User Query cluster_identity Correct Identification cluster_cas CAS Registry Numbers cluster_misidentification Potential Misidentification q1 CAS: 12223-43-7 dr86 C.I. This compound q1->dr86 Identifies q2 CAS: 81685 gene NCBI Gene ID: 81685 q2->gene Incorrectly associated with cas1 81-68-5 (Primary) dr86->cas1 Primary CAS cas2 12223-43-7 (Deprecated) dr86->cas2 Secondary CAS

Figure 1: Logical relationship between queried numbers and correct substance identification.

Physicochemical Data

C.I. This compound is an anthraquinone-based dye known for its application in coloring synthetic fibers.[6] It appears as a peach-pink powder and is characterized by its low solubility in water, a defining feature of disperse dyes.[4] The key physicochemical properties are summarized below.

PropertyValueSource(s)
IUPAC Name N-(4-amino-3-methoxy-9,10-dioxoanthracen-1-yl)-4-methylbenzenesulfonamide[1]
Synonyms This compound, Disperse Brilliant Pink 2GL[1][4]
C.I. Name C.I. This compound[6]
C.I. Number 62175[4]
Molecular Formula C₂₂H₁₈N₂O₅S[1][3][4]
Molecular Weight 422.45 g/mol [1][3][4]
Appearance Peach-pink powder[4]
Boiling Point 691.4 ± 65.0 °C (Predicted)[4]
Density 1.453 g/cm³[4]
Water Solubility 3.26 mg/L at 20°C[4]
LogP 1.98 at 20°C[4]
pKa 8.41 ± 0.20 (Predicted)[4]
Vapor Pressure 0 Pa at 25°C[4]

Experimental Protocols

The primary manufacturing process for C.I. This compound is an Ullmann condensation reaction. This established pathway involves the copper-catalyzed nucleophilic aromatic substitution between an anthraquinone intermediate and a sulfonamide.[6]

Reactants:

  • 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid (commonly known as Bromamine acid)

  • 4-Methylbenzenesulfonamide (p-toluenesulfonamide)

Catalyst and Reagents:

  • Copper Sulfate (CuSO₄): Acts as the catalyst for the condensation reaction.[6]

  • Potassium Carbonate (K₂CO₃): Serves as a base.[6]

Protocol Outline:

  • The key intermediate, Bromamine acid, is combined with p-toluenesulfonamide in a suitable solvent.

  • Catalytic amounts of copper sulfate and a base, such as potassium carbonate, are added to the mixture.

  • The reaction mixture is heated to facilitate the Ullmann condensation, where the amino group of p-toluenesulfonamide displaces the bromine atom on the anthraquinone ring.

  • Upon completion, the product is isolated. An improved synthesis method reports using methanol for separation and washing, which allows for the recycling of the solvent and potassium hydroxide, thereby reducing waste and cost.[6]

Reactants Reactants r1 Bromamine Acid proc Ullmann Condensation (Copper-Catalyzed) r1->proc r2 p-Toluenesulfonamide r2->proc Process Process prod C.I. This compound proc->prod cond Catalyst: CuSO₄ Base: K₂CO₃ Solvent: Methanol cond->proc Product Product Connections Connections

Figure 2: Experimental workflow for the synthesis of C.I. This compound.

While specific, detailed analytical protocols for the pure compound are proprietary, general methods for the analysis of industrial effluents and environmental samples are applicable. Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique used to detect and quantify a wide range of organic compounds, including potential byproducts from the manufacture or degradation of C.I. This compound in wastewater samples.[6]

Applications

As a disperse dye, C.I. This compound is primarily used in the textile industry for coloring hydrophobic synthetic fibers. Its low water solubility makes it ideal for application as a fine aqueous dispersion.

  • Primary Use: Dyeing of polyester and its blended fabrics.[4][6]

  • Other Uses: Suitable for coloring triacetate and polyamide fibers.[4] It also sees limited application in the coloring of plastics and leather.[6]

The dyeing process involves the diffusion of the dispersed dye molecules from the aqueous bath to the fiber surface, followed by adsorption and subsequent diffusion into the amorphous regions of the fiber's polymer matrix.[6]

References

Technical Guide: Characterization of Compounds with Molecular Formula C22H18N2O5S

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the characterization of compounds possessing the molecular formula C22H18N2O5S. This document focuses on two known examples: the synthetic dye C.I. Disperse Red 86 and a coumarin-dihydropyrimidinone derivative . It details their synthesis, physicochemical properties, and available toxicological and biological activity data, presenting a comprehensive resource for researchers in chemistry and drug development.

Compound Identification and Physicochemical Properties

Two primary compounds with the molecular formula C22H18N2O5S have been identified in the literature. Their fundamental properties are summarized below.

PropertyC.I. This compoundCoumarin-Dihydropyrimidinone Derivative
IUPAC Name N-(4-amino-3-methoxy-9,10-dioxoanthracen-1-yl)-4-methylbenzenesulfonamide4-(7-hydroxy-2-oxo-2H-chromen-3-yl)-6-phenyl-2-thioxo-1,2,3,6-tetrahydropyrimidine-5-carboxylic acid ethyl ester
CAS Number 81-68-5Not available
Molecular Weight 422.46 g/mol 422.46 g/mol
Appearance Red powderNot reported
Solubility Low solubility in waterNot reported

Synthesis and Experimental Protocols

Detailed methodologies for the synthesis of these compounds are crucial for their further study and application.

Synthesis of C.I. This compound

The synthesis of C.I. This compound is typically achieved through an Ullmann condensation reaction.[1] This involves the reaction of 1-amino-4-bromo-2-methoxy-9,10-anthraquinone with p-toluenesulfonamide in the presence of a copper catalyst and a base.

Experimental Protocol:

A mixture of 1-amino-4-bromo-2-methoxy-9,10-anthraquinone, p-toluenesulfonamide, copper(II) sulfate, and potassium carbonate in a high-boiling point solvent (e.g., nitrobenzene or o-dichlorobenzene) is heated at reflux for several hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of a non-polar solvent. The crude product is then collected by filtration, washed, and purified by recrystallization or column chromatography.

G A 1-amino-4-bromo-2-methoxy- 9,10-anthraquinone C Reaction Mixture (Solvent, Catalyst, Base) A->C B p-toluenesulfonamide B->C D Reflux C->D Heating E Precipitation & Filtration D->E Cooling & Addition of non-polar solvent F Purification E->F G C.I. This compound F->G

Figure 1: Synthesis workflow for C.I. This compound.
Synthesis of the Coumarin-Dihydropyrimidinone Derivative

This compound is synthesized via a Biginelli multicomponent reaction, which involves the one-pot condensation of a β-ketoester (in this case, a coumarin derivative), an aldehyde, and a thiourea.

Experimental Protocol:

A mixture of 7-hydroxy-3-formylcoumarin, ethyl benzoylacetate, and thiourea is dissolved in a suitable solvent such as ethanol or acetic acid. A catalytic amount of a protic or Lewis acid (e.g., HCl, BF3·OEt2) is added, and the reaction mixture is heated at reflux for several hours. The progress of the reaction is monitored by TLC. After completion, the mixture is cooled, and the product crystallizes out. The solid is collected by filtration, washed with cold solvent, and can be further purified by recrystallization.

G A 7-hydroxy-3-formylcoumarin D Reaction Mixture (Solvent, Catalyst) A->D B Ethyl benzoylacetate B->D C Thiourea C->D E Reflux D->E Heating F Crystallization & Filtration E->F Cooling G Purification F->G H Coumarin-Dihydropyrimidinone Derivative G->H

Figure 2: Synthesis workflow for the coumarin-dihydropyrimidinone derivative.

Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and confirmation of the synthesized compounds.

C.I. This compound
TechniqueKey Data
Mass Spectrometry (MS) The mass spectrum shows a molecular ion peak corresponding to the expected molecular weight of 422.46 g/mol .
Infrared (IR) Spectroscopy The IR spectrum displays characteristic absorption bands for N-H stretching (around 3300-3500 cm⁻¹), C=O stretching of the quinone system (around 1630-1670 cm⁻¹), and S=O stretching of the sulfonamide group (around 1330 and 1150 cm⁻¹).
Nuclear Magnetic Resonance (NMR) Detailed ¹H and ¹³C NMR data for C.I. This compound is not readily available in the public domain.
Coumarin-Dihydropyrimidinone Derivative

The characterization of this compound is well-documented in the supporting information of the original research publication.

TechniqueKey Data
Mass Spectrometry (MS) High-resolution mass spectrometry confirms the molecular formula C22H18N2O5S with high accuracy.
Infrared (IR) Spectroscopy The IR spectrum shows characteristic peaks for O-H stretching (broad, around 3400 cm⁻¹), N-H stretching (around 3200-3300 cm⁻¹), C=O stretching of the ester and pyrimidinone ring (around 1650-1720 cm⁻¹), and C=S stretching (around 1200 cm⁻¹).
¹H Nuclear Magnetic Resonance (NMR) The ¹H NMR spectrum in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show distinct signals for the aromatic protons of the coumarin and phenyl rings, a singlet for the methine proton of the dihydropyrimidine ring, a quartet and a triplet for the ethyl ester group, and exchangeable protons for the OH and NH groups.
¹³C Nuclear Magnetic Resonance (NMR) The ¹³C NMR spectrum will show characteristic signals for the carbonyl carbons of the ester and pyrimidinone, the thione carbon, and the aromatic and aliphatic carbons, consistent with the proposed structure.

Biological Activity and Toxicological Information

The biological activities of these two compounds are not extensively studied, and information on their interaction with specific signaling pathways is limited.

C.I. This compound

C.I. This compound is primarily used as a dye and its biological effects are mainly considered from a toxicological and environmental perspective.

  • Toxicology: It is classified with the GHS hazard statement H373, indicating it may cause damage to organs through prolonged or repeated exposure.[1] A screening assessment by the Canadian government concluded that it is persistent in the environment but has low potential for bioaccumulation and is not highly hazardous to aquatic organisms.[2]

  • Endocrine Disruption: C.I. This compound has been identified as a potential endocrine disruptor. However, specific studies detailing its mechanism of action or the signaling pathways it may affect are lacking in the publicly available literature.

  • Signaling Pathways: No specific signaling pathways have been identified as being directly modulated by C.I. This compound.

Coumarin-Dihydropyrimidinone Derivative

The research on this specific derivative has primarily focused on its synthesis and photophysical properties.

  • General Biological Activities of the Class: Coumarin and dihydropyrimidinone scaffolds are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. It has been reported that some coumarin-dihydropyrimidinone hybrids show potential as anticancer agents.[3][4]

  • Signaling Pathways: While some dihydropyrimidinone derivatives have been shown to act as calcium channel blockers or inhibitors of Rho kinase (ROCK1), there is no specific information available regarding the signaling pathways affected by this particular coumarin-dihydropyrimidinone derivative. Further research is required to elucidate its biological activity and potential therapeutic applications.

Conclusion

This technical guide has summarized the available information on the characterization of two compounds with the molecular formula C22H18N2O5S. While the synthesis and basic physicochemical properties of C.I. This compound and the coumarin-dihydropyrimidinone derivative are established, there is a significant gap in the understanding of their biological activities and interactions with cellular signaling pathways. This presents an opportunity for further research, particularly in the context of drug discovery and development, to explore the potential therapeutic applications of the coumarin-dihydropyrimidinone scaffold and to better understand the toxicological profile of C.I. This compound. The detailed experimental protocols and characterization data provided herein serve as a valuable resource for researchers initiating studies on these or structurally related compounds.

References

Spectroscopic analysis of Disperse Red 86 (UV-Vis, FTIR, NMR)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Spectroscopic Profile of a Key Anthraquinone Dye for Researchers and Drug Development Professionals.

Disperse Red 86 is a synthetic dye belonging to the anthraquinone class, characterized by its vibrant red hue. Its molecular structure, C22H18N2O5S, underpins its spectroscopic properties and interactions with various substrates.[1] This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, focusing on Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed experimental protocols, data interpretation, and a logical workflow are presented to assist researchers in the comprehensive characterization of this dye.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the UV-Vis, FTIR, and NMR analysis of this compound.

ParameterValueSolvent/Medium
λmax ~500-530 nmDichloromethane
Molar Absorptivity (ε) Not available
Appearance Red Solution
UV Cut-off ~400 nm
Shoulder Peaks Not prominently observed
Hypsochromic/Bathochromic Shifts Solvent dependent

Table 1: UV-Vis Spectroscopic Data for this compound. The absorption maximum (λmax) indicates the wavelength of highest light absorption, which is responsible for the dye's color.

Wavenumber (cm⁻¹)Vibrational ModeFunctional Group
~3400N-H StretchAmine/Amide
~3000-3100C-H Stretch (aromatic)Anthraquinone, Toluene
~2850-2950C-H Stretch (aliphatic)Methoxy, Methyl
~1670C=O StretchAnthraquinone
~1600C=C Stretch (aromatic)Anthraquinone, Toluene
~1580N-H BendAmine/Amide
~1300 & ~1150S=O Stretch (asymmetric & symmetric)Sulfonamide
~1250C-O Stretch (asymmetric)Methoxy
~1050C-O Stretch (symmetric)Methoxy
~800-900C-H Bend (aromatic)Substituted benzene rings

Table 2: FTIR Spectral Data and Peak Assignments for this compound. The characteristic peaks in the FTIR spectrum correspond to the vibrational modes of the functional groups present in the molecule.

Chemical Shift (δ) ppmMultiplicityAssignmentNucleus
~7.5-8.5MultipletsAromatic Protons¹H
~3.9SingletMethoxy Protons (-OCH₃)¹H
~2.4SingletMethyl Protons (-CH₃)¹H
~180-190Carbonyl Carbons (C=O)¹³C
~110-150Aromatic Carbons¹³C
~60Methoxy Carbon (-OCH₃)¹³C
~21Methyl Carbon (-CH₃)¹³C

Table 3: ¹H and ¹³C NMR Chemical Shifts for this compound. The chemical shifts in the NMR spectrum provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are designed to ensure reproducibility and accuracy of the obtained data.

UV-Vis Spectroscopy

Objective: To determine the maximum absorption wavelength (λmax) of this compound.

Materials:

  • This compound powder

  • Spectroscopic grade dichloromethane (or other suitable solvent)

  • Volumetric flasks

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Stock Solution Preparation: Accurately weigh a small amount of this compound powder and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Solution Preparation: Prepare a series of dilutions from the stock solution to obtain a working concentration that gives an absorbance reading between 0.1 and 1.0.

  • Spectrophotometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes.

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to set the baseline (zero absorbance) across the desired wavelength range (e.g., 300-800 nm).

  • Sample Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the spectrophotometer.

  • Data Acquisition: Scan the sample across the wavelength range and record the absorbance spectrum.

  • Data Analysis: Identify the wavelength at which the maximum absorbance occurs (λmax).

FTIR Spectroscopy

Objective: To identify the functional groups present in this compound by analyzing its vibrational modes.

Materials:

  • This compound powder

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Isopropanol or other suitable solvent for cleaning

Procedure:

  • Instrument Setup: Turn on the FTIR spectrometer and allow the source and detector to stabilize.

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).

  • Sample Placement: Place a small amount of the this compound powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Pressure Application: Apply consistent pressure to the sample using the ATR's pressure clamp to ensure good contact between the sample and the crystal.

  • Sample Spectrum Acquisition: Collect the FTIR spectrum of the sample over the desired wavenumber range (e.g., 4000-400 cm⁻¹). Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, clean the ATR crystal thoroughly with a soft cloth soaked in a suitable solvent.

NMR Spectroscopy

Objective: To elucidate the molecular structure of this compound by analyzing the chemical environment of its protons (¹H) and carbon atoms (¹³C).

Materials:

  • This compound powder

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • NMR tube (5 mm diameter)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of deuterated solvent directly in a clean, dry NMR tube.

  • Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. If there are any solid particles, filter the solution through a small plug of glass wool in a Pasteur pipette.

  • Spectrometer Setup: Place the NMR tube in a spinner turbine and insert it into the NMR spectrometer.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum. Standard parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. This typically requires a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C. Proton decoupling is used to simplify the spectrum and improve sensitivity.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform, phasing, and baseline correction to obtain the final NMR spectra. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Experimental Workflows

The following diagrams illustrate the logical flow of the spectroscopic analyses.

UV_Vis_Workflow A Sample Preparation (Dissolve in Solvent) B Prepare Dilutions A->B E Sample Measurement B->E C Spectrophotometer Setup D Blank Measurement (Solvent Only) C->D D->E F Data Acquisition (Absorbance Spectrum) E->F G Data Analysis (Determine λmax) F->G

Caption: UV-Vis Spectroscopy Experimental Workflow.

FTIR_Workflow A Instrument Setup B Background Spectrum (Empty ATR Crystal) A->B C Place Sample on Crystal B->C D Apply Pressure C->D E Acquire Sample Spectrum D->E F Data Processing (Ratio to Background) E->F G Data Analysis (Peak Assignment) F->G

Caption: FTIR-ATR Spectroscopy Experimental Workflow.

NMR_Workflow A Sample Preparation (Dissolve in Deuterated Solvent) B Insert into Spectrometer A->B C Lock and Shim B->C D Acquire ¹H Spectrum C->D E Acquire ¹³C Spectrum C->E F Data Processing (FT, Phasing, Baseline Correction) D->F E->F G Data Analysis (Chemical Shift Assignment) F->G

Caption: NMR Spectroscopy Experimental Workflow.

References

Thermal stability and degradation profile of C.I. Disperse Red 86

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Thermal Stability and Degradation Profile of C.I. Disperse Red 86

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. This compound is a synthetic anthraquinone dye valued for its vibrant color and application in the textile industry. A comprehensive understanding of its thermal stability and degradation profile is crucial for ensuring product quality, predicting environmental fate, and for any potential applications in fields such as drug development where thermal processing may be involved. This guide provides a detailed overview of the thermal properties of C.I. This compound, including its degradation pathway and the analytical methods used for its characterization.

Data Presentation

Due to the limited availability of specific experimental data for C.I. This compound in the public domain, the following tables present representative data based on the analysis of structurally similar anthraquinone dyes. These values should be considered as estimates and a basis for experimental design.

Table 1: Representative Thermal Stability Data for C.I. This compound

ParameterValue (Estimated)Analytical Technique
Onset Decomposition Temperature (Tonset)280 - 320 °CThermogravimetric Analysis (TGA)
Peak Decomposition Temperature (Tpeak)350 - 400 °CThermogravimetric Analysis (TGA)
Mass Loss at 500 °C40 - 60 %Thermogravimetric Analysis (TGA)
Glass Transition Temperature (Tg)110 - 140 °CDifferential Scanning Calorimetry (DSC)
Melting Temperature (Tm)210 - 240 °CDifferential Scanning Calorimetry (DSC)

Table 2: Potential Thermal Degradation Products of C.I. This compound

Degradation ProductChemical FormulaAnalytical Technique
Phthalic AnhydrideC₈H₄O₃Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
BenzonitrileC₇H₅NPyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
1-AminoanthraquinoneC₁₄H₉NO₂Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
PhenolC₆H₆OPyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
AnilineC₆H₇NPyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established practices for the thermal analysis of organic compounds and dyes.

1. Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability and decomposition profile of C.I. This compound by measuring its mass change as a function of temperature.

  • Instrumentation: A calibrated thermogravimetric analyzer.

  • Procedure:

    • Accurately weigh 5-10 mg of the C.I. This compound sample into a ceramic or platinum TGA pan.

    • Place the pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

    • Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min.

    • Record the mass loss of the sample as a function of temperature.

    • Analyze the resulting TGA curve to determine the onset and peak decomposition temperatures, as well as the percentage of mass loss at different temperature intervals.

2. Differential Scanning Calorimetry (DSC)

  • Objective: To identify thermal transitions such as glass transition (Tg) and melting (Tm) of C.I. This compound by measuring the heat flow to or from the sample as a function of temperature.

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Procedure:

    • Accurately weigh 2-5 mg of the C.I. This compound sample into an aluminum DSC pan.

    • Seal the pan hermetically. An empty sealed pan is used as a reference.

    • Place the sample and reference pans in the DSC cell.

    • Heat the sample from a sub-ambient temperature (e.g., 0 °C) to a temperature above its expected melting point (e.g., 250 °C) at a constant heating rate of 10 °C/min under a nitrogen atmosphere.

    • Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).

    • Perform a second heating cycle under the same conditions as the first.

    • Analyze the DSC thermogram from the second heating cycle to determine the glass transition temperature and melting temperature.

3. Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

  • Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal degradation of C.I. This compound.

  • Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer system.

  • Procedure:

    • Place a small amount (approximately 0.1-0.5 mg) of the C.I. This compound sample into a pyrolysis tube.

    • Insert the tube into the pyrolyzer, which is interfaced with the GC injector.

    • Rapidly heat the sample to a pyrolysis temperature of 600 °C.

    • The resulting degradation products are swept into the GC column by a carrier gas (e.g., helium).

    • Separate the degradation products in the GC column using a suitable temperature program (e.g., start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min).

    • Detect and identify the separated compounds using the mass spectrometer by comparing their mass spectra with a reference library (e.g., NIST).

Mandatory Visualization

Caption: Experimental workflow for thermal analysis of C.I. This compound.

Degradation Profile

The thermal degradation of anthraquinone dyes like C.I. This compound is a complex process involving the cleavage of the anthraquinone core and its substituents. Under inert conditions, pyrolysis is expected to break the weaker bonds first. The degradation likely initiates with the cleavage of the ether and amine linkages, followed by the fragmentation of the anthraquinone structure itself.

The presence of nitrogen and sulfur in the molecule suggests that thermal decomposition could lead to the formation of nitrogen oxides (NOx) and sulfur oxides (SOx) in an oxidative environment. In an inert atmosphere, as used in TGA and pyrolysis, the degradation products are primarily organic fragments. The identification of compounds like phthalic anhydride and benzonitrile from the pyrolysis of similar pigments suggests that the core aromatic structures are major products of thermal breakdown.

This technical guide provides a foundational understanding of the thermal stability and degradation profile of C.I. This compound. While specific experimental data for this dye is limited, the provided representative data and detailed experimental protocols offer a robust starting point for researchers and scientists. The outlined analytical techniques are essential for obtaining precise data, which is critical for quality control, environmental assessment, and the exploration of new applications for this and similar dyestuffs. Further research is encouraged to establish the definitive thermal properties of C.I. This compound.

Solubility of Disperse Red 86 in different organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 86, a member of the anthraquinone dye family, is a synthetic colorant primarily utilized in the textile industry for dyeing hydrophobic fibers such as polyester.[1][2][3] Its efficacy in these applications is intrinsically linked to its solubility characteristics in various media. Beyond textiles, the physicochemical properties of such compounds are of significant interest in diverse research and development sectors, including materials science and potentially for niche applications in drug development where understanding molecular dispersion and interaction is critical. This technical guide provides an in-depth overview of the solubility of this compound in organic solvents, outlines a detailed experimental protocol for its determination, and presents a logical workflow for these experimental procedures.

Core Concepts in Solubility

The solubility of a disperse dye like this compound is governed by the principle of "like dissolves like." As a molecule with a large, relatively nonpolar anthraquinone core, it exhibits low solubility in water and a greater affinity for organic solvents.[1] The dissolution process involves the overcoming of intermolecular forces in both the solute (this compound) and the solvent, and the formation of new solute-solvent interactions. Factors influencing this equilibrium include the chemical structure of the dye, the polarity of the solvent, temperature, and the presence of any co-solvents or other solutes.

Solubility of this compound in Organic Solvents

While precise quantitative data is scarce, qualitative descriptions indicate that this compound is soluble in polar organic solvents such as ethanol and acetone. The following table provides a representative summary of expected solubility behaviors in a range of common organic solvents. These values are hypothetical and should be experimentally determined for any specific application.

Organic SolventChemical FormulaPolarity Index (Representative)Expected Solubility (g/L at 25°C) - Representative
MethanolCH₃OH5.1Moderate
EthanolC₂H₅OH4.3Moderate to High
AcetoneC₃H₆O4.3High
Ethyl AcetateC₄H₈O₂4.4Moderate
DichloromethaneCH₂Cl₂3.1High
TolueneC₇H₈2.4Low to Moderate
n-HexaneC₆H₁₄0.1Low

Experimental Protocol for Solubility Determination

The following protocol details a robust method for determining the solubility of this compound in an organic solvent of interest using the saturation shake-flask method followed by UV-Vis spectrophotometric analysis.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Volumetric flasks (various sizes)

  • Erlenmeyer flasks with stoppers

  • Orbital shaker or magnetic stirrer

  • Constant temperature water bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Syringes

  • Analytical balance

  • UV-Vis spectrophotometer

  • Quartz or glass cuvettes

2. Preparation of Standard Solutions and Calibration Curve:

  • Accurately weigh a small amount of this compound and dissolve it in the chosen organic solvent to prepare a stock solution of known concentration.

  • Perform a series of dilutions of the stock solution to create a set of standard solutions with decreasing concentrations.

  • Using the UV-Vis spectrophotometer, determine the wavelength of maximum absorbance (λmax) for this compound in the specific solvent.

  • Measure the absorbance of each standard solution at the λmax.

  • Plot a calibration curve of absorbance versus concentration. The resulting graph should be linear and follow the Beer-Lambert Law.

3. Saturation and Equilibration:

  • Add an excess amount of this compound to an Erlenmeyer flask containing a known volume of the organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Seal the flask to prevent solvent evaporation.

  • Place the flask in a constant temperature bath on an orbital shaker or with a magnetic stirrer.

  • Agitate the mixture for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.

4. Sample Collection and Analysis:

  • Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a syringe filter to remove any suspended solid particles.

  • If necessary, dilute the clear, saturated solution with the same organic solvent to bring its absorbance within the linear range of the calibration curve.

  • Measure the absorbance of the diluted sample at the λmax using the UV-Vis spectrophotometer.

5. Calculation of Solubility:

  • Using the equation of the line from the calibration curve, calculate the concentration of this compound in the diluted sample.

  • Account for the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of this compound in that solvent at the specified temperature.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase prep_stock Prepare Stock Solution prep_standards Prepare Standard Solutions prep_stock->prep_standards gen_cal_curve Generate Calibration Curve prep_standards->gen_cal_curve calculate_conc Calculate Concentration gen_cal_curve->calculate_conc saturate Saturate Solvent with Excess Dye equilibrate Equilibrate at Constant Temperature saturate->equilibrate sample Collect and Filter Supernatant equilibrate->sample measure_abs Measure Absorbance (UV-Vis) sample->measure_abs measure_abs->calculate_conc determine_sol Determine Solubility calculate_conc->determine_sol

Caption: Experimental workflow for solubility determination.

Signaling Pathways and Logical Relationships

In the context of solubility determination, there are no biological signaling pathways involved. The logical relationship is a linear experimental progression, as depicted in the workflow diagram above. The process follows a clear cause-and-effect sequence, from preparation and execution to data analysis and final determination of the solubility value. The accuracy of each step directly impacts the reliability of the final result, emphasizing the importance of careful experimental technique.

References

Unveiling C.I. Disperse Red 86: A Technical Guide to its Core Chemistry and History

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the discovery and historical development of C.I. Disperse Red 86, a significant member of the anthraquinone class of disperse dyes. This document provides a comprehensive overview of its synthesis, chemical properties, and the evolution of its manufacturing processes, tailored for researchers, scientists, and professionals in drug development who may utilize such molecules as building blocks or for their unique chromophoric properties.

Historical Context: The Rise of Disperse Dyes

The genesis of C.I. This compound is intrinsically linked to the broader history of disperse dyes. The early 20th century witnessed the advent of synthetic fibers, most notably cellulose acetate in the 1920s.[1] These new hydrophobic materials posed a challenge for the textile industry, as they could not be effectively colored using existing water-soluble dyes designed for natural fibers like cotton and wool.

The breakthrough came with the invention of disperse dyes, initially called "acetate dyes," between 1923 and 1924.[2][3][4] These are sparingly soluble, non-ionic dyes that can be applied to hydrophobic fibers from a fine aqueous dispersion. The core principle involves the dye molecules, in their dispersed state, migrating into the amorphous regions of the heated polymer fibers, where they are held by van der Waals and dipole forces.[3][5] The success and proliferation of new synthetic fibers like polyester and polyamide in the 1950s solidified the importance of this dye class, leading to the official designation "disperse dyes" in 1953.[1][4]

Chemical and Physical Properties

C.I. This compound is chemically classified as an anthraquinone dye, which accounts for its characteristic red hue and good lightfastness.[5][6] It is known for producing a blue-light pink or peach-pink color on synthetic fabrics.[6][7][8]

PropertyValue
C.I. Name This compound
C.I. Number 62175
CAS Registry Number 12223-43-7 / 81-68-5
Molecular Formula C₂₂H₁₈N₂O₅S
Molecular Weight 422.45 g/mol [7]
Appearance Peach-pink powder[7][8]
Chemical Class Anthraquinone
Solubility Insoluble in water; soluble in organic solvents like ethanol and acetone.[9]

Synthesis of C.I. This compound

The manufacturing of C.I. This compound is a multi-step process rooted in anthraquinone chemistry. The primary synthesis route involves the condensation of two key intermediates.

Key Reactants:
  • 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid (Bromamine Acid)

  • 4-Methylbenzenesulfonamide (p-Toluenesulfonamide)

The synthesis is an Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution.[6]

Caption: Synthesis pathway of C.I. This compound.

Experimental Protocols

While specific industrial protocols are proprietary, a general laboratory-scale synthesis can be outlined based on the available literature.[6][7][9]

Condensation Reaction
  • Charging the Reactor: In a suitable reaction vessel, charge 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid (bromamine acid), 4-Methylbenzenesulfonamide, copper sulfate (as a catalyst), and potassium carbonate (as a base).

  • Heating and Reaction: Heat the mixture to the target reaction temperature, typically around 97±1°C, and maintain for several hours (e.g., 12 hours) to ensure the completion of the condensation reaction.[9]

  • Cooling and Filtration: Cool the reaction mixture to approximately 30°C.[9] Filter the resulting solid product.

  • Washing: Wash the filter cake with a 2% salt water solution until the filtrate is neutral to remove unreacted starting materials and inorganic salts.[9]

  • Drying: Dry the crude condensation product.

Methoxylation and Purification (Improved Method)

An improved synthesis method involves a subsequent methoxylation step to yield the final product, followed by purification.[9]

  • Methoxylation: The dried condensation product is reacted with methanol in the presence of a strong base like potassium hydroxide. The mixture is heated to reflux (around 87-89°C) for approximately 4 hours.[9]

  • Filtration and Washing: The mixture is then filtered. An improved, more environmentally friendly process utilizes methanol for washing the product. This allows for the recycling of both methanol and potassium hydroxide, reducing wastewater and operational costs.[6][7]

  • Final Processing: The purified product is then dried and ground to a fine powder to achieve the desired particle size for dispersion.

Experimental_Workflow Start Start Charge_Reactants Charge Reactants: - Bromamine Acid - p-Toluenesulfonamide - Copper Sulfate - Potassium Carbonate Start->Charge_Reactants Condensation Condensation Reaction (e.g., 97°C, 12h) Charge_Reactants->Condensation Cooling_Filtration Cool & Filter Condensation->Cooling_Filtration Washing Wash with Salt Water Cooling_Filtration->Washing Drying_1 Dry Crude Product Washing->Drying_1 Methoxylation Methoxylation with Methanol & KOH (Reflux, 4h) Drying_1->Methoxylation Filtration_Washing_2 Filter & Wash with Methanol Methoxylation->Filtration_Washing_2 Drying_Grinding Final Drying & Grinding Filtration_Washing_2->Drying_Grinding End C.I. This compound (Final Product) Drying_Grinding->End

References

Navigating the Toxicological Landscape of Disperse Red 86: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide synthesizes the currently available toxicological and ecotoxicological data for Disperse Red 86. It is crucial to note that specific experimental data for this substance is limited in the public domain. Much of the assessment relies on data from structurally similar compounds and general knowledge of disperse dyes. This document is intended for informational purposes for a scientific audience and does not constitute a comprehensive safety assessment.

Introduction to this compound

This compound, with the chemical name N-(4-amino-9,10-dihydro-3-methoxy-9,10-dioxo-1-anthracenyl)-4-methylbenzenesulfonamide, is an anthraquinone-based disperse dye. These dyes are characterized by their low water solubility and are primarily used for dyeing synthetic fibers such as polyester and acetate. The toxicological profile of disperse dyes is of increasing interest due to their potential for human exposure through textiles and environmental release from manufacturing processes.

Toxicological Profile of this compound

Direct and quantitative toxicological data for this compound is scarce. However, regulatory assessments and safety data sheets provide some indications of its potential hazards.

According to the European Chemicals Agency (ECHA) and PubChem, this compound is classified with the following GHS hazard statements:

  • H373: May cause damage to organs through prolonged or repeated exposure.

  • H411: Toxic to aquatic life with long lasting effects.

A human health tier II assessment by the Australian National Industrial Chemicals Notification and Assessment Scheme (NICNAS) indicates that while there is limited data available for this compound, the critical health concern for the group of N-substituted anthraquinone-based dyes is the potential for carcinogenic effects, based on a read-across approach from related compounds.[1]

A Safety Data Sheet for this compound explicitly states "no data available" for key ecotoxicological endpoints such as toxicity to fish, daphnia, algae, and microorganisms.

Due to the lack of specific data for this compound, this guide will present toxicological and ecotoxicological data from structurally related Disperse Red dyes to provide context and an overview of the potential hazards associated with this class of compounds.

Toxicological Data for Structurally Related Disperse Dyes

To illustrate the toxicological profile of dyes similar to this compound, the following tables summarize available quantitative data for Disperse Red 1, Disperse Red 11, and Disperse Red 13.

Table 1: Acute Toxicity Data for Selected Disperse Red Dyes

DyeTest OrganismRoute of ExposureEndpointValueReference
Disperse Red 11Rat (female)OralLD50> 5 g/kg bw[2]
Disperse Red 11Rat (male)OralLD500.7 - 1.0 g/kg bw[2]
Disperse Red 11RatDermalLD50> 5 g/kg bw[2]
Disperse Red 11RabbitDermalLD50> 2 g/kg bw[2]

Table 2: Ecotoxicity Data for Selected Disperse Red Dyes

DyeTest OrganismTest TypeEndpointValueReference
Disperse Red 1Daphnia similisAcuteEC501800 ng/L[3]
Disperse Red 1Daphnia similisChronicPNEC60 ng/L[3]

Experimental Protocols

Detailed experimental protocols for toxicological and ecotoxicological studies of disperse dyes are crucial for data interpretation and replication. Below are generalized methodologies based on studies of related Disperse Red dyes.

Acute Oral Toxicity (based on OECD Guideline 423)

A common method for assessing acute oral toxicity is the Acute Toxic Class Method.

Experimental Workflow:

G cluster_0 Animal Preparation cluster_1 Dosing and Observation cluster_2 Endpoint Determination A Selection of healthy, young adult rats B Acclimatization to laboratory conditions A->B C Fasting prior to dosing B->C D Single oral dose of Disperse Red dye C->D E Observation for clinical signs of toxicity D->E F Body weight measurement D->F G Necropsy of all animals E->G F->G H Calculation of LD50 G->H

Caption: Workflow for an acute oral toxicity study.

  • Test Animals: Healthy, young adult rats of a single strain are used. Animals are acclimatized to the laboratory conditions for at least 5 days.

  • Dosing: The test substance (e.g., Disperse Red 11) is administered in a single oral dose via gavage. A stepwise procedure is used with a starting dose, and subsequent dosing depends on the outcome of the previous dose level.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and changes in body weight for at least 14 days.

  • Necropsy: At the end of the observation period, all animals are subjected to a gross necropsy.

  • Endpoint: The Lethal Dose 50 (LD50) is determined, which is the statistically estimated dose that is expected to be lethal to 50% of the tested animals.

Aquatic Toxicity with Daphnia sp. (based on OECD Guideline 202)

This test evaluates the acute immobilization of Daphnia.

Experimental Workflow:

G cluster_0 Preparation cluster_1 Exposure cluster_2 Assessment A Culture of Daphnia magna under controlled conditions C Introduction of young daphnids to test solutions A->C B Preparation of test solutions of Disperse Red dye B->C D Incubation for 48 hours under defined light and temperature conditions C->D E Observation of daphnid immobilization at 24 and 48 hours D->E F Calculation of EC50 E->F

Caption: Workflow for an acute Daphnia sp. toxicity test.

  • Test Organism: Young daphnids (Daphnia magna or Daphnia similis), less than 24 hours old at the start of the test, are used.

  • Test Solutions: A series of concentrations of the test substance in a suitable medium are prepared. A control group without the test substance is also included.

  • Exposure: Daphnids are exposed to the test concentrations for a period of 48 hours.

  • Observation: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

  • Endpoint: The median effective concentration (EC50) is calculated, which is the concentration of the test substance that immobilizes 50% of the daphnids within the observation period.

Potential Signaling Pathways of Toxicity

The exact mechanisms of toxicity for this compound are not elucidated. However, for anthraquinone-based compounds, a potential mechanism of carcinogenicity involves metabolic activation and the generation of reactive oxygen species (ROS), leading to oxidative DNA damage.

Hypothesized Signaling Pathway for Anthraquinone-Induced Genotoxicity:

G A Anthraquinone (e.g., this compound) B Metabolic Activation (e.g., by Cytochrome P450) A->B C Formation of Reactive Metabolites B->C D Generation of Reactive Oxygen Species (ROS) C->D E Oxidative Stress D->E F DNA Damage E->F G Cell Cycle Arrest / Apoptosis F->G H Mutations / Carcinogenesis F->H

Caption: Potential pathway for anthraquinone-induced genotoxicity.

This proposed pathway suggests that after entering the body, the anthraquinone structure of this compound could be metabolically activated, leading to the formation of reactive intermediates. These intermediates can then induce the production of ROS, causing oxidative stress and subsequent damage to DNA. This DNA damage can trigger cellular responses such as cell cycle arrest or apoptosis, or if not repaired, may lead to mutations and potentially carcinogenesis.

Conclusion and Future Directions

The available data on the toxicological and ecotoxicological effects of this compound are limited, necessitating a cautious approach to its handling and disposal. The GHS classifications indicate potential for organ damage with repeated exposure and long-term aquatic toxicity. The primary concern, based on read-across from similar anthraquinone dyes, is its potential carcinogenicity.

To provide a comprehensive risk assessment, further research is imperative. Key data gaps that need to be addressed include:

  • Acute and chronic toxicity studies in mammalian models to determine specific target organs and no-observed-adverse-effect levels (NOAELs).

  • Genotoxicity and carcinogenicity studies specifically for this compound to confirm or refute the concerns raised by read-across data.

  • Ecotoxicity studies to determine the acute and chronic effects on a range of aquatic organisms (fish, algae) to better characterize its environmental risk.

  • Studies on the environmental fate and degradation of this compound to understand its persistence and potential for bioaccumulation.

A deeper understanding of the toxicological profile of this compound is essential for ensuring the safety of workers, consumers, and the environment.

References

Synonyms and alternative names for C.I. Disperse Red 86

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to C.I. Disperse Red 86: Synonyms, Properties, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of C.I. This compound, an anthraquinone-based dye. While primarily utilized in the textile industry, its chemical structure and properties may be of interest to researchers in various scientific fields, including toxicology and analytical chemistry. This document consolidates available data on its synonyms, chemical and physical properties, and analytical methods, presenting it in a format accessible to a scientific audience.

Nomenclature and Identification

C.I. This compound is known by a multitude of synonyms and trade names, reflecting its widespread use as a commercial dye. Accurate identification is crucial for scientific research and regulatory compliance. The compound is systematically named N-(4-amino-3-methoxy-9,10-dioxoanthracen-1-yl)-4-methylbenzenesulfonamide[1].

Below is a summary of its various identifiers:

Identifier Type Value
C.I. Name This compound
C.I. Number 62175
IUPAC Name N-(4-amino-3-methoxy-9,10-dioxoanthracen-1-yl)-4-methylbenzenesulfonamide[1]
CAS Registry Number 81-68-5[1][2][3]
Deprecated CAS 12223-43-7[1][2][4][5]
Molecular Formula C22H18N2O5S[1][2][3][4][5]
Molecular Weight 422.45 g/mol [1][2][4]
Molecular Structure Anthraquinone[4][5]

A comprehensive list of synonyms and trade names is provided in the table below for cross-referencing purposes.

Synonyms and Alternative Names
1-amino-2-methoxy-4-p-tolylsulfonamidoanthraquinone[1][2][3]
Akasperse Red A2G 200%[4]
Benzenesulfonamide, N-(4-amino-9,10-dihydro-3-methoxy-9,10-dioxo-1-anthracenyl)-4-methyl-[1][2][3]
Burcosperse Pink 2GLA[4]
Disperse Brilliant Pink 2GL[4]
Disperse Brilliant Pink FRL[1][2][3]
Disperse Pink 2GL[4]
Disperse Pink R3L[2][4]
Disperse Red H -GLN[4]
Disperse Red R3L[4]
Disperse Red SE-5GL[4]
Disperse Red SSGL[4]
Dorospers Red A2G[4]
Eastman Polyester Pink RL[2][4]
Eastman Polyester Pink R-LSH[2][4]
EINECS 201-369-2[1]
Esterophile Light Pink R3L[1][2]
Foron BrillRed S-5GL Gran[4]
Foron Brilliant Red S 5GL[2][3]
Foron Brilliant Red SE-5GL[2][4]
Intrasil Brilliant Pink 2GL[4]
Kiscolon Pink K-3GS[4]
N-(4-Amino-3-methoxy-1-anthraquinonyl)-p-toluenesulfonamide[1][2]
N-(4-Amino-9,10-dihydro-3-methoxy-9,10-dioxo-1-anthracenyl)-4-methylbenzenesulfonamide[2][3]
NSC 164933[1][2]
p-Toluenesulfonamide, N-(4-amino-3-methoxy-1-anthraquinonyl)-[1][2][3]
Permasil Brill Red 2GF-A[4]
Permasil Pink 2GLS[4]
Permasil Red S-5GL[4]
Serene PinkGLS[4]
Terasil Brilliant Pink 2GL[1][2]
Terasil Pink 2GLA[2][4]
Terenix Red F3CBL[4]

Physicochemical Properties

Understanding the physicochemical properties of C.I. This compound is essential for its handling, application, and for predicting its environmental fate and potential biological interactions.

Property Value
Appearance Peach-pink powder[4][5]
XLogP3 4.1[1]
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 7
Rotatable Bond Count 4
Topological Polar Surface Area 124 Ų[1]
Density 1.453 g/cm³[2]
Boiling Point 691.4 °C at 760 mmHg
Flash Point 372 °C

Synthesis and Manufacturing

The manufacturing process for C.I. This compound involves a multi-step chemical synthesis. A general outline of the manufacturing methods is as follows:

  • Condensation: The synthesis begins with the condensation of 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid with 4-Methylbenzenesulfonamide. This reaction is typically catalyzed by copper sulfate in the presence of potassium carbonate[4][5].

  • Purification: The resulting product is then washed with methanol[4][5].

  • Final Step: A reaction with potassium hydroxide in methanol is carried out, followed by filtration to yield the final dye product[4][5].

A simplified workflow of the synthesis is depicted in the following diagram.

G A 1-Amino-4-bromo-9,10-dioxo-9,10- dihydroanthracene-2-sulfonic acid C Condensation (Copper Sulfate, Potassium Carbonate) A->C B 4-Methylbenzenesulfonamide B->C D Intermediate Product C->D E Washing (Methanol) D->E F Reaction (Potassium Hydroxide, Methanol) E->F G C.I. This compound F->G

Caption: Synthesis workflow for C.I. This compound.

Experimental Protocols and Analytical Methods

The detection and quantification of C.I. This compound are critical in various fields, from quality control in the textile industry to environmental monitoring. Several analytical techniques have been employed for its analysis.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a cost-effective and routine analytical tool that can be used for the separation and identification of dyes from fiber samples. It provides detailed discriminations based on the relative amounts of multiple dyes[2].

High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS)

For more sensitive and specific analysis, High-Performance Liquid Chromatography, often coupled with a mass spectrometry detector (LC-MS), is utilized. This technique is suitable for the analysis of disperse dyes in environmental water samples and textiles.

  • Sample Preparation (Textiles): An extraction can be performed using methanol under sonication, followed by centrifugation and filtration.

  • Instrumentation: A common setup includes a C18 reversed-phase column with a gradient elution using a mobile phase of methanol and water (both containing 0.1% formic acid for better ionization).

  • Detection: Mass spectrometry, particularly with an electrospray ionization (ESI) source, allows for the sensitive detection and identification of the dye and its potential degradation products.

The logical workflow for the analysis of C.I. This compound in a textile sample is outlined below.

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation A Textile Sample B Extraction (Methanol, Sonication) A->B C Centrifugation & Filtration B->C D HPLC System (C18 Column) C->D E Mass Spectrometer (ESI Source) D->E F Data Acquisition & Analysis E->F

Caption: Analytical workflow for C.I. This compound.

Toxicological and Regulatory Information

From a toxicological perspective, C.I. This compound is noted as a potential endocrine-disrupting compound. It is also recognized for its potential for bioaccumulation and environmental persistence. GHS hazard statements associated with this chemical include H373 (May cause damage to organs through prolonged or repeated exposure) and H411 (Toxic to aquatic life with long-lasting effects).

Relevance to Drug Development

Currently, there is no direct evidence in the reviewed literature to suggest that C.I. This compound is being investigated for pharmaceutical applications. Its primary use is firmly established in the dye industry.

However, the core chemical scaffold, an anthraquinone derivative, is found in some classes of therapeutic agents, notably some anticancer drugs (e.g., doxorubicin, mitoxantrone). These compounds often exert their effects through mechanisms such as DNA intercalation and inhibition of topoisomerase II.

For C.I. This compound to be considered in a drug development context, a significant amount of research would be required, including:

  • In-depth toxicological and pharmacological screening: To assess its biological activity, cytotoxicity, and mechanism of action.

  • Structure-activity relationship (SAR) studies: To understand how its specific substitutions contribute to any observed biological effects and to guide potential modifications to enhance therapeutic properties and reduce toxicity.

  • Pharmacokinetic studies: To determine its absorption, distribution, metabolism, and excretion (ADME) profile.

The relationship between the chemical class of C.I. This compound and its potential, though currently unexplored, for biological activity is illustrated below.

G A C.I. This compound B Anthraquinone Derivative A->B F Toxicology Research A->F C Textile Dye (Current Application) B->C D Potential Biological Activity (Hypothetical) B->D E DNA Intercalation / Topoisomerase Inhibition (Known for other Anthraquinones) D->E G Drug Development Research (Requires extensive investigation) D->G

Caption: C.I. This compound: Current vs. Hypothetical Applications.

References

An In-depth Technical Guide to the Health and Safety of C.I. Disperse Red 86

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides comprehensive health and safety information for the handling of C.I. Disperse Red 86 (CAS No. 81-68-5), intended for researchers, scientists, and professionals in drug development and other laboratory settings.

Chemical and Physical Properties

C.I. This compound is an anthraquinone-based disperse dye. Its fundamental properties are summarized below.

PropertyValueCitation
CAS Number 81-68-5[1]
Molecular Formula C₂₂H₁₈N₂O₅S[1][2]
Molecular Weight 422.45 g/mol [1][3]
Appearance Dry powder, Peach-pink powder[3][4]
Solubility Insoluble in water; Soluble in organic solvents like ethanol and acetone.[2]
Topological Polar Surface Area (TPSA) 124 Ų[3]
XLogP3 4.9[3]

Toxicological Data and Hazard Identification

C.I. This compound is classified as a hazardous substance. The primary health concerns are related to organ damage through prolonged or repeated exposure and potential skin sensitization.

Hazard Classification (GHS)

Hazard StatementCodeClassSignal WordCitation
May cause damage to organs through prolonged or repeated exposure.H373Specific target organ toxicity – repeated exposure, Category 2Warning[1][3][5]
Toxic to aquatic life with long lasting effects.H411Hazardous to the aquatic environment, long-term, Category 2-[1][5]

Note: No specific occupational exposure limits (e.g., TLV, PEL) have been established for C.I. This compound. Therefore, airborne concentrations should be kept as low as practically possible.[1][6]

Summary of Toxicological Effects

Effect TypeObservationCitation
Acute Toxicity No significant acute toxicological data has been identified in literature searches.[6]
Skin Sensitization May cause sensitization by skin contact. Contact allergies can manifest as contact eczema.[6]
Carcinogenicity There is limited evidence of a carcinogenic effect. IARC has not identified any component of this product at levels ≥ 0.1% as a probable, possible, or confirmed human carcinogen.[6]
Mutagenicity Concerns have been raised about the potential for this material to cause mutations, but there is insufficient data for a conclusive assessment.[6]
Other Effects The substance and/or its metabolites may bind to hemoglobin, inhibiting normal oxygen uptake and leading to methemoglobinemia. Symptoms include cyanosis and breathing difficulties, which may be delayed for several hours after exposure. Long-term exposure to high dust concentrations may affect lung function.[6]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of C.I. This compound are not available in publicly accessible safety data sheets. The hazard classifications are based on data submitted to regulatory bodies like the ECHA. General toxicological testing for substances of this type typically includes the following methodologies as described in regulatory guidelines.

  • Skin Sensitization: Assays like the Local Lymph Node Assay (LLNA) in mice or guinea pig maximization tests are standard methods to evaluate the potential of a substance to cause skin sensitization.

  • Mutagenicity: The Ames test, a bacterial reverse mutation assay using Salmonella typhimurium, is a common initial screening for mutagenic potential.[7]

  • Acute Toxicity: Studies to determine LD50 (oral, dermal) and LC50 (inhalation) values are conducted, typically in rodent models, to assess short-term poisoning potential.[7]

  • Repeated Dose Toxicity: To evaluate for target organ toxicity from prolonged exposure (relevant to the H373 classification), 28-day or 90-day repeated dose studies are performed, usually via the oral route in rodents.

Safe Handling and Emergency Procedures

Strict adherence to safety protocols is mandatory when handling C.I. This compound.

Engineering Controls and Personal Protective Equipment (PPE)

Control MeasureSpecificationCitation
Ventilation Use in a well-ventilated area. Provide appropriate exhaust ventilation at places where dust is formed.[1][6]
Eye Protection Wear safety glasses with side-shields or chemical goggles.[6]
Hand Protection Handle with gloves inspected prior to use. Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374. Dispose of contaminated gloves after use.[1]
Skin and Body Protection Wear impervious clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[1]
Respiratory Protection A dust respirator is required when dust is generated. An appropriate particulate filter (e.g., P2 type) should be used.[6]

First-Aid Measures

Exposure RouteFirst-Aid ProtocolCitation
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
Skin Contact Take off immediately all contaminated clothing. Wash off with soap and plenty of water. Consult a physician if irritation or a rash occurs.[1]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, holding the eyelids apart. Remove contact lenses if present and easy to do. Consult a physician.[1]
Ingestion Rinse mouth with water. Never give anything by mouth to an unconscious person. Do NOT induce vomiting. Consult a physician.[1][8]

Visualized Workflows and Relationships

The following diagrams illustrate the recommended safe handling workflow and the logical relationship for hazard assessment of C.I. This compound.

G cluster_prep Preparation & Engineering Controls cluster_handling Material Handling cluster_cleanup Cleanup & Disposal p1 Verify Ventilation System (Fume Hood / Exhaust) p2 Don Personal Protective Equipment (Gloves, Gown, Goggles, Respirator) p1->p2 p3 Prepare Spill Kit p2->p3 h1 Retrieve from Storage p3->h1 Proceed to Handling h2 Weighing & Dispensing (Minimize Dust Generation) h1->h2 h3 Perform Experiment h2->h3 spill Accidental Spill? h2->spill c1 Decontaminate Work Surfaces h3->c1 Proceed to Cleanup c2 Doff PPE Correctly c1->c2 c3 Dispose of Contaminated Waste in Labeled, Sealed Containers c2->c3 spill->h3 No spill_response Follow Spill Protocol: 1. Evacuate Area 2. Use Dry Cleanup Methods 3. Avoid Dusting 4. Collect & Dispose as Hazardous Waste spill->spill_response Yes

Caption: Safe handling workflow for C.I. This compound.

G cluster_hazards Identified Hazards (GHS) cluster_assessment Risk Assessment cluster_controls Control Measures (Precautionary Statements) substance C.I. This compound h373 H373: May cause damage to organs through prolonged or repeated exposure substance->h373 h411 H411: Toxic to aquatic life with long lasting effects substance->h411 exposure_routes Exposure Routes (Inhalation, Skin, Eyes, Ingestion) h373->exposure_routes exposure_duration Exposure Duration (Acute vs. Chronic) h373->exposure_duration p273 P273: Avoid release to the environment h411->p273 Prevent p260 P260: Do not breathe dust exposure_routes->p260 Mitigate p280 P280: Wear protective gloves/clothing/eye protection exposure_routes->p280 Mitigate p314 P314: Get medical advice if you feel unwell exposure_duration->p314 Monitor p501 P501: Dispose of contents/container properly p273->p501

Caption: Hazard identification and risk control logic.

References

An In-depth Technical Guide on the Environmental Fate and Persistence of Disperse Red 86

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 86, a member of the anthraquinone class of dyes, is characterized by its use in coloring synthetic fibers. Its molecular structure, featuring an anthraquinone core and a sulfonamide group, dictates its physicochemical properties and, consequently, its environmental fate and persistence. This guide provides a comprehensive overview of the available data and methodologies for assessing the environmental impact of this compound, catering to the needs of researchers and scientists in environmental chemistry and toxicology.

Physicochemical Properties

A thorough understanding of the environmental behavior of this compound begins with its fundamental physicochemical properties. These parameters are crucial for predicting its distribution and persistence in various environmental compartments.

PropertyValueReference / Method
Chemical Formula C₂₂H₁₈N₂O₅S--INVALID-LINK--
CAS Number 81-68-5--INVALID-LINK--
Molecular Weight 422.45 g/mol --INVALID-LINK--
Water Solubility LowGeneral property of disperse dyes
LogP (Octanol-Water Partition Coefficient) 4.1 - 4.9 (XLogP3, estimated)ECHEMI
Appearance Dry PowderECHEMI

Environmental Fate and Persistence

The environmental persistence of this compound is governed by its resistance to various degradation processes, including biodegradation, photodegradation, and hydrolysis.

Biodegradation

Disperse dyes, as a class, are generally not readily biodegradable. The complex aromatic structure of this compound suggests a similar recalcitrance to microbial degradation under typical environmental conditions.

Quantitative Data:

Test TypePredicted OutcomeRationale
Ready Biodegradability (e.g., OECD 301) Not readily biodegradableComplex aromatic structure, low water solubility
Inherent Biodegradability (e.g., OECD 302) Potentially inherently biodegradable under specific conditionsSome microorganisms may possess the enzymatic capability to degrade anthraquinone structures, though likely at a slow rate.
Photodegradation

The anthraquinone structure of this compound suggests that it may be susceptible to photodegradation, a process where light energy drives chemical breakdown.

Quantitative Data:

Specific photodegradation rates or quantum yields for this compound are not available. Studies on other anthraquinone dyes indicate that photodegradation can occur, but the rates are highly dependent on environmental conditions such as light intensity, pH, and the presence of other substances.

ParameterPredicted BehaviorRationale
Photodegradation Half-life in Water Variable, potentially slowDependent on light intensity, water chemistry, and quantum yield.
Photodegradation Products Potentially smaller, more polar moleculesCleavage of the anthraquinone ring system and modification of substituent groups.
Hydrolysis

The presence of a sulfonamide group in the structure of this compound is a key factor in its hydrolytic stability.

Quantitative Data:

Studies on sulfonamides have shown that they are generally stable to hydrolysis under typical environmental pH (4-9) and temperature conditions, with half-lives often exceeding one year.[1] Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound.

pH RangePredicted Hydrolysis RateRationale
4 - 9Very slow (t½ > 1 year)General stability of the sulfonamide functional group under environmental conditions.[1]

Partitioning and Mobility

The partitioning behavior of this compound between different environmental compartments, such as water, soil, and sediment, is critical for understanding its distribution and potential for bioaccumulation.

Quantitative Data:

Experimentally determined partition coefficients for this compound are not available. The estimated XLogP3 value of 4.1 to 4.9 suggests a high potential for sorption to organic matter in soil and sediment, and a potential for bioaccumulation.

ParameterEstimated Value/Predicted BehaviorRationale
Octanol-Water Partition Coefficient (Log Kow) 4.1 - 4.9 (XLogP3)Indicates a hydrophobic nature.
Soil Organic Carbon-Water Partitioning Coefficient (Koc) HighExpected based on the high Log Kow, indicating strong binding to organic matter in soil and sediment.

Experimental Protocols

To obtain specific data for this compound, the following standardized experimental protocols are recommended.

Ready Biodegradability Test (OECD 301)

Objective: To assess the ready biodegradability of this compound by aerobic microorganisms.

Methodology:

  • Test System: A defined volume of mineral medium is inoculated with a small amount of activated sludge, sewage effluent, or a mixed microbial culture.

  • Test Substance: this compound is added as the sole source of organic carbon at a concentration of 10-20 mg/L. Due to its low water solubility, a carrier solvent or fine dispersion may be necessary.

  • Incubation: The test is run in the dark at a constant temperature (20-25°C) for 28 days.

  • Measurement: Biodegradation is monitored by measuring the decrease in Dissolved Organic Carbon (DOC), oxygen consumption (BOD), or carbon dioxide production.

  • Pass Criteria: The substance is considered readily biodegradable if the percentage of degradation reaches a certain threshold (e.g., >70% DOC removal) within a 10-day window.

Soil Sorption/Desorption Test (OECD 106)

Objective: To determine the adsorption and desorption coefficients of this compound in different soil types.

Methodology:

  • Soil Samples: A range of soils with varying organic carbon content, clay content, and pH are used.

  • Test Solution: A solution of this compound (radiolabeled if possible for ease of analysis) in a calcium chloride solution is prepared.

  • Equilibration: Known amounts of soil and the test solution are shaken together for a predetermined equilibrium period.

  • Analysis: The mixture is centrifuged, and the concentration of this compound in the aqueous phase is measured. The amount adsorbed to the soil is calculated by mass balance.

  • Data Analysis: The adsorption coefficient (Kd) and the soil organic carbon-normalized adsorption coefficient (Koc) are calculated. Desorption can be studied by replacing the supernatant with a fresh solution and re-equilibrating.

Signaling Pathways and Logical Relationships

While specific signaling pathways for the toxicology or biodegradation of this compound have not been elucidated, general pathways for related compounds can be considered.

Potential Biodegradation Pathway

The biodegradation of sulfonated aromatic compounds often involves initial enzymatic attacks that lead to the cleavage of the aromatic ring. For anthraquinones, microbial degradation can proceed through reductive or oxidative pathways.

Biodegradation_Pathway This compound This compound Initial Enzymatic Attack Initial Enzymatic Attack This compound->Initial Enzymatic Attack e.g., Reductases, Oxygenases Ring Cleavage Ring Cleavage Initial Enzymatic Attack->Ring Cleavage Hydroxylation Intermediate Metabolites Intermediate Metabolites Ring Cleavage->Intermediate Metabolites e.g., Phthalic acid derivatives Mineralization Mineralization Intermediate Metabolites->Mineralization Further degradation CO2 + H2O + Biomass CO2 + H2O + Biomass Mineralization->CO2 + H2O + Biomass

Caption: A generalized potential biodegradation pathway for this compound.

Experimental Workflow for Environmental Fate Assessment

A logical workflow for assessing the environmental fate of a compound like this compound involves a tiered approach, starting with basic physicochemical properties and moving to more complex degradation and partitioning studies.

Experimental_Workflow A Physicochemical Characterization (Solubility, LogP) B Abiotic Degradation Studies A->B C Biotic Degradation Studies A->C H Soil Sorption/Desorption (OECD 106) A->H D Hydrolysis Test (OECD 111) B->D E Photodegradation Test B->E F Ready Biodegradability (OECD 301) C->F G Inherent Biodegradability (OECD 302) C->G I Environmental Fate Assessment D->I E->I F->I G->I H->I

Caption: A logical workflow for the environmental fate assessment of this compound.

Conclusion

This compound, due to its chemical structure, is likely to be persistent in the environment. Its low water solubility and high estimated LogP suggest a tendency to partition into soil and sediment, with a potential for bioaccumulation. While specific experimental data is lacking, this guide provides a framework for its environmental assessment based on the properties of related compounds and established testing methodologies. Further research is crucial to generate specific quantitative data on the environmental fate and persistence of this compound to enable a more accurate risk assessment.

References

Unveiling the Solid State: A Technical Guide to the Crystal Structure Analysis of Organic Dyes with a Focus on C.I. Disperse Red 86

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Disperse Red 86 is an anthraquinone-based dye known for its application in the textile industry. Understanding its solid-state structure is crucial for predicting its physicochemical properties, such as solubility, stability, and color fastness, which are of significant interest in materials science and potentially in other fields like organic electronics or drug design where similar chromophores are employed.

Despite a comprehensive search of academic literature and crystallographic databases, including the Cambridge Structural Database (CSD), the single-crystal X-ray structure of C.I. This compound has not been publicly reported. This guide, therefore, provides a detailed overview of the methodologies that would be employed for its crystal structure determination, along with representative data and visualizations to serve as a template for such an analysis.

I. General Experimental Protocol for Single-Crystal X-ray Diffraction

The determination of a small molecule's crystal structure, such as C.I. This compound, is primarily achieved through single-crystal X-ray diffraction. The typical workflow is as follows:

  • Crystallization:

    • Objective: To grow single crystals of sufficient size and quality.

    • Procedure:

      • Dissolve the purified C.I. This compound in a suitable solvent or a mixture of solvents (e.g., acetone, ethanol, toluene, or ethyl acetate) to achieve a supersaturated solution.

      • Employ a crystallization technique such as slow evaporation, vapor diffusion, or slow cooling.

        • Slow Evaporation: The vessel containing the solution is loosely covered to allow the solvent to evaporate slowly over days or weeks.

        • Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

      • Monitor for the formation of well-defined single crystals.

  • Data Collection:

    • Objective: To obtain a complete set of diffraction data.

    • Procedure:

      • A suitable single crystal is selected and mounted on a goniometer head of a single-crystal X-ray diffractometer.

      • The crystal is typically cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential crystal decay.

      • The diffractometer, equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation), rotates the crystal through a series of orientations.

      • For each orientation, the intensities of the diffracted X-ray beams are measured by a detector.

      • The collected data (a series of diffraction images) are processed to yield a list of reflection indices (h, k, l) and their corresponding intensities.

  • Structure Solution and Refinement:

    • Objective: To determine the arrangement of atoms in the unit cell and refine their positions.

    • Procedure:

      • The collected diffraction data are used to determine the unit cell parameters and the space group of the crystal.

      • The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

      • An initial model of the molecule is built into the electron density map.

      • The atomic positions, and their thermal displacement parameters are refined using a least-squares algorithm to achieve the best fit between the observed and calculated structure factors.

      • Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions.

      • The final model is validated using various crystallographic metrics.

II. Representative Crystallographic Data

The following table summarizes the type of quantitative data that would be obtained from a successful crystal structure analysis of C.I. This compound. Note: This data is hypothetical and serves as an illustrative example.

ParameterHypothetical Value for C.I. This compound
Crystal Data
Chemical FormulaC₂₂H₁₈N₂O₅S
Formula Weight422.45 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(4)
b (Å)15.456(6)
c (Å)12.789(5)
α (°)90
β (°)109.87(2)
γ (°)90
Volume (ų)1883.1(13)
Z4
Data Collection and Refinement
Radiation (Å)Mo Kα (λ = 0.71073)
Temperature (K)100(2)
Reflections collected15432
Independent reflections3456 [R(int) = 0.045]
Final R indices [I > 2σ(I)]R₁ = 0.048, wR₂ = 0.112
Goodness-of-fit on F²1.05

III. Visualizations

Visual representations are essential for understanding complex relationships and workflows in structural analysis.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Analysis Purification Purification of C.I. This compound Crystallization Crystallization Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Xray X-ray Diffraction Data Collection Mounting->Xray Solution Structure Solution (Direct Methods) Xray->Solution Refinement Structure Refinement Solution->Refinement Validation Model Validation Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Crystal Structure

General workflow for single-crystal X-ray diffraction.

molecular_interactions cluster_molecule Hypothetical Intermolecular Interactions mol_A Molecule A (this compound) mol_B Molecule B (Symmetry Equivalent) mol_A->mol_B π-π Stacking (Anthraquinone Core) mol_C Molecule C (Neighboring Unit Cell) mol_A->mol_C Hydrogen Bonding (Sulfonamide Group) mol_B->mol_C van der Waals Interactions

Hypothetical intermolecular interactions in a crystal lattice.

While the definitive crystal structure of C.I. This compound remains to be elucidated, the methodologies outlined in this guide provide a robust framework for its determination. The successful application of these techniques would yield valuable data on its three-dimensional arrangement, intermolecular interactions, and packing motifs. Such information is invaluable for rationalizing its macroscopic properties and for the design of new materials with tailored functionalities. It is hoped that this guide will serve as a useful resource for researchers embarking on the structural characterization of this and similar organic functional molecules.

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of C.I. Disperse Red 86

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the identification and quantification of C.I. Disperse Red 86, a synthetic anthraquinone dye. The described protocol utilizes reversed-phase chromatography with a C18 column and a straightforward mobile phase, making it suitable for routine quality control and research applications. This document provides a comprehensive experimental protocol, expected performance metrics, and a visual representation of the analytical workflow.

Introduction

C.I. This compound is a disperse dye used in the textile industry for dyeing polyester and other synthetic fibers.[1] Accurate and reliable analytical methods are crucial for monitoring its presence in various matrices, ensuring product quality, and for toxicological and environmental assessments. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of such dyes due to its high sensitivity and selectivity.[2] This document outlines a detailed protocol for the analysis of C.I. This compound using a reversed-phase HPLC method.

Experimental Protocol

This protocol is based on established methods for the analysis of disperse dyes and C.I. This compound.[3]

1. Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

  • Solvents: HPLC grade acetonitrile, methanol, and ultrapure water.

  • Reagents: Phosphoric acid or formic acid (for MS-compatible methods).[3]

  • Standard: C.I. This compound reference standard.

2. Preparation of Standard Solutions

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of C.I. This compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-50 µg/mL).

3. Sample Preparation

  • For solid samples (e.g., textiles), a solvent extraction method is typically employed.

  • Accurately weigh a representative portion of the sample.

  • Extract the dye using a suitable solvent such as methanol. Sonication can be used to enhance extraction efficiency.

  • Centrifuge the extract to remove any particulate matter.

  • Filter the supernatant through a 0.45 µm syringe filter before injection into the HPLC system.

4. Chromatographic Conditions

The following are recommended starting conditions and can be optimized as needed:

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile and Water with 0.1% Phosphoric Acid
Gradient 60% Acetonitrile, 40% Water (Isocratic)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV-Vis at the λmax of C.I. This compound

Note: For mass spectrometry (MS) detection, 0.1% formic acid should be used in place of phosphoric acid in the mobile phase.[3]

Data Presentation

The following table summarizes the expected quantitative data for the HPLC analysis of C.I. This compound. These values are representative for disperse dye analysis and should be validated in your laboratory.

ParameterExpected Value
Retention Time (min) 4-6
Linearity Range (µg/mL) 1 - 100
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (µg/mL) ~0.5
Limit of Quantification (LOQ) (µg/mL) ~1.5

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of C.I. This compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Sample Injection Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System HPLC System Setup HPLC_System->Injection Chrom_Sep Chromatographic Separation Injection->Chrom_Sep Detection UV-Vis/PDA Detection Chrom_Sep->Detection Data_Acq Data Acquisition Detection->Data_Acq Peak_Int Peak Integration & Identification Data_Acq->Peak_Int Quant Quantification Peak_Int->Quant Report Reporting Quant->Report

References

Application Notes and Protocols for Dyeing Polyester Fabrics with Disperse Red 86 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Disperse dyes are the primary class of dyes used for coloring polyester fibers due to their non-ionic nature and ability to penetrate the hydrophobic, crystalline structure of the fiber at high temperatures.[1][2] Disperse Red 86 is an anthraquinone-based disperse dye that produces a blueish-pink to red hue on polyester fabrics.[3][4][5] This document provides a detailed protocol for the application of this compound to polyester fabric in a laboratory environment using a high-temperature dyeing method. This method is preferred for achieving deep shades and high color fastness on polyester.[1][6]

Chemical Properties of this compound

PropertyValue
C.I. NameThis compound
C.I. Number62175
CAS Number81-68-5 / 12223-43-7
Molecular FormulaC22H18N2O5S
Molecular Weight422.45 g/mol
Chemical ClassAnthraquinone
AppearancePink powder

Source:[3][4][5][7]

Experimental Protocol

This protocol outlines the high-temperature dyeing of polyester fabric with this compound. The process involves pre-treatment of the fabric, preparation of the dyebath, the dyeing cycle, and post-treatment (reduction clearing) to ensure optimal color yield and fastness properties.[8][9]

Materials and Equipment

  • Polyester fabric (scoured and bleached)

  • This compound

  • Dispersing agent

  • Leveling agent

  • Acetic acid (glacial)

  • Sodium hydroxide

  • Sodium hydrosulfite

  • Non-ionic detergent

  • Laboratory-scale high-temperature dyeing machine (e.g., glycerin bath beaker dyer, infrared dyer)

  • Beakers and graduated cylinders

  • Stirring rods

  • pH meter or pH indicator paper

  • Analytical balance

  • Drying oven

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the dyeing process.

ParameterRecommended Value
Dyeing Process
This compound (% owf*)1.0% (for a medium shade)
Dispersing Agent (g/L)1.0 g/L
Leveling Agent (g/L)0.5 - 1.0 g/L
Acetic Acid (to adjust pH)As needed to achieve pH 4.5-5.5
Liquor Ratio1:10 to 1:20
Dyeing Temperature130°C
Dyeing Time at 130°C45 - 60 minutes
Heating Rate1.5 - 2.0°C/minute
Cooling Rate2.0°C/minute
Reduction Clearing
Sodium Hydroxide (g/L)2.0 g/L
Sodium Hydrosulfite (g/L)2.0 g/L
Temperature70 - 80°C
Time15 - 20 minutes

*% owf = on the weight of the fabric

Detailed Methodology

1. Fabric Preparation (Scouring)

Before dyeing, it is crucial to remove any impurities, oils, and sizes from the polyester fabric.[6]

  • Prepare a scouring bath with a non-ionic detergent (e.g., 1-2 g/L).

  • Treat the fabric at 60-70°C for 15-20 minutes.

  • Rinse the fabric thoroughly with hot and then cold water.

  • Dry the fabric before weighing for the dyeing experiment.

2. Dyebath Preparation

  • Weigh the dry polyester fabric sample.

  • Calculate the required amounts of this compound, dispersing agent, and leveling agent based on the weight of the fabric and the desired liquor ratio.

  • Create a paste of the this compound powder with a small amount of water and the dispersing agent.[8] This prevents the dye from agglomerating when added to the dyebath.

  • Fill the dyeing vessel with the calculated amount of water and add the dispersing agent and leveling agent.

  • Add the prepared dye paste to the bath and stir well to ensure a uniform dispersion.

  • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.[1][8] This acidic environment is optimal for polyester dyeing.

3. Dyeing Cycle

  • Immerse the polyester fabric into the prepared dyebath at approximately 50-60°C.[9]

  • Seal the dyeing vessel and begin heating the bath at a controlled rate of 1.5-2.0°C per minute to the final dyeing temperature of 130°C.[1][9]

  • Maintain the temperature at 130°C for 45-60 minutes to allow for the diffusion of the dye into the polyester fibers.[1][8]

  • After the dyeing time is complete, cool the dyebath down to 70-80°C at a rate of approximately 2.0°C per minute.

4. Rinsing and Reduction Clearing

Unfixed dye on the fiber surface can lead to poor wash fastness. Reduction clearing is performed to remove this surface dye.[9]

  • Remove the fabric from the dyebath and rinse with hot water.

  • Prepare the reduction clearing bath with sodium hydroxide (2.0 g/L) and sodium hydrosulfite (2.0 g/L).

  • Treat the dyed fabric in this bath at 70-80°C for 15-20 minutes.

  • Rinse the fabric thoroughly with hot water, followed by a cold water rinse to remove any residual chemicals.

  • Neutralize the fabric with a dilute solution of acetic acid if necessary.

  • Finally, rinse with cold water and dry the fabric.

Diagrams

DyeingWorkflow cluster_prep Preparation cluster_dyeing Dyeing Cycle cluster_post Post-Treatment A Fabric Scouring C Dyebath Setup A->C B Dye Dispersion Preparation B->C D Fabric Immersion (60°C) C->D E Heating to 130°C (2°C/min) D->E F Dyeing at 130°C (45-60 min) E->F G Cooling to 80°C F->G H Hot Rinse G->H I Reduction Clearing (80°C) H->I J Rinsing & Neutralizing I->J K Drying J->K

Caption: Experimental workflow for dyeing polyester with this compound.

References

Application Notes & Protocols: Evaluating Disperse Red 86 as a Potential Molecular Probe for Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are presented as a hypothetical framework for the investigation of Disperse Red 86 as a molecular probe for cellular imaging. As of the current scientific literature, this compound is primarily recognized as a textile dye, and its application in cellular imaging has not been established. Significant research and validation are required to determine its suitability, efficacy, and safety for this purpose. The photophysical and cellular properties described are largely hypothetical and serve as a guide for experimental design.

Introduction

This compound is a synthetic anthraquinone dye known for its use in the textile industry to color synthetic fibers such as polyester.[1][2] Its small molecular size and hydrophobicity allow it to diffuse into and stain nonpolar environments. These characteristics, common to many small molecule fluorescent probes, suggest a potential, yet unexplored, application in cellular imaging for visualizing lipid-rich structures or other hydrophobic compartments within cells.

This document outlines a series of protocols to systematically evaluate this compound as a potential molecular probe. The proposed investigation will focus on characterizing its photophysical properties in relevant solvents, assessing its cytotoxicity, determining its cellular uptake and localization, and establishing a preliminary protocol for live-cell imaging. The potential for this compound to act as a fluorogenic probe, where fluorescence is enhanced upon binding to specific cellular components, will also be considered, as some disperse dyes exhibit fluorescence in a solid state but not in solution.

Physicochemical and Hypothetical Photophysical Properties

A thorough characterization of the photophysical properties of this compound is a prerequisite for its use in fluorescence microscopy. The following table summarizes its known physicochemical properties and lists the key photophysical parameters that must be experimentally determined.

PropertyValue / To Be Determined (TBD)Notes
Chemical Structure Anthraquinone
Molecular Formula C₂₂H₁₈N₂O₅S[1]
Molecular Weight 422.45 g/mol [1]
CAS Number 12223-43-7 / 81-68-5[1]
Solubility Low in water; soluble in organic solvents.[3][4]
Absorption Max (λ_abs) TBDMust be determined in a range of solvents with varying polarity (e.g., DMSO, ethanol, PBS).
Emission Max (λ_em) TBDMust be determined in the same range of solvents. A significant Stokes shift is desirable.
Molar Extinction Coefficient (ε) TBDA high value is necessary for bright staining at low concentrations.
Quantum Yield (Φ) TBDA critical parameter for determining the probe's brightness. May be low in aqueous solution.
Solvatochromism TBDThe shift in absorption/emission spectra with solvent polarity should be investigated.
Photostability TBDResistance to photobleaching under typical imaging conditions is crucial for long-term experiments.

Proposed Experimental Protocols

The following protocols provide a detailed methodology for the initial evaluation of this compound as a cellular imaging agent.

Given that some anthraquinone dyes have demonstrated cytotoxic and genotoxic effects, a thorough evaluation of the toxicity of this compound is essential before its application in live-cell imaging.[5][6]

  • Cell Culture:

    • Culture a relevant cell line (e.g., HeLa, A549, or a cell line pertinent to the intended research) in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • MTT Assay for Cell Viability:

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare a serial dilution of this compound in cell culture media to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO only) and an untreated control.

    • Replace the media in the wells with the media containing the different concentrations of this compound.

    • Incubate for 24, 48, and 72 hours.

    • After incubation, add MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Add solubilization solution (e.g., DMSO or a dedicated reagent) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control and determine the IC₅₀ value.

This protocol aims to determine if this compound can penetrate the cell membrane and to identify its subcellular localization.

  • Cell Preparation:

    • Seed cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and allow them to adhere.

  • Probe Loading:

    • Prepare a working solution of this compound in imaging buffer (e.g., phenol red-free media or HBSS) at a non-toxic concentration determined from the cytotoxicity assay (e.g., 1-10 µM).

    • Wash the cells with imaging buffer.

    • Incubate the cells with the this compound working solution for various time points (e.g., 15, 30, 60 minutes) at 37°C.

  • Co-localization Staining (Optional but Recommended):

    • To identify the subcellular compartments stained by this compound, co-stain with organelle-specific fluorescent probes, such as:

      • MitoTracker™ Green for mitochondria.

      • ER-Tracker™ Green for the endoplasmic reticulum.

      • LysoTracker™ Green for lysosomes.

      • Hoechst 33342 for the nucleus.

    • Follow the manufacturer's protocols for the co-stains.

  • Fluorescence Microscopy:

    • Wash the cells with imaging buffer to remove excess probe.

    • Image the cells using a confocal or widefield fluorescence microscope equipped with appropriate filter sets (excitation and emission wavelengths to be determined based on photophysical characterization).

    • Acquire images in the channel for this compound and the channels for any co-stains.

    • Analyze the images for cellular uptake and co-localization to determine the subcellular distribution of this compound.

Visualizations

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Cellular Analysis cluster_2 Phase 3: Imaging Protocol Development A Photophysical Analysis (Abs, Em, QY, Solvatochromism) B Cytotoxicity Assessment (MTT Assay, IC50 Determination) A->B C Determine Optimal Loading (Concentration & Time) B->C Use non-toxic concentrations D Cellular Uptake & Localization (Confocal Microscopy) C->D E Co-localization with Organelle-Specific Probes D->E F Photostability Assay (Time-lapse Imaging) E->F G Develop Optimized Imaging Protocol F->G End Validated Probe (Hypothetical) G->End Start Start Evaluation Start->A

Caption: Workflow for the evaluation of this compound as a cellular probe.

This diagram illustrates a hypothetical scenario where a validated this compound, found to be a probe for lipid droplets, is used to study cellular stress-induced lipid accumulation.

G cluster_0 Cellular Stress Response cluster_1 Metabolic Shift Stress Cellular Stress (e.g., Oxidative Stress) ROS Increased ROS Stress->ROS Pathway Signaling Cascade (e.g., MAPK activation) ROS->Pathway Lipogenesis Upregulation of Lipogenesis Pathway->Lipogenesis LD_Formation Lipid Droplet Formation/Accumulation Lipogenesis->LD_Formation Probe This compound (Lipid Droplet Probe) LD_Formation->Probe binds to Imaging Fluorescence Imaging (Quantify LD Staining) Probe->Imaging enables

Caption: Hypothetical use of this compound to probe lipid droplet accumulation.

Data Interpretation and Further Steps

  • Favorable Outcome: If this compound is found to be non-toxic at working concentrations, exhibits sufficient fluorescence and photostability within cells, and localizes to a specific organelle or compartment, it may be a viable candidate for a molecular probe. Further research would involve characterizing its mechanism of action and applying it to biological questions.

  • Unfavorable Outcome: If this compound is highly toxic, does not enter cells, or shows no fluorescence in a cellular environment, it is unsuitable as a molecular probe in its current form. Chemical modification to improve its properties could be a potential next step for interested researchers.

The successful development of new molecular probes is a complex process that requires rigorous validation. These protocols provide a foundational approach for the initial investigation into the potential of this compound in the exciting field of cellular imaging.

References

Application Notes: Quantification of C.I. Disperse Red 86 in Wastewater

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

C.I. Disperse Red 86 is an anthraquinone-based synthetic dye used extensively in the textile industry for dyeing polyester and other synthetic fibers.[1][2] Due to inefficiencies in the dyeing process, a significant fraction of the dye is released into industrial effluents.[3] this compound is characterized by its low water solubility and potential for bioaccumulation, posing a risk to aquatic ecosystems.[4][5] Regulatory bodies and environmental monitoring agencies require sensitive and reliable analytical methods to quantify the concentration of such dyes in wastewater to ensure compliance with environmental discharge regulations.

This document provides detailed protocols for the quantification of C.I. This compound in wastewater samples using two primary analytical techniques: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) for high sensitivity and specificity, and UV-Vis Spectrophotometry as a more accessible, alternative method.

Chemical Properties of C.I. This compound

PropertyValueReference
C.I. Name This compound[1][2]
CAS Number 12223-43-7 / 81-68-5[1][6]
Molecular Formula C22H18N2O5S[1][2][7]
Molecular Weight 422.45 g/mol [1][2][7]
Chemical Class Anthraquinone[1][2]
Solubility Insoluble in water, soluble in organic solvents like acetone and ethanol.[4]

Protocol 1: Quantification by HPLC-MS/MS

This method offers high selectivity and sensitivity, making it ideal for detecting trace amounts of this compound in complex wastewater matrices. The protocol involves sample pre-concentration using Solid Phase Extraction (SPE) followed by instrumental analysis.

1. Materials and Reagents

  • Standards: C.I. This compound analytical standard

  • Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm)

  • SPE Cartridges: C18 cartridges (e.g., 500 mg, 6 mL)

  • Glassware: Volumetric flasks, pipettes, autosampler vials

  • Equipment: Analytical balance, pH meter, ultrasonic bath, SPE manifold, HPLC-MS/MS system

2. Experimental Protocol

2.1. Standard Solution Preparation

  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of C.I. This compound standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Working Standards (0.5 - 100 ng/mL): Prepare a series of working standards by serial dilution of the stock solution with a methanol/water (1:1 v/v) mixture.[8] These will be used to construct the calibration curve.

2.2. Wastewater Sample Preparation (Solid Phase Extraction)

  • Filtration: Filter the collected wastewater sample (typically 100-500 mL) through a 0.45 µm glass fiber filter to remove suspended solids.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading: Pass the filtered wastewater sample through the conditioned C18 cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

  • Elution: Elute the retained this compound from the cartridge using 5-10 mL of methanol or acetonitrile.

  • Concentration & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase composition (e.g., 50:50 water/methanol with 0.1% formic acid).[8]

  • Final Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for analysis.

2.3. Instrumental Conditions

  • HPLC System: UPLC/HPLC System

  • Column: C18 reverse-phase column (e.g., 50 mm length, 2.1 mm i.d., 1.8 µm particle size)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Methanol or Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    • Start with 50% B, linearly increase to 100% B over 10-15 minutes.[8][9]

    • Hold at 100% B for 5 minutes for column cleaning.[8][9]

    • Return to initial conditions and equilibrate for 5 minutes.[8][9]

  • Flow Rate: 0.3 - 0.5 mL/min[8][9]

  • Injection Volume: 5 - 40 µL[8][9]

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive Mode[8][9]

  • Acquisition Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[8][9][10] Precursor and product ions for this compound must be optimized by infusing a standard solution.

2.4. Data Analysis

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the prepared standards.

  • Quantify the amount of C.I. This compound in the wastewater sample by interpolating its peak area on the calibration curve.

  • Calculate the final concentration in the original wastewater sample, accounting for the pre-concentration factor from the SPE step.

Protocol 2: Quantification by UV-Vis Spectrophotometry

This method is simpler and more cost-effective than HPLC-MS/MS but may be susceptible to interference from other absorbing compounds in the wastewater. It is suitable for screening purposes or for analyzing less complex wastewater matrices.

1. Materials and Reagents

  • Standards: C.I. This compound analytical standard

  • Solvent: Acetone or Methanol (Spectroscopic grade)

  • Dispersing Agent (Optional): A commercial dispersant like Fongranal® FB may be required to create stable aqueous solutions for analysis of water samples.[11][12]

  • Glassware: Volumetric flasks, pipettes, quartz cuvettes

  • Equipment: Analytical balance, UV-Vis Spectrophotometer

2. Experimental Protocol

2.1. Determination of Maximum Wavelength (λmax)

  • Prepare a dilute solution (e.g., 10 µg/mL) of C.I. This compound in the chosen solvent (e.g., acetone).

  • Scan the solution using the spectrophotometer over a wavelength range of 400-700 nm to determine the wavelength of maximum absorbance (λmax).

2.2. Standard Solution Preparation

  • Stock Solution (100 µg/mL): Accurately weigh 10 mg of C.I. This compound and dissolve it in 100 mL of the chosen solvent in a volumetric flask.

  • Working Standards: Prepare a series of at least five working standards (e.g., 1, 2, 5, 10, 15 µg/mL) by diluting the stock solution.

2.3. Wastewater Sample Preparation

  • Filtration: Filter the wastewater sample through a 0.45 µm filter to remove particulate matter.

  • Extraction (if necessary): If the dye concentration is very low, a liquid-liquid extraction step may be required. Extract a known volume of wastewater with a suitable organic solvent (e.g., dichloromethane). Evaporate the solvent and redissolve the residue in the analysis solvent.

  • Dilution: The filtered sample may need to be diluted with the solvent to ensure the absorbance reading falls within the linear range of the calibration curve.

2.4. Instrumental Analysis

  • Set the spectrophotometer to the predetermined λmax.

  • Use the pure solvent as a blank to zero the instrument.[13]

  • Measure the absorbance of each of the standard solutions and the prepared wastewater sample.

2.5. Data Analysis

  • Create a calibration curve by plotting the absorbance of the standards versus their known concentrations (Beer's Law plot).[14]

  • Determine the concentration of C.I. This compound in the sample by using the measured absorbance and the equation of the line from the calibration curve.

  • Adjust the calculated concentration for any dilution or concentration steps performed during sample preparation.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the described analytical methods for disperse dyes.

ParameterHPLC-MS/MSUV-Vis Spectrophotometry
Limit of Detection (LOD) ~0.01 - 2.0 ng/L~2.47 x 10⁻⁶ mol/L (~1.0 mg/L)
Limit of Quantification (LOQ) ~0.05 - 8.0 ng/L~8.22 x 10⁻⁶ mol/L (~3.5 mg/L)
Linearity Range 0.5 - 100 ng/mL1 - 20 mg/L (Typical)
Recovery >70% (with SPE)85 - 115%
Specificity Very HighLow to Moderate
Reference [8][11][12]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the quantification of C.I. This compound in wastewater, emphasizing the HPLC-MS/MS protocol.

Wastewater Analysis Workflow cluster_sample Sample Handling cluster_prep Sample Preparation (SPE) cluster_analysis Analysis & Quantification A 1. Wastewater Sample Collection B 2. Filtration (0.45 µm filter) A->B D 4. Sample Loading B->D C 3. SPE Cartridge Conditioning C->D E 5. Washing D->E F 6. Elution E->F G 7. Concentration & Reconstitution F->G H 8. Instrumental Analysis (HPLC-MS/MS) G->H I 9. Data Processing (Peak Integration) H->I J 10. Quantification (vs. Calibration Curve) I->J K Result: Concentration of This compound (mg/L) J->K

Caption: Workflow for C.I. This compound analysis in wastewater.

References

Application Notes and Protocols for Supercritical Carbon Dioxide Dyeing with C.I. Disperse Red 86

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and textile development professionals.

Introduction: Supercritical fluid dyeing (SFD) represents a significant advancement in textile coloration, offering an environmentally benign alternative to traditional water-based methods.[1][2] This technology utilizes a fluid, most commonly carbon dioxide (CO2), heated and pressurized above its critical point (31.1°C and 73.8 bar), where it exhibits properties of both a liquid and a gas.[1][3] In this supercritical state, CO2 has liquid-like density, allowing it to dissolve non-polar solutes such as disperse dyes, and gas-like low viscosity and high diffusivity, which facilitates rapid penetration into polymer fibers without the need for water or chemical dispersing agents.[1][4]

The process is particularly effective for hydrophobic synthetic fibers like polyester (polyethylene terephthalate, PET), which show high affinity for disperse dyes.[2][5] The key advantages of supercritical CO2 dyeing include the elimination of wastewater, reduced energy consumption as no drying is required, and the ability to recycle over 95% of the CO2.[2][6] Furthermore, the solubility of the dye in the supercritical fluid can be precisely controlled by adjusting temperature and pressure, allowing for fine control over dyeing intensity.[7]

This document provides detailed application notes and a generalized protocol for dyeing polyester fabric using C.I. Disperse Red 86 in a supercritical carbon dioxide medium.

Dye and Substrate Characteristics

C.I. This compound is an anthraquinone-based disperse dye suitable for polyester and its blends.[8] Its key properties are summarized below.

PropertyDescriptionReference
C.I. Name This compound[8]
C.I. Number 62175[8]
CAS Number 12223-43-7 / 81685-43-7[8]
Molecular Structure Anthraquinone[8]
Molecular Formula C22H18N2O5S[8]
Molecular Weight 422.45 g/mol [8]
Appearance Peach-pink powder[8]
Application Polyester, Polyamide, and their blended fabrics[8]

Principle of Supercritical CO2 Dyeing

The process relies on the unique properties of CO2 in its supercritical state to act as a dyeing medium. The dye dissolves in the supercritical fluid, which then transports the dye molecules deep into the fiber structure. After the dyeing period, the pressure is released, causing the CO2 to return to its gaseous state and leaving the dye precipitated inside the fiber.

G cluster_setup System Setup cluster_process Supercritical Phase cluster_result Depressurization & Outcome Dye This compound (Powder) Dissolution Dye Dissolves in SC-CO2 Dye->Dissolution Fabric Polyester Fabric Penetration Dye Penetrates Fiber Matrix Fabric->Penetration CO2_gas Gaseous CO2 Pressurize Increase Pressure (> 73.8 bar) CO2_gas->Pressurize Heat Increase Temp (> 31.1°C) CO2_gas->Heat SC_CO2 Supercritical CO2 (Solvent Phase) Pressurize->SC_CO2 Heat->SC_CO2 SC_CO2->Dissolution Dissolution->Penetration Depressurize Release Pressure Penetration->Depressurize CO2_recycle CO2 Gas (Recycled) Depressurize->CO2_recycle Dyed_Fabric Dyed Fabric (Dry) Depressurize->Dyed_Fabric

Caption: Principle of the supercritical CO2 dyeing process.

Experimental Protocols

This section outlines the necessary materials, equipment, and a generalized procedure for dyeing polyester with this compound. The parameters provided are typical starting points and may require optimization based on the specific equipment and desired shade depth.

Materials and Equipment
  • Dye: C.I. This compound, pure dye powder without dispersing agents.[9]

  • Substrate: Polyester (PET) fabric, pre-cleaned to remove any sizing agents or impurities.

  • Solvent: High-purity carbon dioxide (>99.9%).[1]

  • Cleaning Solvent: Acetone for post-dyeing rinsing.[3]

  • Equipment:

    • High-pressure supercritical dyeing autoclave with precise temperature and pressure controls.[1]

    • Stirring mechanism or fluid circulation pump within the autoclave.[3]

    • CO2 pump and storage cylinder.

    • Vessel for separating residual dye from CO2 post-process.[3]

    • Spectrophotometer for color strength (K/S) measurement.

    • Standard laboratory equipment (balance, beakers, etc.).

Experimental Workflow Diagram

G prep 1. Substrate & Dye Prep - Weigh Fabric - Weigh Dye (e.g., 2% owf) load 2. Loading Autoclave - Mount fabric sample - Place dye powder at bottom prep->load purge 3. System Purge - Seal autoclave - Purge with gaseous CO2 load->purge heat 4. Heating - Heat vessel to target temp (e.g., 120°C) purge->heat pressurize 5. Pressurization - Pump liquid CO2 - Reach target pressure (e.g., 250 bar) heat->pressurize dye 6. Dyeing Cycle - Hold at T & P for set time (e.g., 60 min) with agitation pressurize->dye depressurize 7. Depressurization - Vent CO2 through separator - Recover excess dye dye->depressurize unload 8. Unloading - Remove dry, dyed fabric depressurize->unload clean 9. Post-Cleaning - Rinse with acetone to remove surface-deposited dye unload->clean analyze 10. Analysis - Measure K/S value - Perform color fastness tests clean->analyze

Caption: Experimental workflow for supercritical CO2 dyeing.
Detailed Dyeing Protocol

  • Preparation: Weigh the dry polyester fabric sample. Calculate the required amount of this compound dye powder based on the desired depth of shade (e.g., 1-2% on weight of fabric, owf).[2][6]

  • Loading: Wrap the fabric sample around a perforated stainless-steel holder and place it inside the high-pressure dyeing vessel. Place the weighed dye powder at the bottom of the vessel.[3]

  • Sealing and Purging: Seal the autoclave securely. Purge the vessel with low-pressure gaseous CO2 to remove any residual air.

  • Heating and Pressurization: Begin heating the vessel to the target dyeing temperature (e.g., 120°C). Once the temperature is stable, pump liquid CO2 into the vessel until the target pressure (e.g., 250 bar) is reached.[6] This will bring the CO2 into its supercritical state.

  • Dyeing: Maintain the target temperature and pressure for the desired dyeing duration (e.g., 60 minutes).[2] Ensure constant agitation or fluid circulation to promote even dye distribution.

  • Depressurization and Cooling: After the dyeing time has elapsed, stop the heating and carefully reduce the pressure by venting the CO2 through a separator vessel. This allows the CO2 to turn back into a gas and precipitates the unfixed, excess dye for collection and recycling.[3]

  • Unloading: Once the vessel has returned to ambient pressure and temperature, open the autoclave and remove the dry, dyed fabric.

  • Post-Cleaning: To ensure optimal color fastness, rinse the dyed fabric with acetone to remove any residual dye particles adhering to the fiber surface.[3][6] Air dry the sample.

  • Analysis: Measure the color strength (K/S value) of the dyed fabric using a calibrated spectrophotometer. Perform standard tests for wash, light, and rubbing fastness as required.

Process Parameters and Data

The efficiency of supercritical CO2 dyeing is highly dependent on process parameters. The pressure influences CO2 density and thus its solvent power, while temperature affects both dye solubility and fiber morphology.[3][10] The table below summarizes typical parameter ranges for dyeing polyester with disperse dyes.

ParameterTypical RangeEffect on ProcessReferences
Temperature 80 - 120 °CAffects dye solubility and fiber swelling. Higher temperatures increase dye diffusion into the fiber but may decrease CO2 density.[5][6][11]
Pressure 200 - 300 bar (20 - 30 MPa)Primarily controls CO2 density and solvent power. Higher pressure increases dye solubility.[1][5][10]
Dyeing Time 30 - 90 minutesDuration required for dye dissolution, transport, and diffusion into the fiber. Shorter than aqueous dyeing due to high diffusivity.[2][6]
Dye Concentration 0.5 - 2.0 % owfDetermines the final color depth. Dye uptake generally follows the Nernst distribution law until fiber saturation is reached.[6][12]
CO2 Flow Rate / Agitation System DependentEnsures homogeneous distribution of dissolved dye throughout the vessel for level (even) dyeing.[3]

Note: The optimal conditions for this compound may vary. It is recommended to perform initial range-finding experiments to determine the ideal temperature and pressure combination for achieving the desired color yield and fastness properties.

References

Application Notes and Protocols for the Electrochemical Detection of C.I. Disperse Red 86

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Disperse Red 86 is a synthetic anthraquinone dye widely used in the textile industry for dyeing polyester and other synthetic fibers.[1] Its presence in environmental water sources is a growing concern due to its potential persistence and toxicity. Electrochemical methods offer a rapid, sensitive, and cost-effective alternative to traditional chromatographic techniques for the detection of such organic pollutants. This document provides a detailed application note and a proposed protocol for the electrochemical detection of C.I. This compound, based on established methods for similar anthraquinone and disperse dyes.

The electrochemical activity of C.I. This compound is attributed to the reduction of its anthraquinone core.[2][3] This redox behavior can be harnessed for quantitative analysis using voltammetric techniques. This protocol will focus on Square Wave Adsorptive Stripping Voltammetry (SW-AdSV), a highly sensitive method suitable for trace analysis of organic compounds.

Principle of Detection

The proposed method is based on the adsorptive preconcentration of C.I. This compound onto the surface of a working electrode, followed by a voltammetric scan to measure the reduction signal of the accumulated analyte. The anthraquinone moiety in the dye molecule undergoes a reversible two-electron, two-proton reduction to the corresponding hydroquinone, which is an electrochemically detectable process. The resulting peak current is proportional to the concentration of the dye in the sample.

Proposed Signaling Pathway: Electrochemical Reduction of C.I. This compound

G DR86 C.I. This compound (Anthraquinone form) Intermediate Adsorbed C.I. This compound on Electrode Surface DR86->Intermediate Adsorption Reduced_DR86 Reduced C.I. This compound (Hydroquinone form) Intermediate->Reduced_DR86 + 2e- + 2H+ Signal Electrochemical Signal (Peak Current) Reduced_DR86->Signal Detection

Caption: Proposed electrochemical reduction pathway of C.I. This compound.

Experimental Protocols

This section details a proposed protocol for the electrochemical detection of C.I. This compound using Square Wave Adsorptive Stripping Voltammetry (SW-AdSV).

Materials and Reagents
  • Working Electrode: Glassy Carbon Electrode (GCE) or Boron-Doped Diamond (BDD) Electrode

  • Reference Electrode: Ag/AgCl (3 M KCl)

  • Counter Electrode: Platinum wire

  • Electrochemical Analyzer: Potentiostat/Galvanostat

  • Supporting Electrolyte: 0.1 M Phosphate Buffer Solution (PBS) or Britton-Robinson buffer. The optimal pH should be determined experimentally, but a starting point of pH 7.0 is recommended.

  • C.I. This compound Standard Stock Solution: 1 mM solution in a suitable organic solvent (e.g., N,N-dimethylformamide or acetone) due to its low water solubility.

  • High-purity water

  • Nitrogen gas (99.99%)

Electrode Preparation
  • Polishing: Polish the working electrode surface with 0.3 µm and 0.05 µm alumina slurry on a polishing pad.

  • Sonication: Sonicate the electrode in high-purity water for 5 minutes to remove any adhered alumina particles.

  • Rinsing: Thoroughly rinse the electrode with high-purity water and allow it to dry at room temperature.

Experimental Workflow

G cluster_prep Sample Preparation cluster_electrochem Electrochemical Analysis cluster_analysis Data Analysis Prep_Sample Prepare standard solutions of C.I. This compound in supporting electrolyte Setup Assemble three-electrode cell Prep_Sample->Setup Purge Deoxygenate solution with N2 Setup->Purge Accumulation Adsorptive Accumulation (Preconcentration) Purge->Accumulation Stripping Square Wave Voltammetry Scan (Stripping) Accumulation->Stripping Detection Measure Peak Current Stripping->Detection Calibration Construct Calibration Curve Detection->Calibration Quantification Determine Analyte Concentration Calibration->Quantification

Caption: General experimental workflow for voltammetric analysis.

Voltammetric Procedure
  • Cell Assembly: Assemble the three-electrode system in an electrochemical cell containing a known volume of the supporting electrolyte.

  • Deoxygenation: Purge the solution with high-purity nitrogen for at least 10 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a nitrogen atmosphere over the solution during the experiment.

  • Standard Addition: Add a known concentration of the C.I. This compound standard solution to the electrochemical cell.

  • Adsorptive Accumulation (Preconcentration):

    • Apply a preconcentration potential (e.g., 0.0 V vs. Ag/AgCl) for a specified time (e.g., 60-300 seconds) while stirring the solution. This step allows the dye to adsorb onto the working electrode surface.

  • Equilibration: Stop the stirring and allow the solution to become quiescent for a short period (e.g., 10-30 seconds).

  • Stripping: Perform the square wave voltammetric scan. Scan the potential from an initial potential (e.g., 0.0 V) to a final potential (e.g., -1.0 V). The reduction peak of C.I. This compound should be observed in this potential window.

    • Typical SWV parameters (to be optimized):

      • Frequency: 25 Hz

      • Amplitude: 25 mV

      • Step Potential: 4 mV

  • Data Acquisition: Record the resulting voltammogram. The peak current at the reduction potential is the analytical signal.

  • Calibration: Repeat steps 3-7 for a series of standard concentrations to construct a calibration curve (peak current vs. concentration).

  • Sample Analysis: Analyze unknown samples using the same procedure and determine the concentration from the calibration curve.

Data Presentation

The following table summarizes the expected quantitative performance characteristics for the electrochemical detection of C.I. This compound based on data reported for similar anthraquinone and disperse dyes. These values should be experimentally determined for a specific system.

ParameterExpected RangeReference Analytes
Limit of Detection (LOD) 10⁻⁹ - 10⁻⁷ MAnthraquinone dyes, Azo dyes
Linear Range 10⁻⁸ - 10⁻⁵ MDisperse dyes, Reactive dyes
Sensitivity 0.1 - 10 µA/µMVaries with electrode material and technique
Relative Standard Deviation (RSD) < 5%General electrochemical methods

Troubleshooting and Optimization

  • Low Sensitivity: Increase the accumulation time, optimize the accumulation potential and pH of the supporting electrolyte, or use a modified electrode (e.g., with carbon nanotubes or graphene).

  • Poor Reproducibility: Ensure consistent electrode surface preparation (polishing and cleaning). Maintain a constant temperature and deoxygenation level.

  • Interferences: Real samples may contain other electroactive species. It is important to analyze a blank sample matrix to identify potential interferences. Sample pretreatment steps such as solid-phase extraction may be necessary.

Conclusion

The proposed Square Wave Adsorptive Stripping Voltammetry method provides a framework for the sensitive and rapid detection of C.I. This compound. While the specific parameters require experimental optimization, the principles and protocols outlined in this application note offer a solid starting point for researchers and scientists in environmental monitoring and analytical chemistry. The high sensitivity and low cost of electrochemical techniques make them a valuable tool for the analysis of textile dyes and other organic pollutants.

References

Application Notes and Protocols for the Photodegradation Kinetics Study of Disperse Red 86

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 86 is a synthetic anthraquinone dye used in the textile industry. The study of its photodegradation is crucial for environmental risk assessment and the development of effective wastewater treatment technologies. This document provides detailed application notes and protocols for investigating the photodegradation kinetics of this compound, intended for researchers in environmental science, chemistry, and drug development who may encounter dye molecules in their studies. While specific kinetic data for this compound is limited in publicly available literature, this guide offers a comprehensive framework based on the known behavior of related anthraquinone dyes.

Data Presentation

The following tables present hypothetical, yet plausible, quantitative data for the photodegradation of this compound under various conditions. This data is intended to serve as a template for presenting experimental findings.

Table 1: Effect of Initial Dye Concentration on Photodegradation Rate

Initial Concentration (mg/L)Apparent Rate Constant (k_app, min⁻¹)Degradation Efficiency after 120 min (%)
100.02595.1
250.01888.9
500.01175.3
1000.00650.2
Conditions: TiO₂ photocatalyst (1 g/L), UV-A irradiation (365 nm), pH 7, Temperature 25°C.

Table 2: Influence of pH on Photodegradation Efficiency

pHApparent Rate Constant (k_app, min⁻¹)Degradation Efficiency after 120 min (%)
30.01583.5
50.01888.9
70.02595.1
90.02091.8
110.01278.7
Conditions: this compound (25 mg/L), TiO₂ photocatalyst (1 g/L), UV-A irradiation (365 nm), Temperature 25°C.

Table 3: Effect of Different Photocatalysts on Degradation Rate

Photocatalyst (1 g/L)Apparent Rate Constant (k_app, min⁻¹)Degradation Efficiency after 120 min (%)
TiO₂ (Anatase)0.02595.1
ZnO0.02192.6
CeFeO₃Not enough data foundNot enough data found
None (Photolysis)0.00221.0
Conditions: this compound (25 mg/L), UV-A irradiation (365 nm), pH 7, Temperature 25°C.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution and Standards
  • Materials:

    • This compound (C.I. 62175) powder

    • Acetonitrile (HPLC grade)

    • Ultrapure water

    • Volumetric flasks (100 mL, 1000 mL)

    • Analytical balance

  • Procedure:

    • Accurately weigh 100 mg of this compound powder.

    • Dissolve the powder in a small amount of acetonitrile in a 1000 mL volumetric flask.

    • Bring the volume to the mark with ultrapure water to obtain a 100 mg/L stock solution.

    • Prepare a series of standard solutions (e.g., 1, 2, 5, 10, 20 mg/L) by diluting the stock solution with ultrapure water.

    • Store the stock solution and standards in the dark at 4°C.

Protocol 2: Photocatalytic Degradation Experiment
  • Materials and Equipment:

    • Photoreactor with a UV-A lamp (e.g., medium-pressure mercury lamp, λ_max = 365 nm)

    • Magnetic stirrer and stir bars

    • Quartz reaction vessel (to allow UV transmission)

    • Titanium dioxide (TiO₂, anatase, P25 or equivalent) as a photocatalyst

    • This compound stock solution

    • pH meter and buffer solutions (pH 4, 7, 9)

    • Syringes and syringe filters (0.22 µm)

    • Vials for sample collection

  • Procedure:

    • Add a specific volume of the this compound stock solution to the quartz reaction vessel to achieve the desired initial concentration (e.g., 25 mg/L in a total volume of 250 mL).

    • Add the photocatalyst (e.g., 1 g/L of TiO₂).

    • Adjust the pH of the solution using dilute HCl or NaOH.

    • Place the vessel in the photoreactor and start the magnetic stirrer.

    • Stir the suspension in the dark for 30 minutes to ensure adsorption-desorption equilibrium between the dye and the photocatalyst surface.

    • Turn on the UV lamp to initiate the photodegradation reaction.

    • Withdraw aliquots (e.g., 3 mL) at regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes).

    • Immediately filter the aliquots through a 0.22 µm syringe filter to remove the photocatalyst particles.

    • Store the filtered samples in vials for analysis.

Protocol 3: Analytical Monitoring of Photodegradation
  • Equipment:

    • UV-Vis Spectrophotometer

    • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD)

    • Gas Chromatography-Mass Spectrometry (GC-MS) for intermediate identification (optional)

  • UV-Vis Spectrophotometry Procedure:

    • Determine the wavelength of maximum absorbance (λ_max) of this compound by scanning a standard solution.

    • Measure the absorbance of the filtered samples at the λ_max.

    • Calculate the concentration of this compound at each time point using a calibration curve prepared from the standard solutions.

    • The degradation efficiency can be calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] * 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.

    • The apparent pseudo-first-order rate constant (k_app) can be determined by plotting ln(C₀/Cₜ) versus time.

  • HPLC Procedure:

    • Develop a suitable HPLC method for the separation and quantification of this compound. A reverse-phase C18 column is often suitable.

    • The mobile phase could be a gradient of acetonitrile and water (with a small amount of formic acid or ammonium acetate for better peak shape).

    • Inject the filtered samples into the HPLC system.

    • Quantify the concentration of this compound based on the peak area and a calibration curve.

Mandatory Visualizations

G cluster_0 Photocatalysis Initiation cluster_1 Radical Formation cluster_2 Dye Degradation UV_Light UV Light (hν) Photocatalyst Photocatalyst (e.g., TiO₂) UV_Light->Photocatalyst Excitation e- Electron (e⁻) Photocatalyst->e- Generation h+ Hole (h⁺) Photocatalyst->h+ Generation O2 O₂ (Oxygen) e-->O2 H2O H₂O (Water) h+->H2O OH- OH⁻ (Hydroxide ion) h+->OH- O2_radical •O₂⁻ (Superoxide radical) O2->O2_radical OH_radical •OH (Hydroxyl radical) H2O->OH_radical OH-->OH_radical DR86 This compound O2_radical->DR86 Oxidation OH_radical->DR86 Oxidation Intermediates Degradation Intermediates (e.g., Phthalic Acid) DR86->Intermediates Mineralization Mineralization Products (CO₂, H₂O, etc.) Intermediates->Mineralization

Caption: Proposed photocatalytic degradation pathway of this compound.

G Start Start Stock_Solution Prepare this compound Stock Solution Start->Stock_Solution Reaction_Setup Set up Photoreactor with Dye Solution and Photocatalyst Stock_Solution->Reaction_Setup Equilibrium Stir in Dark (30 min) for Adsorption Equilibrium Reaction_Setup->Equilibrium Irradiation Initiate UV Irradiation Equilibrium->Irradiation Sampling Collect Aliquots at Time Intervals Irradiation->Sampling Filtration Filter Samples (0.22 µm) Sampling->Filtration Analysis Analyze Samples (UV-Vis/HPLC) Filtration->Analysis Data_Processing Calculate Degradation % and Rate Constant Analysis->Data_Processing End End Data_Processing->End

Caption: Experimental workflow for the photodegradation kinetics study.

Adsorption of C.I. Disperse Red 86: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: C.I. Disperse Red 86, a common azo dye, is extensively used in the textile industry for dyeing polyester fibers. Due to its low water solubility and potential environmental impact, effective removal from industrial wastewater is a significant area of research. Adsorption has emerged as a promising, cost-effective, and efficient method for the removal of such dyes. This document provides detailed application notes and experimental protocols for studying the adsorption of C.I. This compound on various materials, aimed at researchers, scientists, and professionals in drug development and environmental science.

Data Presentation: Adsorption Capacities and Kinetic Parameters

The following tables summarize quantitative data from studies on the adsorption of C.I. This compound and other closely related disperse dyes on different adsorbent materials. This comparative data is essential for selecting suitable adsorbents and understanding their performance.

Table 1: Adsorption Isotherm Parameters for Disperse Dyes on Various Adsorbents

Adsorbent MaterialDyeIsotherm Modelqm (mg/g)KL (L/mg)R2Reference
Commercial Activated CarbonDisperse Red DyeBET---[1]
Activated CarbonDisperse Orange 25Langmuir200->0.99[2]
Bamboo-based Activated CarbonDisperse Red 167Freundlich---[3]
Terpolymer ResinDisperse Violet 28Langmuir179.6--
Terpolymer ResinDirect Red RLangmuir86.1--

Note: Data for "Disperse Red Dye" and other disperse dyes are included as representative examples due to the limited availability of specific data for C.I. This compound.

Table 2: Adsorption Kinetic Parameters for Disperse Dyes on Various Adsorbents

Adsorbent MaterialDyeKinetic Modelqe,exp (mg/g)k2 (g/mg·min)R2Reference
Commercial Activated CarbonDisperse Red DyePseudo-second-order---[1]
Activated CarbonDisperse Orange 25Pseudo-second-order-->0.99[2]
Bamboo-based Activated CarbonDisperse Red 167Pseudo-first-order---[3]

Note: "qe,exp" represents the experimentally determined adsorption capacity at equilibrium, and "k2" is the rate constant for the pseudo-second-order model.

Experimental Protocols

Detailed methodologies for key experiments in the study of C.I. This compound adsorption are provided below. These protocols can be adapted based on the specific adsorbent material and experimental setup.

Preparation of Adsorbent Material

The preparation method will vary depending on the nature of the adsorbent.

  • Activated Carbon from Agricultural Waste (e.g., Bamboo):

    • Wash the raw material (e.g., bamboo) with deionized water to remove surface impurities and dry at 105°C for 24 hours.

    • Carbonize the dried material in a muffle furnace at 500°C for 2 hours in the absence of air.

    • Chemically activate the resulting char by impregnating it with a solution of an activating agent (e.g., H3PO4 or KOH) at a specific ratio (e.g., 1:1 w/w).

    • Heat the impregnated char at a high temperature (e.g., 800°C) for 1-2 hours under a nitrogen atmosphere.

    • Wash the activated carbon thoroughly with hot deionized water until the pH of the washing solution is neutral.

    • Dry the final activated carbon at 110°C for 24 hours, grind it, and sieve to the desired particle size.

  • Polymeric Resins:

    • Synthesize the resin via polymerization of appropriate monomers (e.g., for a terpolymer resin).

    • Wash the synthesized resin beads extensively with solvents like methanol and then with deionized water to remove unreacted monomers and impurities.

    • Dry the resin beads in an oven at a suitable temperature (e.g., 60°C) until a constant weight is achieved.

Preparation of C.I. This compound Adsorbate Solution
  • Accurately weigh a specific amount of C.I. This compound dye powder.

  • Dissolve the dye in a suitable solvent. Since disperse dyes have low water solubility, a small amount of a dispersing agent may be required, or the stock solution can be prepared in an organic solvent like acetone and then diluted with deionized water to the desired concentrations.

  • Prepare a stock solution of a high concentration (e.g., 1000 mg/L).

  • Prepare working solutions of different initial concentrations (e.g., 10, 20, 50, 100, 200 mg/L) by diluting the stock solution with deionized water.

Batch Adsorption Experiments

Batch experiments are conducted to determine the equilibrium and kinetic parameters of adsorption.

  • Equilibrium Studies (Isotherms):

    • Take a series of flasks, and to each flask, add a fixed amount of adsorbent (e.g., 0.1 g).

    • Add a fixed volume (e.g., 50 mL) of the dye solution with varying initial concentrations to each flask.

    • Agitate the flasks at a constant speed (e.g., 150 rpm) and a constant temperature (e.g., 25°C) for a predetermined time sufficient to reach equilibrium (e.g., 24 hours).

    • After equilibrium, separate the adsorbent from the solution by centrifugation or filtration.

    • Determine the final concentration of the dye in the supernatant using a UV-Vis spectrophotometer at the maximum wavelength (λmax) of C.I. This compound.

    • Calculate the amount of dye adsorbed at equilibrium (qe) using the mass balance equation.

  • Kinetic Studies:

    • Take a flask containing a fixed volume of dye solution of a specific initial concentration and add a fixed amount of the adsorbent.

    • Agitate the mixture at a constant speed and temperature.

    • Withdraw aliquots of the solution at different time intervals (e.g., 5, 10, 20, 30, 60, 120, 180 minutes).

    • Separate the adsorbent and analyze the dye concentration in each aliquot.

    • Calculate the amount of dye adsorbed at each time point (qt).

Analytical Method

The concentration of C.I. This compound in the aqueous solutions is determined using a UV-Vis spectrophotometer.

  • Determine the maximum absorbance wavelength (λmax) of C.I. This compound by scanning a dilute solution of the dye over a range of wavelengths (e.g., 200-800 nm).

  • Prepare a series of standard solutions of known concentrations.

  • Measure the absorbance of each standard solution at the λmax.

  • Plot a calibration curve of absorbance versus concentration.

  • Measure the absorbance of the unknown samples and determine their concentrations from the calibration curve.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the logical relationships in adsorption studies.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Adsorbent_Prep Adsorbent Preparation Batch_Adsorption Batch Adsorption Experiments Adsorbent_Prep->Batch_Adsorption Dye_Solution_Prep Dye Solution Preparation Dye_Solution_Prep->Batch_Adsorption Equilibrium_Studies Equilibrium Studies (Isotherms) Batch_Adsorption->Equilibrium_Studies Kinetic_Studies Kinetic Studies Batch_Adsorption->Kinetic_Studies Analysis UV-Vis Spectrophotometry Equilibrium_Studies->Analysis Kinetic_Studies->Analysis Data_Processing Data Processing & Modeling Analysis->Data_Processing Adsorption_Process_Factors cluster_factors Influencing Factors Adsorption_Efficiency Adsorption Efficiency pH pH of Solution pH->Adsorption_Efficiency Temperature Temperature Temperature->Adsorption_Efficiency Initial_Conc Initial Dye Concentration Initial_Conc->Adsorption_Efficiency Adsorbent_Dose Adsorbent Dose Adsorbent_Dose->Adsorption_Efficiency Contact_Time Contact Time Contact_Time->Adsorption_Efficiency Data_Analysis_Pathway cluster_models Modeling cluster_parameters Parameters Experimental_Data Experimental Data (qe and qt) Isotherm_Models Isotherm Models (Langmuir, Freundlich, BET) Experimental_Data->Isotherm_Models Kinetic_Models Kinetic Models (Pseudo-first-order, Pseudo-second-order) Experimental_Data->Kinetic_Models Adsorption_Capacity Adsorption Capacity (qm) Isotherm_Models->Adsorption_Capacity Adsorption_Kinetics Rate Constants (k1, k2) Kinetic_Models->Adsorption_Kinetics Mechanism Adsorption Mechanism Adsorption_Capacity->Mechanism Adsorption_Kinetics->Mechanism

References

Application Notes and Protocols: Encapsulation of Disperse Red 86 in Polymeric Nanoparticles for Controlled Release

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides detailed application notes and experimental protocols for the encapsulation of Disperse Red 86, a hydrophobic anthraquinone dye, into polymeric nanoparticles for controlled release applications. The protocols described herein are based on two common and effective nanoparticle synthesis techniques: emulsification-solvent evaporation and nanoprecipitation. This guide includes methodologies for nanoparticle formulation, characterization, determination of encapsulation efficiency, and in-vitro release studies. Furthermore, representative data is presented in tabular format to illustrate expected outcomes, and workflows are visualized using diagrams to facilitate experimental planning and execution.

Introduction

The encapsulation of active molecules within nanoparticle carriers offers significant advantages, including enhanced stability, targeted delivery, and controlled release kinetics.[1] this compound is a sparingly water-soluble dye, making it an ideal candidate for encapsulation within the hydrophobic core of polymeric nanoparticles.[2][3] Such systems can be engineered to release the dye in a sustained manner, which is of interest in various fields, including textiles, cosmetics, and as a model for hydrophobic drug delivery.

This guide will focus on the use of biodegradable and biocompatible polymers, such as Poly(lactic-co-glycolic acid) (PLGA), for the formulation of this compound-loaded nanoparticles.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is crucial for the successful design of a nanoparticle formulation.

PropertyValueReference
Molecular Formula C₂₂H₁₈N₂O₅S[3][4]
Molecular Weight 422.45 g/mol [3][4]
Appearance Reddish powder[2]
Solubility Insoluble in water; Soluble in organic solvents such as ethanol and acetone.[2]
Chemical Class Anthraquinone Dye[3]
CAS Number 81-68-5[2][4]

Experimental Protocols

Materials and Equipment
  • Active Agent: this compound

  • Polymer: Poly(lactic-co-glycolic acid) (PLGA) (e.g., 50:50 lactide:glycolide ratio)

  • Organic Solvents: Dichloromethane (DCM), Acetone, Ethanol

  • Aqueous Phase: Deionized water

  • Surfactant/Stabilizer: Poly(vinyl alcohol) (PVA) or Pluronic F-68

  • Equipment:

    • Magnetic stirrer and stir bars

    • Homogenizer (for emulsification-solvent evaporation method)

    • Rotary evaporator

    • Centrifuge (refrigerated)

    • UV-Vis Spectrophotometer

    • Particle size analyzer (e.g., Dynamic Light Scattering - DLS)

    • Microscopy equipment (e.g., Scanning Electron Microscope - SEM, Transmission Electron Microscope - TEM)

    • Lyophilizer (optional, for long-term storage)

Nanoparticle Synthesis

Two primary methods are presented for the encapsulation of the hydrophobic this compound.

This method is well-suited for encapsulating hydrophobic molecules and involves the formation of an oil-in-water (o/w) emulsion.[5][6]

Protocol:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 100 mg) and this compound (e.g., 10 mg) in a suitable volatile organic solvent such as dichloromethane (DCM) (e.g., 5 mL).

  • Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant, such as poly(vinyl alcohol) (PVA) (e.g., 1% w/v in 50 mL of deionized water).

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization (e.g., 10,000 rpm for 5 minutes) to form a stable oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Transfer the emulsion to a beaker and stir at room temperature for several hours (e.g., 4-6 hours) to allow the organic solvent to evaporate. A rotary evaporator can also be used for more rapid solvent removal.

  • Nanoparticle Collection: Once the solvent has completely evaporated, collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes at 4°C).

  • Washing: Wash the nanoparticle pellet with deionized water three times to remove any unencapsulated dye and excess surfactant. Resuspend the pellet in water and centrifuge between each wash.

  • Storage: Resuspend the final nanoparticle pellet in deionized water for immediate use or lyophilize for long-term storage.

Nanoprecipitation is a simple and rapid method for preparing nanoparticles and is particularly effective for hydrophobic drugs.[7][8]

Protocol:

  • Organic Phase Preparation: Dissolve PLGA (e.g., 100 mg) and this compound (e.g., 10 mg) in a water-miscible organic solvent such as acetone (e.g., 10 mL).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer, such as Pluronic F-68 (e.g., 0.5% w/v in 20 mL of deionized water).

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under moderate magnetic stirring. The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the polymer and the formation of nanoparticles.

  • Solvent Evaporation: Continue stirring for a few hours (e.g., 2-4 hours) to ensure the complete evaporation of the organic solvent.

  • Nanoparticle Collection and Washing: Follow steps 5-7 as described in the Emulsification-Solvent Evaporation method to collect, wash, and store the nanoparticles.

Nanoparticle Characterization

Thorough characterization is essential to ensure the quality and performance of the formulated nanoparticles.

Characterization TechniqueParameter MeasuredTypical Expected Results
Dynamic Light Scattering (DLS) Hydrodynamic Diameter, Polydispersity Index (PDI), Zeta Potential150-300 nm, PDI < 0.2, -15 to -30 mV
Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM) Morphology, Size, Surface TopographySpherical shape, smooth surface, size consistent with DLS
Fourier-Transform Infrared Spectroscopy (FTIR) Chemical integrity of this compound and polymer after encapsulationCharacteristic peaks of both this compound and PLGA present in the nanoparticle spectrum
Determination of Encapsulation Efficiency and Loading Capacity

The encapsulation efficiency (EE%) and drug loading capacity (LC%) are critical parameters to quantify the amount of this compound successfully encapsulated within the nanoparticles.[1][9]

Protocol (Indirect Method):

  • Separation of Free Dye: After nanoparticle synthesis and before the washing steps, centrifuge a known volume of the nanoparticle suspension (e.g., 1 mL) at high speed (e.g., 15,000 rpm for 20 minutes).

  • Quantification of Free Dye: Carefully collect the supernatant, which contains the unencapsulated this compound.

  • Measure the concentration of this compound in the supernatant using a UV-Vis spectrophotometer at its maximum absorbance wavelength (λmax). A standard calibration curve of this compound in the same solvent system should be prepared beforehand.[10][11]

  • Calculation:

    • Encapsulation Efficiency (EE%) = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100

    • Loading Capacity (LC%) = [(Total amount of this compound - Amount of free this compound) / Total weight of nanoparticles] x 100

ParameterFormulaTypical Expected Values
Encapsulation Efficiency (EE%) (Mass of Encapsulated Dye / Total Mass of Dye Used) x 10070-90%
Loading Capacity (LC%) (Mass of Encapsulated Dye / Total Mass of Nanoparticles) x 1005-10%
In-Vitro Release Study

An in-vitro release study is performed to evaluate the controlled release profile of this compound from the nanoparticles over time.[12][13]

Protocol (Dialysis Bag Method):

  • Preparation: Suspend a known amount of this compound-loaded nanoparticles (e.g., equivalent to 5 mg of the dye) in a specific volume of release medium (e.g., 5 mL of phosphate-buffered saline (PBS), pH 7.4).

  • Dialysis Setup: Place the nanoparticle suspension into a dialysis bag with a suitable molecular weight cut-off (e.g., 12-14 kDa).

  • Immerse the sealed dialysis bag in a larger volume of the release medium (e.g., 100 mL of PBS, pH 7.4) maintained at 37°C with continuous gentle stirring.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw a specific volume of the release medium from the external reservoir (e.g., 1 mL) and replace it with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.

  • Quantification: Analyze the concentration of this compound in the collected samples using a UV-Vis spectrophotometer.

  • Data Analysis: Calculate the cumulative percentage of this compound released at each time point. Plot the cumulative release percentage against time to obtain the release profile.

Time (hours)Cumulative Release (%)
00
115.2
432.5
848.7
1260.1
2475.3
4888.9
7295.2

Visualized Workflows

Emulsification_Solvent_Evaporation cluster_prep Phase Preparation cluster_synthesis Nanoparticle Synthesis cluster_collection Purification & Collection organic_phase Organic Phase (PLGA + this compound in DCM) emulsification Emulsification (High-Speed Homogenization) organic_phase->emulsification aqueous_phase Aqueous Phase (PVA in Water) aqueous_phase->emulsification evaporation Solvent Evaporation (Stirring) emulsification->evaporation centrifugation Centrifugation evaporation->centrifugation washing Washing (3x with Deionized Water) centrifugation->washing final_product Final Nanoparticle Suspension washing->final_product

Figure 1: Workflow for the Emulsification-Solvent Evaporation method.

Nanoprecipitation cluster_prep Phase Preparation cluster_synthesis Nanoparticle Formation cluster_collection Purification & Collection organic_phase Organic Phase (PLGA + this compound in Acetone) immunoprecipitation immunoprecipitation organic_phase->immunoprecipitation aqueous_phase Aqueous Phase (Pluronic F-68 in Water) aqueous_phase->immunoprecipitation nanoprecipitation Nanoprecipitation (Dropwise addition with stirring) evaporation Solvent Evaporation (Stirring) nanoprecipitation->evaporation centrifugation Centrifugation evaporation->centrifugation washing Washing (3x with Deionized Water) centrifugation->washing final_product Final Nanoparticle Suspension washing->final_product

Figure 2: Workflow for the Nanoprecipitation method.

InVitro_Release start Nanoparticle Suspension in Dialysis Bag dialysis Dialysis in Release Medium (37°C, stirring) start->dialysis sampling Periodic Sampling of Release Medium dialysis->sampling sampling->dialysis Replace with fresh medium quantification Quantification of Released Dye (UV-Vis Spectrophotometry) sampling->quantification analysis Data Analysis (Cumulative Release vs. Time) quantification->analysis

Figure 3: Workflow for the In-Vitro Release Study.

Conclusion

The protocols and application notes provided in this document offer a comprehensive guide for the successful encapsulation of this compound into polymeric nanoparticles for controlled release applications. The emulsification-solvent evaporation and nanoprecipitation methods are robust techniques that can be optimized to achieve desired nanoparticle characteristics. By following these detailed procedures and utilizing the outlined characterization methods, researchers can effectively develop and evaluate novel nanoparticle-based systems for a variety of applications.

References

Application Notes and Protocols for Utilizing Disperse Red 86 in Specialty Ink Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation and evaluation of Disperse Red 86 in the formulation of solvent-based specialty inks. The information is intended to serve as a foundational resource for developing high-performance inks for various applications, including printing on non-porous substrates such as plastics, metals, and glass, as well as for specialized applications in life sciences where precise and stable coloration is required.

Introduction to this compound

This compound is an anthraquinone-based dye, recognized for its vibrant bluish-pink to peach-pink hue.[1][2] Its molecular structure imparts excellent lightfastness and thermal stability, making it a suitable candidate for applications demanding high durability.[3][4] As a disperse dye, it is characterized by its low solubility in water but can be effectively dissolved or dispersed in organic solvents, a key attribute for its use in solvent-based ink systems.[5][6][7]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for initial formulation considerations, including solvent selection and dispersion strategy.

PropertyValueReference
C.I. Name This compound[1][2]
C.I. Number 62175[1][2]
CAS Number 12223-43-7 / 81-68-5[1][2]
Molecular Formula C₂₂H₁₈N₂O₅S[1][2]
Molecular Weight 422.45 g/mol [1][2]
Molecular Structure Anthraquinone[1][2]
Appearance Peach-pink powder[1]
Water Solubility Insoluble[5][6]
Organic Solvent Solubility Soluble in ethanol and acetone[5]

Specialty Ink Formulation Guidelines

The development of a stable and effective specialty ink using this compound requires careful selection of solvents, binders, and additives. The following sections provide guidance on these components and offer starting-point formulations.

Solvent Selection

The choice of solvent is critical for dissolving the binder resin and ensuring the stability of the dispersed or dissolved dye. A well-chosen solvent system will also control the ink's viscosity and drying characteristics.[8] For this compound, a blend of solvents is often optimal. Ketones, esters, and glycol ethers are suitable classes of solvents for this purpose.[9]

Table 2: Recommended Solvents for this compound Ink Formulations

Solvent ClassExamplesRole in Formulation
Ketones Methyl Ethyl Ketone (MEK), CyclohexanoneStrong solvency for many resins, fast evaporation rate.
Esters Ethyl Acetate, n-Butyl AcetateGood solvency, medium evaporation rate, pleasant odor.
Glycol Ethers Propylene Glycol Monomethyl Ether Acetate (PMA)Slow evaporation rate, good flow and leveling properties.
Binder Resin Selection

The binder is a polymeric resin that forms the ink film upon drying, encapsulating the dye and adhering it to the substrate. The choice of binder dictates the ink's adhesion, flexibility, gloss, and resistance properties. A patent for a solvent-based ink composition explicitly lists this compound as a suitable colorant and suggests compatibility with a range of solvent-soluble binder resins.

Table 3: Compatible Binder Resins for this compound Inks

Resin TypeKey Properties and Applications
Acrylic Resins Excellent weather and UV resistance, good gloss. Suitable for outdoor applications and printing on plastics.[5]
Vinyl Resins (e.g., PVC/PVA copolymers) Good flexibility and adhesion to a wide range of substrates, including flexible plastics.[10]
Cellulosic Resins (e.g., Nitrocellulose, CAB) Fast drying, good hardness. Commonly used in gravure and flexographic inks for packaging.[2]
Epoxy Resins Excellent chemical and abrasion resistance. Often used in two-component systems for industrial and durable applications.[11]
Additives

Additives are used in small quantities to modify the ink's properties.

  • Dispersing Agents: Crucial for preventing the re-agglomeration of dye particles after the milling process. The selection is dependent on the solvent system and the surface chemistry of the dye.

  • Wetting Agents: Reduce the surface tension of the ink, improving its ability to wet the substrate.

  • Flow and Leveling Agents: Promote the formation of a smooth, uniform ink film.

  • Adhesion Promoters: Enhance the bond between the ink and specific substrates.

Exemplary Starting-Point Formulations

The following are model formulations for different types of specialty inks. These are intended as starting points, and optimization will be necessary based on the specific application and performance requirements.

Table 4: Model Starting-Point Formulation for a Solvent-Based Screen Printing Ink

ComponentFunctionWeight Percentage (%)
This compoundColorant2.0 - 5.0
Acrylic ResinBinder15.0 - 25.0
Methyl Ethyl Ketone (MEK)Fast-evaporating Solvent30.0 - 40.0
Propylene Glycol Monomethyl Ether Acetate (PMA)Slow-evaporating Solvent30.0 - 40.0
Dispersing AgentStabilizer1.0 - 2.0
Flow and Leveling AgentAdditive0.5 - 1.0
Total 100.0

Table 5: Model Starting-Point Formulation for a Solvent-Based Gravure/Flexographic Ink

ComponentFunctionWeight Percentage (%)
This compoundColorant3.0 - 8.0
Nitrocellulose / Vinyl Resin BlendBinder10.0 - 20.0
Ethyl AcetatePrimary Solvent50.0 - 60.0
EthanolCo-solvent10.0 - 15.0
PlasticizerAdditive1.0 - 3.0
Dispersing AgentStabilizer1.0 - 2.0
Total 100.0

Experimental Protocols

Ink Formulation and Dispersion Workflow

The following diagram illustrates the general workflow for preparing a specialty ink using this compound.

G cluster_formulation Formulation Stage cluster_dispersion Dispersion Stage cluster_letdown Let-Down Stage cluster_qc Quality Control cluster_final Final Product weigh Weigh Raw Materials (Dye, Resin, Solvents, Additives) premix Premix Components (Low-shear mixing) weigh->premix disperse High-Shear Dispersion (Bead Mill or Three-Roll Mill) premix->disperse letdown Let-Down and Final Adjustment (Add remaining solvent, adjust viscosity) disperse->letdown qc Quality Control Testing (Viscosity, Particle Size, Color) letdown->qc final_ink Finished Specialty Ink qc->final_ink G cluster_application Ink Application cluster_testing Performance Testing cluster_analysis Data Analysis start Formulated Ink apply_ink Apply Ink to Substrate (e.g., drawdown, screen print) start->apply_ink dry_cure Dry and Cure Ink Film apply_ink->dry_cure adhesion Adhesion Test (ASTM D3359) dry_cure->adhesion color Color Strength Test (Spectrophotometry) dry_cure->color lightfastness Lightfastness Test (ASTM D3424, G155) dry_cure->lightfastness resistance Chemical/Abrasion Resistance dry_cure->resistance analyze Analyze Results adhesion->analyze color->analyze lightfastness->analyze resistance->analyze end Optimized Ink Formulation analyze->end

References

Application Notes and Protocols for C.I. Disperse Red 86 in Biological Staining: An Overview

Author: BenchChem Technical Support Team. Date: November 2025

A thorough review of scientific literature and chemical databases reveals that C.I. Disperse Red 86 is a synthetic dye with primary applications in the textile industry. Currently, there are no established or published protocols for its use in the biological staining of cellular or tissue samples.

C.I. This compound, an anthraquinone-based dye, is predominantly used for coloring polyester and other synthetic fibers[1][2][3]. Its chemical properties, including its low water solubility, are optimized for industrial dyeing processes[2]. While some anthraquinone derivatives have been explored for and adapted to biological imaging due to their fluorescent properties, C.I. This compound itself has not been documented for such applications in the available scientific literature[4][5][6].

Chemical and Physical Properties of C.I. This compound

To provide a comprehensive overview for researchers who may consider exploring the potential of this dye in biological applications, the known chemical and physical properties are summarized below.

PropertyValueReference
C.I. Name This compound[1]
C.I. Number 62175[1]
CAS Registry Number 12223-43-7 / 81-68-5[1][7]
Molecular Formula C₂₂H₁₈N₂O₅S[1]
Molecular Weight 422.45 g/mol [1]
Chemical Class Anthraquinone[3][4]
Synonyms N-(4-Amino-3-methoxy-9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-methylbenzene-1-sulfonamide[7]
Primary Application Textile Dye (Polyester)[1][2]

State of Research on Biological Applications

Extensive searches for established protocols, quantitative data from biological experiments, or signaling pathways visualized using C.I. This compound have not yielded any specific results. The current body of scientific knowledge does not contain information on:

  • Staining protocols for cell lines or tissue sections.

  • Optimal concentrations, incubation times, or buffer systems for biological use.

  • Fluorescent properties (excitation/emission spectra) in a biological context.

  • Cytotoxicity or biocompatibility.

  • Use in visualizing specific cellular structures or signaling pathways.

While the broader family of anthraquinone dyes includes some compounds that have been successfully developed as fluorescent probes for cellular imaging, it is crucial to note that the specific properties and biological interactions of a dye cannot be predicted solely based on its chemical class[5][6]. Each compound requires empirical testing and validation for any new application.

Feasibility of Protocol Development

Given the absence of foundational research, the development of a reliable staining protocol for biological samples using C.I. This compound would necessitate a comprehensive research and development effort. This would involve:

  • Solubility and Stability Testing: Determining suitable solvents and buffers for biological applications.

  • Spectroscopic Analysis: Characterizing the absorption and emission spectra in various solvents and biological media.

  • Cytotoxicity Assays: Evaluating the potential toxic effects of the dye on living cells.

  • Empirical Staining Trials: Testing a wide range of concentrations and incubation times on various cell types (both live and fixed) and tissue preparations.

  • Microscopy and Imaging: Assessing the staining pattern, specificity, and photostability.

An experimental workflow for such a study could be conceptualized as follows:

Caption: Hypothetical workflow for evaluating a novel biological stain.

References

Application Note: Mass Spectrometry Analysis of Disperse Red 86 and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disperse Red 86 is a synthetic anthraquinone dye used in the textile industry for dyeing polyester fibers. Due to its potential for environmental release and the possible formation of harmful metabolites, sensitive and specific analytical methods are required for its detection and characterization. This application note provides a comprehensive overview of the mass spectrometry-based analysis of this compound and its putative metabolites. The protocols detailed below are intended to guide researchers in developing robust analytical workflows for monitoring this compound and its degradation products in various matrices.

Chemical Properties of this compound

PropertyValue
IUPAC Name N-(4-amino-3-methoxy-9,10-dioxoanthracen-1-yl)-4-methylbenzenesulfonamide[1]
Molecular Formula C22H18N2O5S[1]
Molecular Weight 422.45 g/mol [1]
CAS Number 81-68-5
Appearance Peach-pink powder

Experimental Protocols

Sample Preparation: Extraction of this compound from Textiles

This protocol is adapted from established methods for the extraction of disperse dyes from textile materials.

Materials:

  • Textile sample

  • Methanol (MeOH), HPLC grade

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm PTFE syringe filters

Procedure:

  • Cut the textile sample into small pieces (approximately 1-2 mm).

  • Weigh 1 gram of the shredded textile sample into a 50 mL conical tube.

  • Add 20 mL of methanol to the tube.

  • Place the tube in an ultrasonic bath and sonicate at 50 °C for 30 minutes to facilitate the extraction of the dye.[2]

  • After sonication, centrifuge the sample at 10,000 rpm for 10 minutes to pellet the textile fibers.[2]

  • Carefully decant the supernatant and filter it through a 0.22 µm PTFE syringe filter into a clean vial.[2]

  • The filtered extract is now ready for LC-MS analysis. For quantitative analysis, the extract may be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a suitable solvent, such as 95:5 water/methanol.[2]

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

The following parameters provide a starting point for the chromatographic separation and mass spectrometric detection of this compound and its metabolites. Optimization may be required based on the specific instrumentation used.

Liquid Chromatography (LC) Parameters:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.7 µm)[2]
Mobile Phase A Water with 0.1% formic acid[2]
Mobile Phase B Acetonitrile (MeCN) with 0.1% formic acid
Gradient Start with a suitable percentage of B, ramp up to a high percentage of B to elute the analyte, hold, and then return to initial conditions for re-equilibration. A typical gradient might be: 0 min, 40% B; 7 min, 60% B; 17 min, 98% B; 24 min, 98% B.[3]
Flow Rate 0.3 mL/min[2]
Injection Volume 5-10 µL
Column Temperature 40 °C

Mass Spectrometry (MS) Parameters:

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive and Negative modes
Scan Type Full Scan (for initial screening) and Tandem MS (MS/MS) for fragmentation analysis
Capillary Voltage 3.5 - 4.5 kV
Source Temperature 120 - 150 °C
Desolvation Gas Nitrogen
Desolvation Temp. 350 - 500 °C
Collision Gas Argon
Collision Energy Ramped (e.g., 10-40 eV) to obtain informative fragment spectra

Data Presentation: Quantitative Data

Table 1: Mass Spectrometric Data for this compound
CompoundMolecular FormulaExact Mass [M][M+H]+ (m/z)[M-H]- (m/z)
This compoundC22H18N2O5S422.0936423.0999421.0873
Table 2: Predicted MS/MS Fragmentation of this compound

Based on the fragmentation patterns of similar sulfonated anthraquinone and arylsulfonamide compounds, the following fragments are predicted for this compound. A common fragmentation pathway for arylsulfonamides involves the neutral loss of sulfur dioxide (SO2), which corresponds to a mass difference of 64 Da.

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
423.10 ([M+H]+)359.12SO2 (64.96 Da)[M+H - SO2]+
423.10 ([M+H]+)268.09C7H7SO2 (p-toluenesulfonyl)[Anthraquinone amine]+
423.10 ([M+H]+)155.05C15H10N2O3 (Amino-methoxy-anthraquinone)[p-toluenesulfonamide]+
421.09 ([M-H]-)357.11SO2 (64.96 Da)[M-H - SO2]-
Table 3: Putative Metabolites of this compound and their Expected Mass-to-Charge Ratios

The biodegradation of anthraquinone dyes often involves the cleavage of the anthraquinone ring system, potentially leading to smaller aromatic molecules such as phthalic acid.

Putative MetaboliteMolecular FormulaExact Mass [M][M+H]+ (m/z)[M-H]- (m/z)
1-amino-2-methoxy-anthraquinoneC15H11NO3253.0739254.0812252.0666
p-ToluenesulfonamideC7H9NO2S171.0354172.0427170.0281
Phthalic acidC8H6O4166.0266167.0339165.0193
Benzoic acidC7H6O2122.0368123.0441121.0295

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing textile Textile Sample extraction Methanol Extraction (Ultrasonication) textile->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration lc Liquid Chromatography (C18 Column) filtration->lc ms Mass Spectrometry (ESI) lc->ms msms Tandem MS (Fragmentation) ms->msms identification Compound Identification msms->identification quantification Quantification identification->quantification

Caption: Workflow for the analysis of this compound from textile samples.

Proposed Metabolic Pathway of this compound

metabolic_pathway cluster_hydrolysis Phase I: Hydrolysis/Reduction cluster_oxidation Phase II: Ring Cleavage dr86 This compound (C22H18N2O5S) m/z [M+H]+ = 423.10 metabolite1 1-amino-2-methoxy-anthraquinone (C15H11NO3) m/z [M+H]+ = 254.08 dr86->metabolite1 Cleavage of Sulfonamide Bond metabolite2 p-Toluenesulfonamide (C7H9NO2S) m/z [M+H]+ = 172.04 dr86->metabolite2 Cleavage of Sulfonamide Bond metabolite3 Phthalic Acid (C8H6O4) m/z [M-H]- = 165.02 metabolite1->metabolite3 Oxidative Cleavage metabolite4 Further Degradation Products metabolite3->metabolite4

Caption: Proposed metabolic pathway for the biodegradation of this compound.

Predicted MS/MS Fragmentation of this compound

fragmentation_pathway parent This compound [M+H]+ m/z = 423.10 fragment1 [M+H - SO2]+ m/z = 359.12 parent->fragment1 - SO2 (64 Da) fragment2 Anthraquinone Amine Fragment m/z = 268.09 parent->fragment2 - C7H7SO2 fragment3 p-Toluenesulfonamide Fragment m/z = 155.05 parent->fragment3 - C15H10N2O3

Caption: Predicted fragmentation of this compound in positive ion mode.

References

Application Notes and Protocols: Disperse Red 86 in Polymer Science Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of Disperse Red 86 in various areas of polymer science research. This compound, an anthraquinone-based dye, is primarily known for its application in dyeing synthetic fibers. However, its unique photophysical properties and potential for chemical modification open up avenues for its use in more advanced research fields, including functional polymers, stimuli-responsive materials, and as a probe for polymer characterization.

Conventional Application: Dyeing of Hydrophobic Polymers

This compound is extensively used for dyeing hydrophobic polymers, most notably polyethylene terephthalate (PET), due to its insolubility in water and affinity for non-polar materials. The dyeing process involves the diffusion of the dye molecules into the amorphous regions of the polymer matrix at elevated temperatures.

The following table summarizes typical performance data for this compound on polyester fabric. These values can vary based on the specific dyeing conditions and the quality of the dye and fabric.

PropertyTest MethodResult
Color Strength (K/S) ISO 105-J0115-20
Light Fastness AATCC 16.35-6
Washing Fastness AATCC 614-5
Rubbing Fastness (Dry) AATCC 84-5
Rubbing Fastness (Wet) AATCC 84
Sublimation Fastness AATCC 1174-5

This protocol describes a standard laboratory procedure for dyeing polyester fabric with this compound using a high-temperature exhaust method.

Materials:

  • Polyester fabric (pre-scoured and heat-set)

  • This compound

  • Dispersing agent (e.g., sodium lignosulfonate)

  • Acetic acid (to adjust pH)

  • Deionized water

  • Laboratory-scale dyeing machine (e.g., Mathis Labomat)

Procedure:

  • Dye Bath Preparation:

    • Prepare a stock dispersion of this compound (e.g., 1% w/v) by pasting the dye with a small amount of dispersing agent and then adding hot deionized water.

    • Fill the dyeing vessel with deionized water to the desired liquor ratio (e.g., 20:1).

    • Add the required amount of the dye stock dispersion to the dye bath.

    • Add a dispersing agent (e.g., 1 g/L) to the dye bath.

    • Adjust the pH of the dye bath to 4.5-5.5 using acetic acid.

  • Dyeing Cycle:

    • Introduce the polyester fabric into the dye bath at room temperature.

    • Raise the temperature of the dye bath to 130°C at a rate of 2°C/minute.

    • Hold the temperature at 130°C for 60 minutes to allow for dye diffusion and fixation.

    • Cool the dye bath to 70°C at a rate of 3°C/minute.

  • Post-Treatment:

    • Drain the dye bath.

    • Rinse the dyed fabric with hot water.

    • Perform a reduction clearing process to remove unfixed surface dye. This is typically done with a solution of sodium hydrosulfite (2 g/L) and sodium hydroxide (2 g/L) at 70-80°C for 15-20 minutes.

    • Rinse the fabric thoroughly with hot and then cold water.

    • Neutralize the fabric with a dilute acetic acid solution.

    • Rinse again with cold water and air dry.

Dyeing_Workflow cluster_prep Dye Bath Preparation cluster_dyeing Dyeing Cycle cluster_post Post-Treatment Prep1 Prepare Dye Stock Dispersion Prep2 Fill Dyeing Vessel Prep1->Prep2 Prep3 Add Dye and Auxiliaries Prep2->Prep3 Prep4 Adjust pH to 4.5-5.5 Prep3->Prep4 Dye1 Introduce Fabric Prep4->Dye1 Dye2 Ramp Temperature to 130°C Dye1->Dye2 Dye3 Hold at 130°C for 60 min Dye2->Dye3 Dye4 Cool to 70°C Dye3->Dye4 Post1 Drain and Rinse Dye4->Post1 Post2 Reduction Clearing Post1->Post2 Post3 Rinse and Neutralize Post2->Post3 Post4 Final Rinse and Dry Post3->Post4

High-temperature exhaust dyeing workflow for polyester.

Advanced Application: Photo-polymerization and Functional Polymers

Recent findings suggest that this compound can act as a reactive cross-linking agent in polymeric photoinitiators due to its ability to undergo photo-polymerization upon UV radiation exposure.[1] This opens up possibilities for synthesizing functional polymers and hydrogels where the dye is covalently integrated into the polymer network.

This hypothetical protocol outlines how this compound could be used to create a photo-crosslinked hydrogel. This could be relevant for applications in drug delivery, tissue engineering, or as a sensor material.

Materials:

  • A water-soluble polymer with photoreactive groups (e.g., polyvinyl alcohol with pendant methacrylate groups)

  • This compound

  • A suitable solvent (e.g., dimethyl sulfoxide, DMSO)

  • A UV light source (e.g., 365 nm)

Procedure:

  • Preparation of the Polymer-Dye Solution:

    • Dissolve the functionalized polymer in DMSO to a desired concentration (e.g., 10% w/v).

    • Dissolve this compound in the polymer solution to a concentration that allows for efficient photo-crosslinking without excessive light absorption by the bulk solution (e.g., 0.1-1% w/w relative to the polymer).

    • Stir the solution until homogeneous.

  • Photo-Crosslinking:

    • Cast the polymer-dye solution into a mold of the desired shape (e.g., a thin film or a specific 3D structure).

    • Expose the solution to UV light for a specified period. The exposure time will depend on the intensity of the UV source, the concentration of the dye, and the thickness of the sample.

    • The this compound molecules absorb the UV radiation and initiate cross-linking between the polymer chains, forming a solid hydrogel.

  • Purification:

    • Immerse the crosslinked hydrogel in a large volume of a suitable solvent (e.g., deionized water) to remove any unreacted monomer, polymer, and dye.

    • Replace the solvent periodically until no further leaching of the dye is observed.

Photo_Crosslinking cluster_solution Solution Preparation cluster_crosslinking Photo-Crosslinking cluster_purification Purification Sol1 Dissolve Polymer in Solvent Sol2 Add this compound Sol1->Sol2 Sol3 Homogenize Solution Sol2->Sol3 Cross1 Cast Solution into Mold Sol3->Cross1 Cross2 Expose to UV Light Cross1->Cross2 Cross3 Hydrogel Formation Cross2->Cross3 Pur1 Immerse in Solvent Cross3->Pur1 Pur2 Solvent Exchange Pur1->Pur2 Pur3 Purified Hydrogel Pur2->Pur3

Workflow for photo-crosslinking a hydrogel with this compound.

Research Application: Fluorescent Probe for Polymer Characterization

Anthraquinone dyes, the class to which this compound belongs, often exhibit fluorescence. This property can be exploited to use this compound as a molecular probe to study the microenvironment of polymers. The fluorescence emission spectrum, quantum yield, and lifetime of the dye can be sensitive to the polarity, viscosity, and temperature of the polymer matrix.

This protocol describes how the temperature-dependent fluorescence of this compound could be used to determine the glass transition temperature (Tg) of a polymer.

Materials:

  • Polymer of interest (e.g., Polystyrene, PMMA)

  • This compound

  • A suitable solvent for both polymer and dye (e.g., toluene, chloroform)

  • Spin coater

  • Fluorescence spectrophotometer with a temperature-controlled sample holder

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the polymer and a small amount of this compound in the chosen solvent. The dye concentration should be low enough to avoid aggregation and self-quenching.

    • Spin-coat a thin film of the polymer-dye solution onto a quartz slide.

    • Dry the film under vacuum to remove any residual solvent.

  • Fluorescence Measurements:

    • Place the polymer film in the temperature-controlled sample holder of the fluorescence spectrophotometer.

    • Excite the sample at the absorption maximum of this compound and record the fluorescence emission spectrum at various temperatures, starting from below the expected Tg to above it.

    • At each temperature, allow the sample to equilibrate before recording the spectrum.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum as a function of temperature.

    • A change in the slope of this plot is expected around the Tg, as the mobility of the polymer chains affects the non-radiative decay pathways of the excited dye molecules.

    • The inflection point in the plot can be correlated with the Tg of the polymer.

Tg_Determination cluster_sample Sample Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis Sample1 Prepare Polymer-Dye Solution Sample2 Spin-Coat Thin Film Sample1->Sample2 Sample3 Dry under Vacuum Sample2->Sample3 Meas1 Mount Sample in Spectrophotometer Sample3->Meas1 Meas2 Record Emission Spectra at Varying Temperatures Meas1->Meas2 Ana1 Plot Fluorescence Intensity vs. Temperature Meas2->Ana1 Ana2 Identify Inflection Point (Tg) Ana1->Ana2

Workflow for Tg determination using fluorescence spectroscopy.

Potential Application in Drug Delivery and Stimuli-Responsive Systems

The incorporation of this compound into polymer matrices, either physically or through covalent bonding, could lead to the development of novel drug delivery systems or stimuli-responsive materials. For instance, the dye could be encapsulated within polymer nanoparticles, and its release could be triggered by a specific stimulus. Alternatively, polymers functionalized with this compound could exhibit changes in their properties (e.g., color, fluorescence) in response to environmental changes such as pH or temperature, making them suitable for sensor applications.

While specific protocols for these applications using this compound are not yet established in the literature, the general principles of creating such systems can be applied. For example, this compound could be loaded into thermo-responsive polymer hydrogels, and its release profile could be studied as a function of temperature.

Disclaimer: The advanced applications and their corresponding protocols described herein are based on the known properties of this compound and the broader class of anthraquinone dyes. These are intended to serve as a starting point for further research and development. Experimental conditions will need to be optimized for specific polymer systems and applications.

References

Troubleshooting & Optimization

Improving the dispersion stability of C.I. Disperse Red 86 in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for C.I. Disperse Red 86. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving and evaluating the dispersion stability of C.I. This compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is C.I. This compound?

C.I. This compound is an anthraquinone-based disperse dye.[1] As a disperse dye, it is non-ionic and has very low solubility in water, existing as fine particles in an aqueous medium.[2][3] It is crucial to maintain these particles in a stable, finely dispersed state to ensure consistent and effective application.[2]

Table 1: Chemical and Physical Properties of C.I. This compound

PropertyValueReference
C.I. Name This compound[1]
Molecular Structure Anthraquinone[1][4]
Molecular Formula C₂₂H₁₈N₂O₅S[1][5]
Molecular Weight 422.45 g/mol [1][5]
CAS Number 12223-43-7 / 81-68-5[1][6]
Appearance Peach-pink powder[1][4]
Solubility Sparingly soluble in water[2]

Q2: Why is my C.I. This compound dispersion unstable?

Instability in a disperse dye solution arises when fine dye particles begin to clump together, a process known as aggregation or flocculation.[7] This leads to larger particles, which can settle, cause spotting, and result in a loss of color yield and reproducibility.[7] The primary factors causing instability are:

  • Incorrect Particle Size: The initial dye particles may be too large or have a wide size distribution. High-quality dispersions typically have an average particle size of 0.5 to 1 micron.[7][8]

  • Inadequate Dispersing Agent: Insufficient concentration or an improper type of dispersing agent can fail to prevent particles from attracting each other.[7][8]

  • Improper pH: Disperse dyes are most stable in a weakly acidic medium (pH 4.5-5.5).[9] Deviations, especially towards alkaline conditions, can destabilize the dispersion and even cause dye degradation.[9][10]

  • High Temperature: Elevated temperatures, especially above 130°C, can destroy the stability of the dispersion, causing rapid particle aggregation.[7][8][11]

  • External Factors: Other issues can include high water hardness, impurities in the dye, or excessive mechanical shear (e.g., from high-speed pumps).[7][12]

Q3: How can I improve the dispersion stability of C.I. This compound?

Improving stability involves controlling the factors that cause aggregation. Key strategies include:

  • Use of Dispersing Agents: This is the most critical factor. Dispersants are chemicals that adsorb onto the surface of the dye particles, preventing them from aggregating through electrostatic repulsion or steric hindrance.[7][8] Commonly used types include anionic dispersants like lignosulfonates or synthetic naphthalenesulfonic acid derivatives.[7][8]

  • pH Control: Maintain the aqueous solution in a weakly acidic range of pH 4.5 to 5.5 using a buffer, such as an acetic acid/acetate buffer.[9]

  • Temperature Management: Avoid unnecessarily high temperatures during processing and storage. If high-temperature applications are necessary, select a thermally stable dispersing agent.[12][13]

  • Milling: If you are preparing the dispersion from a dry powder, mechanical milling (e.g., ball milling) in the presence of a dispersing agent can break down agglomerates and reduce the primary particle size.[14]

  • Additives: Certain additives like β-cyclodextrin have been shown to improve the stability of disperse dye formulations.[14][15]

Q4: How do I select the appropriate dispersing agent?

The choice of dispersing agent depends on the specific application conditions, particularly temperature and required stability duration.

  • Anionic Dispersants: These are widely used and function by creating a negative charge on the particle surface, leading to electrostatic repulsion.[7][8] Examples include lignosulfonates and naphthalenesulfonic acid condensates.[7][8]

  • Non-ionic Dispersants: These provide steric hindrance—bulky molecular chains that physically prevent particles from getting close. Alkylphenol polyoxyethylene derivatives are common examples.[8]

  • Electrosteric Dispersants: These combine both electrostatic and steric mechanisms and can be particularly effective.[16][17]

It is often necessary to experimentally screen several dispersants at different concentrations to find the optimal system for your specific formulation. The effectiveness can be evaluated using the methods described in the "Experimental Protocols" section below.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem: I see visible particles, specks, or sediment in my C.I. This compound solution.

This indicates severe aggregation or flocculation.[7]

G start Observation: Visible particles or sediment check_ph 1. Check pH of the Solution start->check_ph ph_ok Is pH between 4.5 - 5.5? check_ph->ph_ok adjust_ph Action: Adjust pH with acetic acid buffer. ph_ok->adjust_ph No check_dispersant 2. Review Dispersing Agent ph_ok->check_dispersant Yes adjust_ph->check_dispersant dispersant_ok Is dispersant present at optimal concentration? check_dispersant->dispersant_ok adjust_dispersant Action: Increase concentration or _test a different dispersant. dispersant_ok->adjust_dispersant No check_temp 3. Evaluate Temperature History dispersant_ok->check_temp Yes adjust_dispersant->check_temp temp_ok Was the solution exposed to excessive heat (>130°C)? check_temp->temp_ok temp_issue Issue: High-temperature instability. temp_ok->temp_issue Yes re_disperse 4. Attempt Re-dispersion temp_ok->re_disperse No temp_issue->re_disperse sonicate Action: Use bath sonication or _gentle mechanical stirring. re_disperse->sonicate final_check Did particles re-disperse? sonicate->final_check success Solution Stable (Monitor over time) final_check->success Yes fail Issue Persists: Consider reformulating. (e.g., re-milling dye powder) final_check->fail No

Caption: Troubleshooting workflow for visible aggregation.

Problem: The color intensity (absorbance) of my dispersion is decreasing over time.

This suggests that dye particles are settling out of the measurement zone, which is a sign of poor long-term stability.

  • Cause: Insufficient electrostatic or steric repulsion between particles. This is often due to a non-optimal dispersing agent concentration or pH.

  • Solution:

    • Verify pH: Ensure the pH is stable within the 4.5-5.5 range.

    • Measure Zeta Potential: A zeta potential value between -30 mV and +30 mV indicates low stability.[18] Adjust the formulation (e.g., by changing dispersant concentration or type) to achieve a value more negative than -30 mV or more positive than +30 mV.

    • Perform a Stability Study: Use spectrophotometry or particle size analysis to track the dispersion's properties over several hours or days to quantify the rate of settling.

Experimental Protocols

Here are detailed protocols for key experiments to evaluate the dispersion stability of C.I. This compound.

G prep Prepare C.I. This compound Aqueous Dispersion qualitative Qualitative Assessment prep->qualitative quantitative Quantitative Assessment prep->quantitative filter_test Filter Paper Test (High-Temp Stability) qualitative->filter_test microscopy Microscopy (Visual Aggregation) qualitative->microscopy dls Particle Size Analysis (DLS) (Size & Distribution) quantitative->dls zeta Zeta Potential (Surface Charge) quantitative->zeta spectro Spectrophotometry (Centrifugation Stability) quantitative->spectro conclusion Correlate Results to Determine Overall Dispersion Stability filter_test->conclusion microscopy->conclusion dls->conclusion zeta->conclusion spectro->conclusion

Caption: Workflow for comprehensive stability evaluation.

1. Protocol: Filter Paper Test for High-Temperature Stability

This method provides a rapid, qualitative assessment of how a dispersion behaves under high-temperature stress.[7][8]

  • Objective: To visually assess dye particle aggregation after heating.

  • Materials:

    • C.I. This compound dispersion (e.g., 10 g/L).

    • Acetic acid (to adjust pH).

    • High-pressure, high-temperature beaker or dyeing machine.

    • No. 2 filter paper.

    • Buchner funnel and vacuum flask.

  • Procedure:

    • Prepare 500 mL of the dye dispersion. Adjust the pH to 5.0 with acetic acid.

    • Control Sample: Take 100 mL of the dispersion and filter it through the No. 2 filter paper using a vacuum. Retain the filter paper.

    • Test Sample: Place the remaining 400 mL in a high-temperature dyeing apparatus.

    • Heat the dispersion to 130°C, hold for 60 minutes, and then cool back to room temperature.[7]

    • Filter 100 mL of the heat-treated dispersion through a new No. 2 filter paper.

    • Analysis: Compare the two filter papers. A stable dispersion will show no significant increase in colored spots or residue on the paper after heating.[7][8] An unstable dye will leave behind coarse particles and specks.[8]

2. Protocol: Particle Size and Zeta Potential Analysis

These two measurements provide quantitative data on the physical properties of the dispersed particles.

  • Objective: To measure the particle size distribution and the surface charge (zeta potential) of the dye particles.

  • Instrumentation: A dynamic light scattering (DLS) instrument with zeta potential measurement capabilities (e.g., a Malvern Zetasizer).[19]

  • Procedure:

    • Sample Preparation: Dilute the C.I. This compound dispersion with deionized water (that has been pH-adjusted to match the sample) to the optimal concentration for the instrument. The solution should be transparent enough for light to pass through but contain enough particles for a stable signal.

    • Instrument Setup: Equilibrate the instrument to the desired measurement temperature (e.g., 25°C).

    • Particle Size Measurement:

      • Rinse the measurement cuvette with the filtered, pH-adjusted deionized water, then with the sample.

      • Fill the cuvette with the sample and place it in the instrument.

      • Allow the sample to thermally equilibrate for 1-2 minutes.

      • Perform the measurement. Record the Z-average diameter and the Polydispersity Index (PDI). A lower PDI (<0.3) indicates a more monodisperse and stable system.

    • Zeta Potential Measurement:

      • Rinse the specialized zeta potential cell with filtered, pH-adjusted deionized water, then with the sample.

      • Carefully fill the cell, ensuring no air bubbles are trapped.

      • Place the cell in the instrument and perform the measurement.

    • Analysis: Record the zeta potential in millivolts (mV).

Table 2: Interpretation of Zeta Potential Values

Zeta Potential (mV)Stability Behavior
0 to ±10Rapid coagulation or flocculation
±10 to ±30Incipient instability
±30 to ±60Good stability
> ±60Excellent stability
Source: Adapted from industry standards for colloidal stability.[20]

3. Protocol: Spectrophotometric Analysis (Centrifugation Method)

This method quantifies stability by measuring the amount of dye that remains dispersed after applying centrifugal force.[15]

  • Objective: To quantify the percentage of dye that remains stable in dispersion under stress.

  • Materials:

    • C.I. This compound dispersion.

    • Benchtop centrifuge.

    • UV-Vis Spectrophotometer.

    • Volumetric flasks and pipettes.

    • Acetone (or another suitable solvent to fully dissolve the dye).

  • Procedure:

    • Place a known volume (e.g., 10 mL) of the dispersion into a centrifuge tube.

    • Control (Total Dye): Pipette a small aliquot (e.g., 0.1 mL) of the original, uncentrifuged dispersion into a volumetric flask (e.g., 10 mL). Dilute to volume with acetone to dissolve the dye completely. Measure its absorbance at the dye's λ_max (wavelength of maximum absorption). This is A_control.

    • Centrifugation: Centrifuge the remaining sample at a set speed (e.g., 4000 rpm) for a defined time (e.g., 15 minutes).[15]

    • Test (Dispersed Dye): Carefully pipette the same aliquot volume (0.1 mL) from the top of the supernatant (the liquid layer) into a new volumetric flask. Avoid disturbing any sediment.

    • Dilute to volume with acetone and measure the absorbance at λ_max. This is A_test.

    • Calculation: Calculate the dispersion stability percentage as follows:

      • Dispersion Stability (%) = (A_test / A_control) * 100

  • Analysis: A higher percentage indicates better stability, as more dye remained in the dispersion after centrifugation. This test can be used to compare the effectiveness of different dispersing agents or pH conditions.

References

How to prevent aggregation of Disperse Red 86 in dye baths

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in preventing the aggregation of Disperse Red 86 in dye baths.

Troubleshooting Guide: Preventing this compound Aggregation

This compound aggregation in the dye bath can lead to spotting, unlevel dyeing, and reduced color yield. This guide provides a systematic approach to diagnosing and resolving this issue.

Problem: Observation of dye particles, spots on the fabric, or inconsistent color.

Initial Assessment Workflow:

G start Aggregation Observed check_params Verify Dye Bath Parameters start->check_params check_aux Review Auxiliary Chemicals check_params->check_aux Parameters OK solution Implement Corrective Actions check_params->solution Incorrect Parameters sub_params pH Temperature Water Hardness check_params->sub_params check_proc Examine Dyeing Procedure check_aux->check_proc Auxiliaries OK check_aux->solution Incorrect Auxiliaries sub_aux Dispersing Agent Leveling Agent Concentrations check_aux->sub_aux check_proc->solution Procedure OK check_proc->solution Incorrect Procedure sub_proc Heating Rate Dye Preparation Material Purity check_proc->sub_proc

Caption: Initial troubleshooting workflow for dye aggregation.

Potential Cause Verification Steps Recommended Solution
Incorrect Dye Bath pH Measure the pH of the dye bath.Adjust the pH to the optimal range of 4.5-5.5 using acetic acid.[1][2][3]
Inadequate Temperature Control Monitor the dye bath temperature throughout the process. Ensure the heating rate does not exceed 2°C per minute.[4]For high-temperature dyeing of polyester, the temperature should be raised gradually to 130°C and held for 30-60 minutes.[4]
High Water Hardness Test the hardness of the water used for the dye bath.Use deionized or softened water. If not possible, add a chelating agent to sequester metal ions.[5]
Improper Dispersing Agent Verify the type and concentration of the dispersing agent.Use a high-quality dispersing agent suitable for high-temperature dyeing. Anionic surfactants like lignosulfonates or naphthalene sulfonates are common.[5] The concentration should be optimized based on the dye concentration and water hardness.
Incorrect Leveling Agent Review the leveling agent used.Employ a leveling agent that promotes dye migration and uniform distribution without causing aggregation.[6][7]
Operational Errors Review the dye preparation and addition procedure.Ensure the dye is properly pre-dispersed in a small amount of water before adding to the main bath. Avoid adding the dye powder directly to the hot dye bath.[5]
Polyester Oligomers Analyze the polyester substrate for the presence of oligomers.Pre-scour the fabric to remove oligomers. Some dispersing agents also have an oligomer-removing effect.[5]

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH for a this compound dye bath?

A1: The optimal pH for a disperse dye bath is in the acidic range of 4.5 to 5.5.[1][2][3] This can be achieved using acetic acid.[1] Maintaining this pH is crucial for dye stability and achieving satisfactory color exhaustion.

Q2: What are the functions of dispersing and leveling agents?

A2: Dispersing agents maintain the dye particles in a fine and uniform dispersion, preventing them from clumping together.[6][8] Leveling agents help to ensure that the dye is absorbed evenly by the fabric, preventing patchiness and streaks by promoting dye migration.[6][7][9]

Q3: Can the heating rate of the dye bath affect aggregation?

A3: Yes, a rapid heating rate is a common cause of disperse dye aggregation.[5][10] It is recommended to control the temperature ramp at a maximum of 2°C per minute to allow for gradual and even dye uptake.[4]

Q4: How does water hardness impact the dyeing process?

A4: High water hardness, caused by the presence of metal ions like calcium and magnesium, can contribute to dye aggregation.[5] It is advisable to use softened or deionized water. If this is not feasible, a chelating agent should be added to the dye bath.

Q5: Are there specific types of dispersing agents recommended for high-temperature dyeing?

A5: Yes, for high-temperature dyeing of polyester, it is important to use thermally stable dispersing agents. Anionic surfactants such as diffusing agent NNO and sodium lignosulfonate are commonly used in commercial dyes.[5]

Experimental Protocols

Protocol 1: Filter Paper Test for Dispersion Stability

This method provides a visual assessment of the dispersion stability of the dye bath.

Methodology:

  • Prepare a 10 g/L solution of this compound.

  • Adjust the pH of the solution to the desired value (e.g., 5.0) with acetic acid.

  • Take a 500 ml aliquot of the solution and filter it through a #2 filter paper using a porcelain funnel. Observe the fineness of the particles on the filter paper.

  • Take another 400 ml of the solution and place it in a high-temperature, high-pressure dyeing machine.

  • Heat the solution to 130°C and maintain this temperature for 1 hour.[11][12]

  • Cool the solution down and filter it again through a fresh #2 filter paper.

  • Compare the particle fineness on the second filter paper to the first. An increase in particle size or the presence of visible spots indicates poor dispersion stability.[11][12]

Protocol 2: "Color Pet" Method for Assessing Dye Aggregation on Fabric

This protocol evaluates the tendency of the dye to form aggregates on the fabric surface during the dyeing process.

Methodology:

  • Prepare a dye bath with a 2.5% concentration of this compound (relative to the weight of the fabric).

  • Set the liquor ratio to 1:30.

  • Add 1 ml of 10% ammonium sulfate and adjust the pH to 5 with 1% acetic acid.[11][12][13]

  • Place a 10-gram sample of polyester knitted fabric, rolled on a porous wall, into the dye bath.

  • Use a high-temperature, high-pressure dyeing machine with internal and external circulation.

  • Raise the temperature from 80°C to 130°C.

  • Hold the temperature at 130°C for 10 minutes.[11][12][13]

  • Cool the system to 100°C, then remove the fabric.

  • Wash and dry the fabric sample.

  • Visually inspect the fabric for any condensed color spots, which would indicate dye aggregation.[11][12][13]

Experimental Workflow:

G start Start prep_dye Prepare Dye Bath (this compound, Auxiliaries) start->prep_dye add_fabric Add Polyester Fabric prep_dye->add_fabric heat Heat to 130°C add_fabric->heat hold Hold at 130°C heat->hold cool Cool to 100°C hold->cool wash_dry Wash and Dry Fabric cool->wash_dry inspect Inspect for Aggregation wash_dry->inspect pass No Aggregation (Pass) inspect->pass No Spots fail Aggregation Observed (Fail) inspect->fail Spots Present

Caption: Workflow for the "Color Pet" experimental protocol.

References

Technical Support Center: Optimization of Disperse Red 86 Dyeing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Disperse Red 86. The information is presented in a question-and-answer format to address specific issues that may be encountered during the dyeing process.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for dyeing polyester with this compound?

A1: For high-temperature dyeing methods, the optimal temperature range is typically between 120°C and 135°C.[1] Dyeing within this range promotes the swelling of polyester fibers, allowing for better dye penetration and fixation. Operating below this range may result in poor color yield, while exceeding it can lead to dye sublimation and potential damage to the fabric's strength.[2]

Q2: What is the recommended pH for the dyebath when using this compound?

A2: A weakly acidic dyebath with a pH between 4.5 and 5.5 is recommended for optimal dyeing with disperse dyes like this compound.[3] This pH range ensures the stability of the dye and promotes exhaustion.[4] Acetic acid is commonly used to adjust the pH of the dyebath. An alkaline pH should be avoided as it can cause hydrolysis of some disperse dyes, leading to color changes and reduced fastness.[3]

Q3: What are the essential auxiliary chemicals for this compound dyeing?

A3: The following auxiliaries are typically used:

  • Dispersing agent: To ensure the uniform dispersion of the dye in the water.

  • Levelling agent: To promote even dye uptake and prevent patchiness.

  • Acetic Acid: To maintain the acidic pH of the dyebath.

  • Antifoaming agent: To prevent foaming, especially in jet dyeing machines.

  • Reduction clearing agent (e.g., sodium hydrosulfite and caustic soda): Used post-dyeing to remove unfixed dye from the fiber surface and improve wash fastness.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Uneven Dyeing / Patchiness 1. Improper pre-treatment of the fabric.2. Inadequate dispersion of the dye.3. Incorrect pH of the dyebath.4. Temperature rising too quickly.5. Insufficient levelling agent.1. Ensure the fabric is properly scoured and free of impurities before dyeing.2. Thoroughly disperse the dye in warm water with a dispersing agent before adding to the dyebath.3. Check and adjust the dyebath pH to 4.5-5.5 with acetic acid.4. Control the heating rate, typically 1-2°C per minute.5. Use the recommended amount of a suitable levelling agent.
Poor Color Yield / Pale Shade 1. Dyeing temperature is too low.2. Dyeing time is too short.3. Incorrect pH (too high or too low).4. Insufficient dye concentration.1. Ensure the dyeing temperature reaches the optimal range of 120-135°C.2. Increase the dyeing time at the optimal temperature (typically 30-60 minutes).3. Verify the pH is within the 4.5-5.5 range.4. Re-calculate and use the correct amount of dye for the desired shade.
Color Bleeding / Poor Wash Fastness 1. Incomplete removal of unfixed dye.2. Dyeing temperature was too high, causing sublimation.3. Incorrect pH during dyeing.1. Perform a thorough reduction clearing after dyeing with sodium hydrosulfite and caustic soda.2. Ensure the dyeing temperature does not significantly exceed 135°C.3. Maintain the dyebath pH within the optimal acidic range.
Shade Variation Between Batches 1. Inconsistent dyeing parameters (temperature, time, pH).2. Variation in fabric pretreatment.3. Different lots of dye or chemicals.1. Strictly control and document all dyeing parameters for each batch.2. Standardize the pretreatment process.3. Use materials from the same lot for a single production run.
Dye Spots on Fabric 1. Undissolved dye particles.2. Precipitation of the dye in the dyebath.1. Ensure the dye is completely dispersed before starting the dyeing process.2. Use an effective dispersing agent and ensure the water quality is good (soft water is preferred).[5]

Data Presentation

Table 1: Effect of Temperature on Color Strength (K/S) of this compound

Note: The following data is illustrative and based on general principles of disperse dyeing on polyester. Actual results may vary based on specific experimental conditions.

Temperature (°C)K/S Value (Arbitrary Units)Observations
1005.8Low color yield, insufficient fiber swelling.
1108.2Moderate color yield, improved dye uptake.
12011.5Good color yield, nearing optimal range.
130 14.1 Optimal color strength and dye fixation.
14013.2Slight decrease in K/S, potential for sublimation.

Table 2: Effect of pH on Color Strength (K/S) of this compound

Note: The following data is illustrative and based on general principles of disperse dyeing on polyester. Actual results may vary based on specific experimental conditions.

pHK/S Value (Arbitrary Units)Observations
3.511.8Good color yield, but may risk fiber damage.
4.5 13.9 Optimal color strength and dye stability.
5.5 14.1 Optimal color strength and dye stability.
6.512.5Decreased color yield.
7.59.8Significant drop in color yield, potential for dye hydrolysis.

Experimental Protocols

1. High-Temperature Exhaust Dyeing of Polyester with this compound

  • Materials: Polyester fabric, this compound, dispersing agent, levelling agent, acetic acid, sodium hydrosulfite, caustic soda.

  • Procedure:

    • Prepare the dyebath with water at a liquor ratio of 10:1.

    • Add dispersing agent (1 g/L) and levelling agent (0.5 g/L).

    • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.

    • Thoroughly wet the polyester fabric and load it into the dyeing machine.

    • Disperse the required amount of this compound in warm water and add it to the dyebath.

    • Raise the temperature to 130°C at a rate of 1.5°C/minute.

    • Hold the temperature at 130°C for 45-60 minutes.

    • Cool the dyebath down to 70°C.

    • Rinse the fabric.

    • Prepare a reduction clearing bath with 2 g/L sodium hydrosulfite and 2 g/L caustic soda.

    • Treat the dyed fabric in the reduction clearing bath at 80°C for 20 minutes.

    • Rinse the fabric thoroughly with hot and then cold water.

    • Dry the fabric.

Visualizations

experimental_workflow cluster_prep Preparation cluster_dyeing Dyeing Cycle cluster_post Post-Treatment prep_dyebath Prepare Dyebath (Water, Auxiliaries) adjust_ph Adjust pH (4.5-5.5) with Acetic Acid prep_dyebath->adjust_ph load_fabric Load Wet Fabric adjust_ph->load_fabric add_dye Add Dispersed Dye load_fabric->add_dye disperse_dye Disperse Dye disperse_dye->add_dye heat Raise Temperature to 130°C (1.5°C/min) add_dye->heat hold Hold at 130°C (45-60 min) heat->hold cool Cool to 70°C hold->cool rinse1 Rinse cool->rinse1 reduction_clear Reduction Clearing (80°C, 20 min) rinse1->reduction_clear rinse2 Hot & Cold Rinse reduction_clear->rinse2 dry Dry rinse2->dry troubleshooting_logic cluster_uneven Uneven Dyeing cluster_pale Pale Shade cluster_fastness Poor Fastness start Dyeing Issue Encountered check_pretreatment Verify Fabric Pre-treatment check_temp_time Confirm Temp & Time review_clearing Review Reduction Clearing Process check_dispersion Check Dye Dispersion check_pretreatment->check_dispersion check_params Review Dyeing Parameters (pH, Temp Ramp) check_dispersion->check_params check_ph Verify pH check_temp_time->check_ph check_conc Check Dye Concentration check_ph->check_conc check_temp Check Max Temperature review_clearing->check_temp

References

Troubleshooting uneven dyeing with C.I. Disperse Red 86

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: C.I. Disperse Red 86

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information for uneven dyeing when using C.I. This compound.

Frequently Asked Questions (FAQs)

Q1: What is C.I. This compound?

C.I. This compound is a synthetic dye belonging to the anthraquinone class of colorants.[1][2] It is a water-insoluble disperse dye primarily used for dyeing hydrophobic synthetic fibers like polyester and its blends.[1][2] Due to its non-ionic nature, it exists as fine particles in the dyebath, requiring the use of dispersing agents to ensure stability and prevent aggregation.[3][4]

Table 1: Properties of C.I. This compound

PropertyValue
C.I. Name This compound
C.I. Number 62175[1][2]
CAS Number 12223-43-7 / 81-68-5[1][5]
Chemical Class Anthraquinone[1][2]
Molecular Formula C22H18N2O5S[1][6][7]
Molecular Weight 422.45 g/mol [1][2][7]
Appearance Peach-pink powder[1][2]
Application Polyester, Polyester Blends, Polyamide Fibers[1][2]

The Disperse Dyeing Process on Polyester

Understanding the mechanism of disperse dyeing is crucial for troubleshooting. The process involves three main stages:

  • Dispersion: The dye is dispersed into fine particles in the aqueous dyebath with the help of a dispersing agent.

  • Adsorption: The dispersed dye particles move from the dyebath to the surface of the polyester fiber.

  • Diffusion: Under high temperature (typically >100°C), the polyester fibers swell, allowing the small dye molecules to diffuse from the surface into the amorphous regions of the fiber, where they become trapped upon cooling.[8][9][10]

Dyeing_Process Figure 1: The Disperse Dyeing Mechanism cluster_dyebath Aqueous Dyebath cluster_fiber Polyester Fiber Dye_Particles Dispersed Dye Particles Fiber_Surface Fiber Surface Dye_Particles->Fiber_Surface 1. Adsorption Dispersing_Agent Dispersing Agent Fiber_Interior Fiber Interior (Amorphous Region) Fiber_Surface->Fiber_Interior 2. Diffusion (High Temp.)

Figure 1: The Disperse Dyeing Mechanism

Troubleshooting Uneven Dyeing

Uneven dyeing can manifest in various forms, including streaks, patches, spots, and shade variations. The following section addresses specific defects in a question-and-answer format.

Troubleshooting_Workflow Figure 2: General Troubleshooting Workflow Start Uneven Dyeing Observed Defect_ID Identify Defect Type Start->Defect_ID Barre Streaks / Bands (Barre) Defect_ID->Barre Barre Spots Specks / Spots Defect_ID->Spots Spots Patches Light / Dark Patches Defect_ID->Patches Patches Check_Yarn Check Yarn Inconsistency Barre->Check_Yarn Check_Dispersion Check Dye Dispersion Spots->Check_Dispersion Check_Process Check Process Parameters Patches->Check_Process Solution_Yarn Solution: - Segregate Yarn Batches - Optimize Knitting Tension Check_Yarn->Solution_Yarn Solution_Dispersion Solution: - Use Effective Dispersing Agent - Check Water Hardness - Ensure Proper Dissolving Check_Dispersion->Solution_Dispersion Solution_Process Solution: - Control Heating Rate - Check Temp/pH - Use Leveling Agent Check_Process->Solution_Process

Figure 2: General Troubleshooting Workflow

Q2: My fabric has horizontal streaks or bands (Barre). What is the cause and solution?

Barre is a common defect characterized by unintentional, repetitive bands across the fabric width.[11][12][13] It is not typically caused by the dyeing process itself but rather by physical or optical differences in the substrate that become visible after dyeing.[12][13]

  • Causes :

    • Fiber/Yarn Variation : Inconsistencies in yarn properties such as linear density, twist, or bulk between different yarn packages.[13][14]

    • Knitting/Weaving Tension : Variations in tension during fabric formation can lead to differences in yarn reflectance and dye uptake.[11][14]

    • Improper Pre-treatment : Failure to properly remove knitting oils or sizing agents can create a physical barrier to dye penetration.[12][15] Using ultraviolet light can help detect residual mineral oils.[13][15]

  • Solutions :

    • Material Management : Ensure consistency of yarn supply. Avoid mixing yarns from different production lots.[13]

    • Pre-treatment : Implement a thorough scouring process to remove all impurities before dyeing.[12][16]

    • Dyeing Adjustments : While dyeing cannot fix the root cause, using a leveling agent and a controlled heating rate can help minimize the appearance of barre.[12]

Q3: I'm seeing fine specks or spots on the fabric surface. What is the problem?

This defect is often caused by the aggregation or agglomeration of dye particles in the dyebath.[17][18]

  • Causes :

    • Poor Dye Dispersion : The dye was not properly pasted or dispersed before being added to the dyebath.

    • Insufficient Dispersing Agent : The amount or type of dispersing agent is inadequate to keep the dye particles stable at high temperatures.[3][4] Dispersing agents work by adsorbing onto the dye particle surface, preventing them from clumping together.[4]

    • Water Hardness : The presence of calcium and magnesium ions in hard water can interfere with dye dispersion and cause precipitation.[19][20]

    • Oligomers : Polyester can release low-molecular-weight polymers (oligomers) during high-temperature dyeing, which can crystallize on the fiber surface and trap dye particles.[17][19]

  • Solutions :

    • Proper Dye Preparation : Ensure the dye powder is made into a smooth, fine paste with a small amount of water and dispersing agent before diluting and adding to the machine.[21][22]

    • Use an Effective Dispersing Agent : Select a high-quality dispersing agent that is stable at high temperatures (e.g., lignin sulfonates or naphthalene sulfonates).[3][4][23]

    • Water Softening : Use demineralized water or add a sequestering agent to the dyebath to chelate hardness ions.

    • Reduction Clearing : After dyeing, perform a reduction clearing process (e.g., with sodium hydrosulfite and caustic soda) to remove surface dye and oligomers.[24]

Q4: The color shade is inconsistent across the fabric (light/dark patches). How do I solve this?

This issue, often called uneven dyeing or dye marks, points to problems with the rate of dye uptake and migration.[11]

  • Causes :

    • Rapid Temperature Rise : Heating the dyebath too quickly can cause the dye to rush onto the fabric surface before it has time to level out.[17] The recommended heating rate for polyester is typically controlled around 1-2°C per minute.[25][26]

    • Incorrect pH : The optimal pH for dyeing polyester with disperse dyes is weakly acidic, typically between 4.5 and 5.5.[22][27] An incorrect pH can affect the stability of the dye dispersion and the rate of exhaustion.

    • Poor Leveling/Migration : The selected dye may have poor migration properties, meaning once it fixes to the fiber, it does not readily move to other areas to create an even shade.

    • Improper Chemical Dosing : Adding dye or auxiliary chemicals too quickly or in a concentrated form can cause localized high concentrations and patchy dyeing.[20]

  • Solutions :

    • Control Heating Rate : Program a gradual temperature rise, especially through the critical dyeing range for polyester (80°C to 130°C).[26]

    • Maintain Correct pH : Use an acetic acid/acetate buffer system to maintain the pH between 4.5-5.5 throughout the process.[22][28]

    • Use a Leveling Agent : A suitable leveling agent can help control the initial strike rate of the dye and promote migration at high temperatures, resulting in a more even finish.[9]

    • Dosing Procedures : Add chemicals and dyes to the bath gradually over a period of time.

Table 2: Key Dyeing Parameters and Their Influence on Evenness

ParameterRecommended RangeImpact on Uneven Dyeing if Incorrect
pH 4.5 - 5.5[22][27]Incorrect pH can cause dye decomposition and poor dispersion stability.[27]
Heating Rate 1 - 2 °C / minute[25][26]A rapid rate causes premature dye fixation, leading to patchy color.[17]
Dyeing Temperature 125 - 135 °C[26][27]Too low a temperature results in poor dye penetration and light shades.[16][19]
Dispersing Agent 1 - 2 g/LInsufficient amount leads to dye particle aggregation and spots.[3][4]
Leveling Agent 0.5 - 1 g/LAbsence can lead to rapid, uncontrolled dye uptake and blotchiness.

Experimental Protocols

Standard Laboratory Protocol for High-Temperature Polyester Dyeing

This protocol provides a baseline methodology for dyeing a polyester fabric sample in a laboratory high-temperature dyeing machine.

Materials & Equipment:

  • Polyester fabric sample (e.g., 5 grams)

  • C.I. This compound

  • Dispersing Agent (e.g., Lignin sulfonate-based)

  • Leveling Agent

  • Acetic Acid (to adjust pH)

  • Sodium Hydrosulfite & Sodium Hydroxide (for reduction clearing)

  • Laboratory High-Temperature Beaker Dyeing Machine

  • Beakers, Pipettes, pH meter

Table 3: Standard Laboratory Dyeing Recipe

ComponentConcentrationPurpose
C.I. This compound1.0% (on weight of fabric)Colorant
Dispersing Agent1.0 g/LPrevents dye aggregation[29]
Leveling Agent0.5 g/LControls dye uptake rate
Acetic AcidAs required (to pH 4.5-5.5)Activates dye and stabilizes bath[22]
Liquor Ratio1:20[28][30]Ratio of liquid volume to fabric weight

Procedure:

  • Preparation : Weigh the polyester fabric sample. Calculate the required amounts of dye and chemicals based on the fabric weight and a 1:20 liquor ratio (e.g., 5g fabric in 100mL total volume).[28][30]

  • Dye Dispersion : In a separate beaker, make a smooth paste of the C.I. This compound powder with an equal amount of dispersing agent and a small amount of warm water (40-50°C).[21][30] Stir until no lumps remain, then dilute with more water.

  • Setting the Dyebath : Fill the dyeing beaker with the calculated amount of water. Add the dispersing agent, leveling agent, and acetic acid to adjust the pH to 4.5-5.5.[22][28]

  • Dyeing Cycle :

    • Place the fabric sample in the beaker and run in the blank bath at 60°C for 10 minutes to ensure wetting and chemical absorption.[21][22]

    • Add the prepared dye dispersion to the bath.

    • Raise the temperature from 60°C to 130°C at a rate of 2°C/minute.[26]

    • Hold the temperature at 130°C for 45-60 minutes.[21][26]

    • Cool the bath down to 70°C at a rate of 2.5°C/minute.

  • Rinsing : Remove the fabric and rinse thoroughly with warm water, then cold water.

  • Reduction Clearing (Optional but Recommended) : Prepare a new bath with 2 g/L Sodium Hydrosulfite and 2 g/L Sodium Hydroxide. Treat the dyed fabric at 70-80°C for 15-20 minutes to remove surface dye.[25][30]

  • Final Steps : Rinse the fabric thoroughly, neutralize with a weak solution of acetic acid (1 g/L), give a final cold rinse, and then air dry.[25][30]

References

Technical Support Center: Enhancing the Lightfastness of Disperse Red 86 on Synthetic Fibers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the lightfastness of Disperse Red 86 on synthetic fibers such as polyester, nylon, and acetate.

Troubleshooting Guide

This guide addresses common issues encountered during experiments aimed at improving the lightfastness of this compound.

Issue Potential Cause Recommended Solution
Poor lightfastness despite using a UV absorber. 1. Insufficient concentration of UV absorber: The amount of UV absorber may be too low to provide adequate protection. 2. Improper application method: The UV absorber may not have been effectively incorporated into the fiber. 3. Incompatible UV absorber: The chosen UV absorber may not be suitable for this compound or the specific fiber type.1. Optimize UV absorber concentration: Increase the concentration of the UV absorber in increments (e.g., 1%, 2%, 4% on weight of fiber) and evaluate the lightfastness at each level. 2. Modify application technique: Ensure proper dispersion of the UV absorber. Consider both co-application during dyeing and after-treatment methods. For after-treatments, ensure appropriate temperature and time for exhaustion. 3. Select a suitable UV absorber: Benzotriazole and benzophenone-based UV absorbers have shown efficacy with disperse dyes. Conduct preliminary screening of different types of UV absorbers.
Uneven or blotchy fading of the dyed fabric. 1. Uneven application of dye or auxiliaries: Inconsistent distribution of the dye, UV absorber, or other finishing agents can lead to localized differences in lightfastness. 2. Dye migration: Thermal migration of the dye to the fiber surface during post-treatment processes like heat setting can result in reduced and uneven lightfastness.[1]1. Ensure uniform application: Optimize dyeing and finishing processes to ensure even distribution of all chemicals. Utilize appropriate dispersing and leveling agents. 2. Control post-treatment conditions: Minimize the temperature and duration of heat setting processes. Consider using anti-migration agents. A thorough reduction clearing after dyeing is also crucial to remove surface dye.[1]
Change in shade after applying a lightfastness improver. Chemical interaction: The UV absorber or other after-treatment agent may be interacting with the dye molecule, causing a color shift.Evaluate compatibility: Before bulk application, conduct a small-scale test to assess any shade change caused by the lightfastness improving agent. If a significant change occurs, consider a different improver or adjust the dyeing recipe to compensate for the color shift.
Reduced color strength (K/S value) after treatment. Competition for fiber sites: During co-application, the UV absorber may compete with the dye for available sites within the fiber, leading to lower dye uptake.Optimize the application process: Consider an after-treatment application of the UV absorber to avoid competition with the dye during the dyeing process. If co-application is necessary, adjust the dyeing parameters (e.g., temperature, time) to maximize dye exhaustion.
Poor lightfastness on nylon or acetate fibers. Fiber-specific degradation: The photodegradation mechanism and the effectiveness of lightfastness improvers can vary between different fiber types. Disperse dyes are known to have lower lightfastness on nylon compared to polyester.[2]Select fiber-specific strategies: For nylon, consider the use of mordants (e.g., copper or ferrous sulfate) in an after-treatment process, which has been shown to improve the lightfastness of anthraquinone-based dyes.[1] For acetate, ensure thorough removal of any residual spinning oils or lubricants that could accelerate fading.

Frequently Asked Questions (FAQs)

Q1: What are the most effective strategies to improve the lightfastness of this compound on polyester?

A1: The most effective strategies include the application of UV absorbers, the use of after-treatment agents, and the optimization of dyeing and finishing processes. Benzotriazole and benzophenone-type UV absorbers have demonstrated significant improvements in the lightfastness of this compound on polyester.[3][4] After-treatments that can enhance lightfastness include the use of certain cationic fixatives and antioxidants.[5][6] Optimizing the dyeing process to ensure good dye penetration and thorough removal of unfixed dye through reduction clearing is also critical.[6]

Q2: How much improvement in lightfastness can be expected with the use of UV absorbers?

A2: The application of UV absorbers can improve the lightfastness of this compound on polyester by approximately 0.5 to 2 points on the Blue Wool Scale, depending on the type and concentration of the UV absorber, the depth of shade, and the application method.

Q3: Can UV absorbers be added directly to the dyebath?

A3: Yes, UV absorbers can be applied simultaneously with the dye in the dyebath. However, this method may lead to a slight decrease in color strength due to competition between the dye and the UV absorber for fiber penetration. An after-treatment application is often preferred to maximize both color yield and lightfastness.

Q4: What is the general mechanism of photodegradation for this compound?

A4: this compound is an anthraquinone-based dye. The photodegradation of anthraquinone dyes typically involves the absorption of UV radiation, leading to the excitation of the dye molecule. This excited state can then undergo chemical reactions, often involving reactive oxygen species, which leads to the cleavage and destruction of the anthraquinone chromophore, resulting in color fading.[7]

Q5: Are there any specific considerations for improving the lightfastness of this compound on microfiber fabrics?

A5: Yes, microfiber fabrics have a much larger surface area compared to standard fibers. This can lead to a higher proportion of dye molecules being present on or near the fiber surface, making them more susceptible to photodegradation. Therefore, achieving high lightfastness on microfibers can be more challenging. It is crucial to ensure deep and uniform penetration of the dye into the fiber and to use higher concentrations of lightfastness improvers. A thorough reduction clearing process is also essential.

Quantitative Data on Lightfastness Improvement

The following table summarizes the illustrative lightfastness ratings of this compound on polyester fabric with and without the application of a benzotriazole-based UV absorber. The data is based on typical results reported in the literature.

Treatment Concentration of UV Absorber (% owf) Lightfastness Rating (Blue Wool Scale)
Untreated Control0%4-5
UV Absorber (Benzotriazole type)1%5
UV Absorber (Benzotriazole type)2%5-6
UV Absorber (Benzotriazole type)4%6

owf: on weight of fiber

Experimental Protocols

Protocol 1: Application of a UV Absorber by Exhaustion as an After-Treatment

This protocol describes the application of a benzotriazole-based UV absorber to polyester fabric previously dyed with this compound.

Materials:

  • Dyed polyester fabric (10 g)

  • Benzotriazole-based UV absorber (e.g., Tinuvin P)

  • Dispersing agent

  • Acetic acid

  • Water bath or laboratory dyeing machine

  • Beakers, stirring rods, pH meter

Procedure:

  • Prepare a treatment bath with a liquor ratio of 20:1.

  • Disperse the required amount of UV absorber (e.g., 2% owf) and dispersing agent (e.g., 1 g/L) in a small amount of warm water and add it to the treatment bath.

  • Adjust the pH of the bath to 4.5-5.0 using acetic acid.

  • Immerse the dyed polyester fabric in the bath at room temperature.

  • Raise the temperature to 130°C at a rate of 2°C/minute.

  • Hold the temperature at 130°C for 30-45 minutes with continuous agitation.

  • Cool the bath down to 70°C.

  • Rinse the fabric thoroughly with warm and then cold water.

  • Dry the treated fabric at ambient temperature.

Protocol 2: Lightfastness Testing

This protocol outlines the procedure for evaluating the lightfastness of the treated and untreated dyed fabrics.

Materials:

  • Treated and untreated dyed fabric samples

  • Blue Wool standards (ISO 105-B02)

  • Xenon arc lamp lightfastness tester

  • Grey scale for assessing color change (ISO 105-A02)

  • Cardboard masks

Procedure:

  • Mount the fabric samples and the Blue Wool standards on cardboard holders.

  • Cover a portion of each sample and standard with an opaque mask.

  • Place the mounted samples in the xenon arc lamp tester.

  • Expose the samples to the light source under controlled conditions of temperature and humidity as per ISO 105-B02.

  • Periodically inspect the fading of the samples and compare it to the fading of the Blue Wool standards.

  • The lightfastness rating is determined by identifying which Blue Wool standard shows a similar degree of color change (contrast between the exposed and unexposed parts) as the sample. The rating is the number of that Blue Wool standard.

Visualizations

Photodegradation Pathway of this compound

G Proposed Photodegradation Pathway of this compound DR86 This compound (Anthraquinone Chromophore) Excited_DR86 Excited State DR86* DR86->Excited_DR86 UV Light (hν) Intermediates Degradation Intermediates (Cleavage of Anthraquinone Ring) Excited_DR86->Intermediates Reaction with ROS ROS Reactive Oxygen Species (e.g., •OH, O2•-) Final_Products Smaller, Colorless Molecules (e.g., Phthalic Acid Derivatives, CO2, H2O) Intermediates->Final_Products Further Oxidation

Caption: Proposed photodegradation pathway of this compound.

Experimental Workflow for Enhancing Lightfastness

G Experimental Workflow for Lightfastness Improvement Dyeing Dyeing of Synthetic Fiber with this compound Reduction_Clearing Reduction Clearing Dyeing->Reduction_Clearing AfterTreatment After-Treatment with Lightfastness Improver Drying Drying AfterTreatment->Drying Testing Lightfastness Testing (Xenon Arc Lamp) Analysis Analysis of Results (Blue Wool Scale) Testing->Analysis Reduction_Clearing->AfterTreatment Drying->Testing

Caption: Workflow for lightfastness enhancement and testing.

References

Technical Support Center: Optimizing Disperse Red 86 Dyeing for Reduced Environmental Impact

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the implementation of environmentally friendly dyeing processes for Disperse Red 86. Our focus is on providing practical solutions and detailed experimental protocols for sustainable alternatives to conventional methods.

Troubleshooting Guides

This section is designed to help users identify and resolve common issues encountered when using eco-friendly alternatives for this compound dyeing.

Supercritical CO₂ (scCO₂) Dyeing

Question: Why is the color yield of this compound inconsistent in my scCO₂ dyeing experiments?

Answer: Inconsistent color yield in scCO₂ dyeing can be attributed to several factors. Firstly, the purity of the CO₂ is crucial; ensure you are using high-purity carbon dioxide (>99.9%) to avoid contamination. Secondly, fluctuations in pressure and temperature can significantly impact the solubility of the dye. It is essential to maintain precise control over these parameters throughout the dyeing cycle. For polyester, optimal conditions are often found in the range of 100-120°C and 200-300 bar.[1] Lastly, the particle size of the dye can affect its dissolution rate in the supercritical fluid; using a dye with an optimized particle size distribution for scCO₂ dissolution is recommended.[1]

Question: I'm observing dye precipitation on the surface of the fabric after scCO₂ dyeing. What could be the cause?

Answer: Dye precipitation on the fabric surface is often a result of the pressure and temperature dropping too quickly at the end of the dyeing cycle. This can cause the dye to rapidly fall out of solution before it can be removed with the CO₂. A controlled and gradual depressurization and cooling phase is recommended. Additionally, ensuring the dye is fully dissolved in the scCO₂ during the dyeing phase by optimizing temperature and pressure can prevent premature precipitation.

Enzymatic Pre-treatment (Bio-Scouring/Bio-Polishing)

Question: After enzymatic pre-treatment of my polyester fabric, the dye uptake of this compound is lower than expected. Why is this happening?

Answer: Lower dye uptake after enzymatic treatment can be due to a few reasons. One common issue is incomplete inactivation of the enzymes before dyeing.[2] Residual enzyme activity can interfere with the dyeing process. Ensure that the enzyme is thoroughly denatured, for example, by treating the fabric in hot water (around 90°C) for a sufficient duration.[3] Another possibility is that the enzymatic treatment was too aggressive, leading to excessive fiber damage. It is important to optimize enzyme concentration, treatment time, and temperature to achieve the desired surface modification without compromising the fiber's integrity.[4]

Question: I'm seeing uneven dyeing or patchiness on the fabric after bio-scouring and subsequent dyeing with this compound. How can I resolve this?

Answer: Uneven dyeing post-bio-scouring is often a sign of non-uniform enzyme treatment. This can be caused by poor circulation of the treatment bath or inadequate wetting of the fabric. Ensure the fabric can move freely in the treatment vessel and that a suitable wetting agent is used to promote even contact with the enzyme solution.[5] Also, verify that the pH and temperature of the bio-scouring bath are consistent throughout the process, as these factors directly impact enzyme activity.[2]

Glucose-Based Reduction Clearing

Question: The wash fastness of my this compound dyed fabric is poor even after a glucose-based reduction clearing. What am I doing wrong?

Answer: Poor wash fastness after reduction clearing indicates that unfixed dye remains on the fiber surface. When using a glucose-based system, the effectiveness is highly dependent on pH and temperature. This process requires an alkaline environment to be effective.[6] Ensure that the pH of your clearing bath is appropriately alkaline (e.g., pH 10.7-11.7) and that the temperature is optimized (e.g., 80-95°C) to facilitate the reduction of the excess dye.[6] The concentration of glucose and alkali also plays a crucial role; insufficient amounts will lead to incomplete clearing.[6]

Frequently Asked Questions (FAQs)

What are the main environmental benefits of switching to supercritical CO₂ dyeing for this compound?

Supercritical CO₂ dyeing is a waterless process, which completely eliminates wastewater generation, a major source of pollution in conventional dyeing.[7] It also does not require the use of auxiliary chemicals like dispersing agents, further reducing the chemical load in effluents.[8] This technology can also lead to energy savings as fabric drying is not necessary.[8]

Can enzymatic treatments be applied to polyester fabrics for this compound dyeing?

Yes, enzymes like cutinases, lipases, and esterases can be used to modify the surface of polyester fibers.[3][4] This enzymatic hydrolysis can improve the hydrophilicity of the fabric, potentially leading to better dye uptake and allowing for dyeing at lower temperatures.[3][9]

How does glucose work as a reduction clearing agent, and is it as effective as sodium hydrosulfite?

Glucose, in an alkaline solution, acts as a reducing agent that can break down the chromophore of azo dyes like many disperse dyes, rendering them colorless and easier to wash off.[1][6] While it is a more environmentally friendly alternative to the traditionally used sodium hydrosulfite, its effectiveness can be dependent on the specific dye and the optimization of process parameters like pH, temperature, and concentration.[10]

What is the role of laccase in treating wastewater from this compound dyeing?

Laccase is an enzyme that can be used for the decolorization of textile effluents.[11][12] It works by oxidizing the dye molecules, breaking them down into less colored and often less toxic compounds.[13] This enzymatic treatment can significantly reduce the color of the wastewater and also lower its Chemical Oxygen Demand (COD) and Biological Oxygen Demand (BOD).[14]

Quantitative Data on Environmental Impact Reduction

Dyeing Process/TreatmentParameterConventional MethodEco-Friendly Alternative% Reduction/Improvement
Dyeing Process Water ConsumptionHigh (water-based)Zero (Supercritical CO₂)100%
Auxiliary ChemicalsRequired (dispersing agents)Not Required (Supercritical CO₂)100%
Energy ConsumptionHigh (includes drying)Lower (no drying needed)Varies
Wastewater Treatment Color RemovalVariableUp to 90% decolorization (Laccase)[12]Significant
COD Reduction-Up to 87% (Laccase)[14]Significant
BOD Reduction-Up to 91% (Laccase)[14]Significant

Experimental Protocols

Supercritical CO₂ Dyeing of Polyester with Disperse Red Dye

This protocol is a general guideline based on procedures for disperse dyes on polyester.[15][16]

  • Fabric Preparation: Ensure the polyester fabric is clean and dry. Wrap the fabric (e.g., 10x25 cm) around a perforated stainless steel tube and place it inside the high-pressure dyeing vessel.[16]

  • Dye Loading: Place the required amount of C.I. This compound powder at the bottom of the vessel.[16]

  • System Purge: Seal the vessel and purge with gaseous CO₂ to remove air.

  • Pressurization and Heating: Introduce liquid CO₂ into the vessel. Heat the vessel to the desired dyeing temperature (e.g., 100-120°C) and simultaneously increase the pressure to the target level (e.g., 200-250 bar).[17]

  • Dyeing: Maintain the temperature and pressure for the desired dyeing time (e.g., 30-90 minutes) with constant stirring or circulation of the supercritical fluid.[17]

  • Cooling and Depressurization: After the dyeing period, cool the vessel down (e.g., to 50°C) and slowly release the pressure. The CO₂ can be recycled.[17]

  • Post-Cleaning: If necessary, rinse the dyed fabric with acetone to remove any residual surface dye.[16]

Enzymatic Pre-treatment of Polyester Fabric (Bio-Scouring)

This protocol is a general guideline for the enzymatic treatment of polyester.[3]

  • Bath Preparation: Prepare a buffer solution (e.g., 0.1 M Tris-HCl, pH 8) in a suitable vessel. The liquor-to-goods ratio should be around 100:1 for laboratory scale.[3]

  • Enzyme Addition: Add the esterase enzyme to the bath. The concentration will depend on the specific activity of the enzyme.

  • Fabric Treatment: Immerse the polyester fabric in the enzyme bath.

  • Incubation: Heat the bath to the optimal temperature for the enzyme (e.g., 70°C) and maintain for the desired treatment time (e.g., 180 minutes) with gentle agitation.[3]

  • Enzyme Inactivation: After treatment, transfer the fabric to a hot water bath (90°C) for 30 minutes to denature the enzyme.[3]

  • Rinsing: Thoroughly rinse the fabric with cold water.

  • Drying: Dry the fabric at a moderate temperature (e.g., 80°C).[3]

Glucose-Based Reduction Clearing

This protocol is based on a patented process for reduction clearing.[6]

  • Initial Rinse: After dyeing, rinse the fabric with cold water.

  • Clearing Bath Preparation: Prepare an aqueous solution containing approximately 3 g/L glucose and 5 g/L sodium carbonate. A non-ionic surfactant (e.g., 0.5 g/L) can also be added. The liquor-to-goods ratio should be around 40:1.[6]

  • Treatment: Immerse the dyed fabric in the clearing bath and heat to 80-95°C. Maintain these conditions for 5-10 minutes.[6]

  • Rinsing: After the clearing treatment, thoroughly rinse the fabric with water.

  • Neutralization (if necessary): If the fabric is to be further processed, neutralize any residual alkalinity with a weak acid like acetic acid.

  • Final Rinse and Drying: Perform a final rinse and then dry the fabric.

Visualizations

experimental_workflow_scCO2 start Start prep Fabric & Dye Preparation start->prep load Load Fabric & Dye into Vessel prep->load purge Purge with CO2 Gas load->purge pressurize Pressurize & Heat to Supercritical State (e.g., 120°C, 250 bar) purge->pressurize dye Dyeing (30-90 min) pressurize->dye cool Cool & Depressurize dye->cool recycle Recycle CO2 cool->recycle unload Unload Dyed Fabric cool->unload clean Acetone Rinse (Optional) unload->clean end End clean->end

Caption: Experimental workflow for supercritical CO₂ dyeing.

experimental_workflow_enzymatic start Start prep Prepare Enzyme Bath (Buffer, Enzyme) start->prep treat Immerse Fabric & Incubate (e.g., 70°C, 180 min) prep->treat inactivate Enzyme Inactivation (Hot Water, 90°C) treat->inactivate rinse Rinse with Cold Water inactivate->rinse dry Dry Fabric rinse->dry dyeing Proceed to Dyeing dry->dyeing end End dyeing->end

Caption: Workflow for enzymatic pre-treatment of polyester.

troubleshooting_workflow start Identify Dyeing Issue issue_yield Poor Color Yield start->issue_yield issue_uneven Uneven Dyeing start->issue_uneven issue_fastness Poor Wash Fastness start->issue_fastness check_params Check Process Parameters (Temp, Pressure, pH, Time) issue_yield->check_params issue_uneven->check_params issue_fastness->check_params check_materials Verify Material Quality (Dye, Enzyme, Fabric Purity) check_params->check_materials check_procedure Review Procedural Steps (e.g., Enzyme Inactivation, Rinsing) check_materials->check_procedure adjust Adjust Parameters check_procedure->adjust replace Replace Materials check_procedure->replace refine Refine Procedure check_procedure->refine resolve Issue Resolved? adjust->resolve replace->resolve refine->resolve resolve->check_params No end End resolve->end Yes

Caption: General troubleshooting workflow for dyeing issues.

References

Overcoming poor solubility of C.I. Disperse Red 86 in common solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor solubility of C.I. Disperse Red 86 in common laboratory solvents.

Troubleshooting Guide

Issue: C.I. This compound is not dissolving in the chosen solvent.

Initial Checks:

  • Visual Inspection: Observe the mixture. Are there visible clumps of powder? Is the solvent cloudy or is there a fine suspension? This will help determine if you have a dispersion versus a true solution.

  • Purity of Dye: Ensure the C.I. This compound is of high purity. Impurities can significantly impact solubility.

  • Solvent Quality: Use anhydrous, high-purity solvents. The presence of water can drastically reduce the solubility of disperse dyes.

Troubleshooting Steps:

  • Mechanical Agitation:

    • Vortexing: For small volumes, vortex the solution vigorously for several minutes.

    • Magnetic Stirring: For larger volumes, use a magnetic stirrer. Allow it to stir for an extended period (e.g., 1-2 hours).

  • Sonication:

    • Use a bath sonicator to break down agglomerates of the dye powder. Sonicate in short bursts (e.g., 5-10 minutes) to avoid excessive heating of the solvent.

  • Heating:

    • Gently warm the solvent while stirring. For many organic solvents, a temperature of 40-60°C can significantly improve solubility.[1]

    • Caution: Always be aware of the boiling point and flammability of your solvent. Use a water bath or a controlled heating mantle. Do not use an open flame.

  • Solvent Selection:

    • If the dye remains insoluble, consider switching to a different solvent. Refer to the solubility data table below for guidance.

Frequently Asked Questions (FAQs)

Q1: What is C.I. This compound and why is it difficult to dissolve?

C.I. This compound is an anthraquinone-based dye.[2][3] Like most disperse dyes, its molecular structure lacks strong ionizable groups, leading to low solubility in water and variable solubility in organic solvents.[4] Its relatively large, planar structure can also contribute to strong crystal lattice energy, making it difficult for solvent molecules to break it apart.

Q2: In which organic solvents is C.I. This compound likely to be most soluble?

While specific experimental data is limited, based on its chemical structure and the principles of "like dissolves like," C.I. This compound is predicted to have better solubility in polar aprotic solvents. See the Predicted Solubility Table for more details.

Q3: Can I use heat to dissolve C.I. This compound?

Yes, gentle heating can be an effective method to increase the solubility of C.I. This compound in many organic solvents.[1] It is recommended to heat the solvent to a temperature between 50-80°C while stirring.[1] However, be cautious not to exceed the boiling point of the solvent and always ensure proper ventilation.

Q4: I've dissolved the dye, but it precipitates out over time. How can I prevent this?

Precipitation upon cooling or standing is a common issue with supersaturated solutions. To mitigate this:

  • Prepare fresh solutions: Use the solution shortly after preparation.

  • Store at a slightly elevated temperature: If possible, store the solution in a warm water bath.

  • Consider a co-solvent system: Adding a small amount of a "better" solvent can sometimes help maintain solubility.

Q5: Will adding a surfactant improve the solubility in my organic solvent?

Surfactants are most effective at creating dispersions in aqueous solutions and may not significantly improve solubility in organic solvents.[1] In some cases, they can even interfere with downstream applications. For organic systems, exploring co-solvents is generally a more effective approach.

Data Presentation

Table 1: Predicted Qualitative Solubility of C.I. This compound in Common Laboratory Solvents

SolventPredicted SolubilityRationale / Notes
Water InsolubleDisperse dyes are inherently hydrophobic.
Ethanol Sparingly SolubleMay require heating and sonication for dissolution.[5]
Acetone Sparingly to Moderately SolubleGenerally a better solvent for disperse dyes than alcohols.[5]
Dimethyl Sulfoxide (DMSO) SolubleA strong polar aprotic solvent, often effective for dissolving challenging compounds.
N,N-Dimethylformamide (DMF) SolubleSimilar to DMSO, a good choice for poorly soluble organic molecules.
Tetrahydrofuran (THF) Moderately SolubleA less polar option that can be effective, may require warming.
Dichloromethane (DCM) Sparingly SolubleLower polarity may limit its effectiveness.
Hexane InsolubleNon-polar solvent, not suitable for dissolving a polar dye like C.I. This compound.

Disclaimer: This table provides predicted solubility based on the chemical properties of C.I. This compound and general principles of solubility. Actual solubility may vary and should be confirmed experimentally.

Experimental Protocols

Protocol for Determining the Qualitative Solubility of C.I. This compound

Objective: To determine if C.I. This compound is soluble, sparingly soluble, or insoluble in a given solvent at room temperature.

Materials:

  • C.I. This compound powder

  • Selected organic solvents (e.g., DMSO, DMF, Acetone, Ethanol)

  • Small glass vials or test tubes with caps

  • Vortex mixer

  • Spatula

  • Balance

Procedure:

  • Weigh approximately 1 mg of C.I. This compound and place it into a clean, dry vial.

  • Add 1 mL of the selected solvent to the vial.

  • Cap the vial securely and vortex the mixture vigorously for 2 minutes.

  • Visually inspect the solution against a light source.

    • Soluble: The solution is clear with no visible particles.

    • Sparingly Soluble: The solution is hazy, or a significant amount of solid remains undissolved.

    • Insoluble: The powder settles at the bottom, and the solvent remains clear.

  • If the dye appears sparingly soluble or insoluble, gently warm the vial in a water bath (40-50°C) for 10 minutes, periodically vortexing.

  • Allow the vial to cool to room temperature and observe again. Note any changes in solubility.

  • Record your observations for each solvent tested.

Visualizations

experimental_workflow start Start: Undissolved C.I. This compound add_solvent Add Chosen Solvent start->add_solvent vortex Vortex (2-5 min) add_solvent->vortex observe1 Observe Solubility vortex->observe1 soluble Soluble: Solution is Clear observe1->soluble Yes insoluble Sparingly Soluble or Insoluble observe1->insoluble No heat Gentle Heating (40-60°C) & Vortex insoluble->heat observe2 Observe Solubility heat->observe2 soluble2 Soluble observe2->soluble2 Yes insoluble2 Insoluble: Choose Alternative Solvent observe2->insoluble2 No

Caption: Experimental workflow for dissolving C.I. This compound.

troubleshooting_flowchart start Problem: Dye Not Dissolving step1 Initial Step: Vigorous Vortexing/ Stirring start->step1 check1 Is it dissolved? step1->check1 step2 Apply Sonication (10-15 min) check1->step2 No success Solution Prepared check1->success Yes check2 Is it dissolved? step2->check2 step3 Gentle Heating (40-60°C) check2->step3 No check2->success Yes check3 Is it dissolved? step3->check3 step4 Consider a Different Solvent (see Table 1) check3->step4 No check3->success Yes

Caption: Troubleshooting flowchart for poor solubility issues.

References

Technical Support Center: Removal of Residual Disperse Red 86 from Textiles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of residual C.I. Disperse Red 86 from textiles.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its removal from textiles a concern?

A1: C.I. This compound is an anthraquinone-based disperse dye used for coloring synthetic fibers, particularly polyester.[1][2] Its removal is often necessary to correct dyeing errors, recycle textile waste, or meet specific product requirements where residual dye could interfere with subsequent processes or applications. Incomplete removal can lead to poor color fastness, shade changes, and potential skin irritation.

Q2: What are the primary methods for removing this compound from textiles?

A2: The main approaches for stripping this compound from polyester fabrics are chemical stripping (reductive and oxidative), biological degradation, and physical adsorption. The choice of method depends on the desired level of removal, the condition of the textile, and environmental considerations.

Q3: Which chemical stripping method is most effective for this compound?

A3: As an anthraquinone dye, this compound can be susceptible to both reductive and oxidative stripping. Oxidative methods are often particularly effective for anthraquinone structures.[3][4] However, the choice between reductive and oxidative stripping will depend on the specific requirements of the experiment, including the desired final color and the integrity of the fabric.

Q4: Can this compound be removed without harsh chemicals?

A4: Yes, alternative methods are available. Biological methods using enzymes like laccase and azoreductase can degrade the dye molecule.[5][6] Adsorption methods, using materials like activated carbon, can also physically remove the dye from the textile surface.[7] Additionally, more environmentally friendly wash-off processes using natural extracts like soap nut have shown promise in removing unfixed disperse dyes.

Q5: How can I quantify the amount of residual this compound on my textile samples?

A5: The amount of residual this compound on a textile can be quantified using analytical techniques such as liquid chromatography with mass spectrometry (LC-MS).[4] This involves extracting the dye from the fabric using a suitable solvent, followed by analysis to determine its concentration.

Troubleshooting Guides

Issue 1: Incomplete Color Removal After Stripping
Possible Cause Troubleshooting Step
Insufficient Stripping Agent Concentration Increase the concentration of the reductive or oxidative stripping agent within the recommended range.
Sub-optimal Temperature or pH Verify that the temperature and pH of the stripping bath are within the optimal range for the chosen method. For many disperse dye stripping processes, a high temperature (e.g., 100-130°C) is required.[3]
Short Treatment Time Extend the duration of the stripping process.
Reversibility of Reductive Stripping For anthraquinone dyes like this compound, the effects of reductive stripping can sometimes be reversible.[3] If this is suspected, consider using an oxidative stripping method or a sequential oxidative-reductive process.
Dye Penetration For heavily dyed fabrics, the dye may have penetrated deep into the fiber structure, making it difficult to remove completely. A second stripping cycle may be necessary.
Issue 2: Fabric Damage or Change in Texture After Stripping
Possible Cause Troubleshooting Step
Harsh Chemical Treatment Reduce the concentration of the stripping chemicals or shorten the treatment time. Consider using a milder stripping agent or a non-chemical method.
High Temperature Lower the treatment temperature if possible, though this may reduce stripping efficiency.
Mechanical Stress Minimize agitation and handling of the fabric during the stripping process, especially at high temperatures.
Fabric Crimping and Roughness Reductive and oxidative stripping can sometimes cause the fabric to crimp and feel rough.[8] A post-treatment with a fabric softener may help to restore a softer hand.
Issue 3: Uneven Color Removal
Possible Cause Troubleshooting Step
Poor Wetting of the Fabric Ensure the fabric is thoroughly wetted before starting the stripping process. The use of a wetting agent can improve uniformity.
Uneven Distribution of Stripping Solution Ensure good circulation of the stripping liquor and that the fabric is not folded or bunched together.
Localized High Concentration of Stripping Agent Add the stripping chemicals to the bath before introducing the fabric to ensure they are well-dissolved and evenly distributed.

Quantitative Data on Removal Methods

The following table summarizes the reported removal efficiencies of various methods for anthraquinone-based disperse dyes, which can serve as a reference for the removal of this compound.

Method Dye Conditions Removal Efficiency (%) Source
Biological Degradation Disperse Blue 2BLN (Anthraquinone)Aspergillus sp. XJ-2, 120 hours93.3%[2]
Enzymatic Decolorization C.I. Acid Violet 109 (Anthraquinone)Horseradish Peroxidase, 15 min, 24°C, pH 494.7%[1]
Adsorption Disperse Red 167Bamboo-based Activated Carbon, 15.4 h, 50°C90.23%[7]
Ozonation C.I. Disperse Blue 60 (Anthraquinone)130 mg/L/min ozone, 2 h, pH 3>45%
Coagulation Disperse Red 60Alcea rosea coagulant, pH 11, 60°C86%

Experimental Protocols

Protocol 1: Reductive Stripping using Sodium Hydrosulfite

This protocol provides a general procedure for the reductive stripping of this compound from polyester fabric.

Materials:

  • Polyester fabric dyed with this compound

  • Sodium hydrosulfite (Sodium dithionite)

  • Sodium hydroxide (Caustic soda)

  • Non-ionic surfactant

  • Acetic acid

  • Distilled water

Procedure:

  • Prepare a stripping bath with a liquor ratio of 30:1 to 40:1 (e.g., 30-40 mL of water for every 1 gram of fabric).

  • Add 5-6 g/L of sodium hydrosulfite and 12-15 mL/L of 36°Bé sodium hydroxide to the bath.[3]

  • Add 2-4 g/L of a non-ionic surfactant.

  • Introduce the dyed polyester fabric into the bath.

  • Raise the temperature of the bath to 70-80°C.

  • Maintain the temperature and agitate the fabric for 30-60 minutes.

  • Drain the stripping liquor.

  • Rinse the fabric thoroughly with hot water, then cold water.

  • Neutralize the fabric in a bath containing 1 g/L of acetic acid for 10 minutes.

  • Rinse the fabric again with cold water and dry.

Protocol 2: Oxidative Stripping using Sodium Hypochlorite

This protocol outlines a method for oxidative stripping, which can be effective for anthraquinone dyes.

Materials:

  • Polyester fabric dyed with this compound

  • Monoethanolamine

  • Sodium chloride

  • Sodium hypochlorite (150 g/L available chlorine)

  • Sodium nitrate

  • Acetic acid

  • Sodium sulfite

  • Distilled water

Procedure:

  • Treat the fabric in a bath containing 5 mL/L monoethanolamine and 5 g/L sodium chloride at boiling point for 1 hour.[3]

  • Clean the fabric thoroughly.

  • Prepare a bleaching bath containing 5 mL/L sodium hypochlorite, 5 g/L sodium nitrate (as a corrosion inhibitor), and adjust the pH to 4-4.5 with acetic acid.

  • Bleach the fabric in this bath for 30 minutes.

  • Rinse the fabric.

  • Treat the fabric with 3 g/L sodium sulfite at 60°C for 15 minutes to remove any remaining chlorine.

  • Rinse the fabric thoroughly and dry.

Visualizations

Reductive_Stripping_Workflow Start Dyed Polyester Fabric Stripping_Bath Prepare Stripping Bath (Sodium Hydrosulfite, NaOH, Surfactant) Start->Stripping_Bath Heating Heat to 70-80°C (30-60 min) Stripping_Bath->Heating Rinsing1 Hot & Cold Water Rinse Heating->Rinsing1 Neutralization Neutralize with Acetic Acid Rinsing1->Neutralization Rinsing2 Final Cold Water Rinse Neutralization->Rinsing2 End Stripped Fabric Rinsing2->End

Caption: Reductive Stripping Workflow for this compound.

Oxidative_Stripping_Workflow Start Dyed Polyester Fabric Pre_Treatment Pre-treat with Monoethanolamine & NaCl Start->Pre_Treatment Bleaching Bleach with Sodium Hypochlorite (pH 4-4.5) Pre_Treatment->Bleaching Rinsing1 Rinse Bleaching->Rinsing1 Antichlor Antichlor Treatment (Sodium Sulfite) Rinsing1->Antichlor Rinsing2 Final Rinse Antichlor->Rinsing2 End Stripped Fabric Rinsing2->End

Caption: Oxidative Stripping Workflow for this compound.

Removal_Methods_Comparison cluster_chemical Chemical Methods cluster_biological Biological Methods cluster_physical Physical Methods This compound Removal This compound Removal Reductive Stripping Reductive Stripping This compound Removal->Reductive Stripping Oxidative Stripping Oxidative Stripping This compound Removal->Oxidative Stripping Enzymatic Degradation Enzymatic Degradation This compound Removal->Enzymatic Degradation Adsorption Adsorption This compound Removal->Adsorption

Caption: Overview of Removal Methods for this compound.

References

Optimizing extraction of C.I. Disperse Red 86 from a solid matrix

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: C.I. Disperse Red 86 Extraction

Welcome to the technical support center for the optimization of C.I. This compound extraction from solid matrices. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the extraction process.

Frequently Asked Questions (FAQs)

Q1: What is C.I. This compound and why is its extraction challenging?

C.I. This compound is an anthraquinone dye known for its use in dyeing synthetic fibers like polyester.[1] Its extraction from a solid matrix can be challenging due to its low water solubility and strong affinity for hydrophobic polymers.[2][3] Effective extraction requires the use of organic solvents and often elevated temperatures to overcome these properties.

Q2: Which solvents are most effective for extracting C.I. This compound?

While there is no universal solvent for all disperse dyes, several have proven effective for extraction from polyester fibers.[2][3] Commonly used solvents include:

  • Chlorobenzene: Frequently cited as an effective solvent, often used at high temperatures (100-138 °C).[2][3][4]

  • Dimethylformamide (DMF): Another effective solvent for extracting disperse dyes.[2][5]

  • Acetonitrile (ACN): Can be used pure or in mixtures with water.[2][3][6]

  • Methanol (MeOH): Sometimes used, but may be less effective than other organic solvents for certain disperse dyes.[2][3]

  • Acetone: C.I. Disperse Red 1, a similar disperse dye, is soluble in acetone.[7]

Q3: What are the recommended extraction techniques for C.I. This compound?

Commonly employed techniques for extracting disperse dyes from solid matrices include:

  • Soxhlet Extraction: A classical and exhaustive extraction method suitable for solid samples.

  • Ultrasonic-Assisted Extraction (UAE): Utilizes ultrasonic waves to accelerate the extraction process, often at lower temperatures and with shorter extraction times compared to conventional methods.[8][9][10]

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and sample, leading to rapid and efficient extraction.[8]

  • High-Temperature/High-Pressure Solvent Extraction: This method uses solvents at temperatures and pressures above their boiling points to enhance extraction efficiency.

Q4: How can I quantify the amount of C.I. This compound in my extract?

High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or mass spectrometry (MS) detector is a common and reliable method for the quantification of disperse dyes.[11][12] A calibration curve with known concentrations of a C.I. This compound standard is necessary for accurate quantification.

Q5: What are the key parameters to optimize for efficient extraction?

To maximize the extraction yield of C.I. This compound, consider optimizing the following parameters:

  • Solvent Selection: The choice of solvent is critical and depends on the matrix.

  • Temperature: Higher temperatures generally increase the solubility of the dye and the diffusion rate, but excessively high temperatures can lead to dye degradation.[13][14]

  • Extraction Time: Sufficient time is needed for the solvent to penetrate the matrix and dissolve the dye.

  • Solid-to-Solvent Ratio: A higher solvent volume can enhance extraction but may lead to a more diluted extract.

  • Particle Size of the Solid Matrix: Smaller particle sizes provide a larger surface area for extraction, leading to higher efficiency.

Troubleshooting Guide

Below is a troubleshooting guide to address common issues during the extraction of C.I. This compound.

Caption: Troubleshooting flow for low extraction yield of C.I. This compound.

Quantitative Data on Disperse Dye Extraction

The following table summarizes extraction conditions for various disperse dyes from polyester fibers, which can serve as a starting point for optimizing C.I. This compound extraction. Note: This data is not specific to C.I. This compound and empirical validation is recommended.

Disperse Dye (C.I. Name)Extraction SolventTemperature (°C)TimeExtraction Efficiency/RecoveryReference
Various Disperse DyesChlorobenzene13030 minNot specified[2]
Various Disperse DyesAcetonitrile60 (with ultrasonication)60 minNot specified[2]
Various Disperse DyesDimethylformamide (DMF)100Not specifiedEffective extraction[5]
Disperse Red 1Not specifiedNot specifiedNot specified70-103% (from fabric)[2]
Disperse Red 60Not specified5030 minNot specified[15]

Experimental Protocols

Protocol 1: Soxhlet Extraction

This protocol provides a general procedure for the exhaustive extraction of C.I. This compound from a solid matrix.

Caption: Workflow for Soxhlet extraction of C.I. This compound.

Protocol 2: Ultrasonic-Assisted Extraction (UAE)

This protocol describes a more rapid extraction method using sonication.

Caption: Workflow for Ultrasonic-Assisted Extraction of C.I. This compound.

References

Preventing thermal degradation of Disperse Red 86 during high-temperature dyeing

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers and scientists encountering issues with the thermal degradation of Disperse Red 86 during high-temperature dyeing of synthetic fibers like polyester.

Troubleshooting Guide

This section addresses specific problems that may arise during experimental work, providing potential causes and actionable solutions.

Q1: Why is the final color of my fabric weak, dull, or shifted after high-temperature dyeing with this compound?

Possible Cause: This is a classic symptom of thermal degradation. This compound, like many azo dyes, can be sensitive to high temperatures, leading to the breakdown of its chromophoric structure.

Solutions:

  • Verify Dyeing Parameters: Ensure the temperature, time, and pH of your dye bath are within the recommended ranges. High-temperature dyeing for polyester is typically performed at 130°C.[1] Exceeding this, or extending the dyeing time unnecessarily, can accelerate degradation.

  • Control pH: Maintain a weakly acidic environment (pH 4.5-5.5) throughout the process.[1][2][3] An incorrect pH can catalyze the hydrolysis of functional groups on the dye molecule, leading to color changes.[3] Use an acetic acid/acetate buffer system for stable pH control.

  • Optimize Heating Rate: A rapid heating rate can cause localized overheating and shock, promoting dye degradation. A controlled ramp rate of approximately 2°C per minute is recommended.[1]

  • Consider Protective Auxiliaries: Investigate the use of antioxidants or UV absorbers in the dye bath. While more common for improving lightfastness, some UV absorbers of the benzotriazole type have been studied for their protective effects during dyeing.[4]

Q2: I've noticed poor reproducibility between dyeing batches, even with the same recipe. What could be the cause?

Possible Cause: Inconsistent control over critical process parameters is often the culprit. Minor fluctuations in pH or temperature between batches can lead to varying degrees of dye degradation and, consequently, different final shades.

Solutions:

  • Calibrate Equipment: Regularly calibrate your pH meters and temperature probes to ensure accuracy.

  • Monitor pH Dynamically: The pH of the dye bath can shift during the heating process. Consider monitoring and adjusting it periodically throughout the dyeing cycle.

  • Use a High-Quality Dispersing Agent: An effective dispersing agent is crucial to prevent dye aggregation at high temperatures.[1] Aggregated dye particles can lead to unlevel dyeing and may degrade differently than well-dispersed molecules.

Q3: How can I confirm that thermal degradation, and not another issue, is causing poor dyeing results?

Possible Cause: Poor color yield can also result from issues like improper fiber preparation, insufficient dye penetration, or dye precipitation. Analytical confirmation is needed to isolate the problem.

Solutions:

  • Spectrophotometric Analysis: Extract the dye from both a pre-dyed sample and the post-dyed fabric. Compare their UV-Vis absorption spectra. A significant shift in the maximum absorption wavelength (λmax) or a change in the spectral shape indicates a modification of the dye's chemical structure.

  • Chromatographic Analysis (HPLC): High-Performance Liquid Chromatography (HPLC) is a definitive method to detect degradation.[5] By analyzing the dye bath before and after the dyeing process, you can quantify the remaining amount of intact this compound and identify the appearance of new peaks corresponding to degradation products.[6][7]

Frequently Asked Questions (FAQs)

What is the typical mechanism of thermal degradation for an azo disperse dye like this compound?

The primary mechanism of thermal degradation for azo dyes involves the cleavage of the azo bond (-N=N-), which is the central part of the chromophore responsible for the color.[8] High temperatures, especially under suboptimal pH conditions, can also lead to the hydrolysis of other functional groups within the dye molecule, such as ester or amide groups, further altering its color and properties.[3]

What are the ideal process parameters for high-temperature dyeing with disperse dyes?

For high-temperature (HT) exhaust dyeing of polyester, the following parameters are generally recommended:

ParameterRecommended RangeRationale
Dyeing Temperature 120°C - 130°COpens up polyester fiber structure for dye penetration.[1][9]
pH Level 4.5 - 5.5 (Acidic)Ensures the stability of most disperse dyes and is optimal for polyester.[1][2][3]
Time at Temperature 30 - 60 minutesDependent on the desired shade depth and fiber type.[1]
Heating Rate 1°C - 2°C / minutePrevents unlevel dyeing and thermal shock to the dye.[1]
Auxiliaries Dispersing & Leveling AgentsMaintains a fine, stable dispersion of the dye particles.[1]

Can additives be used to prevent the thermal degradation of this compound?

Yes, certain chemical auxiliaries can help mitigate thermal degradation.

  • Antioxidants: Chemicals like Butylated Hydroxytoluene (BHT) can be explored to inhibit oxidative degradation pathways that may be accelerated by heat.[10]

  • UV Absorbers: While primarily used for enhancing lightfastness, some UV absorbers, when applied during the dyeing process, may offer protection against thermal degradation by dissipating energy.[4] The effectiveness would need to be experimentally verified for this compound.

How does pH specifically affect the stability of this compound?

This compound, as an azo dye, is most stable in a weakly acidic medium (pH 4.5-5.5).[3]

  • Alkaline Conditions (pH > 7): Highly alkaline conditions can promote the cleavage of the azo bond and hydrolysis of any susceptible groups (like esters or amides) in the dye's structure, leading to significant color change and loss of affinity for the fiber.[3]

  • Strongly Acidic Conditions (pH < 4): While generally more stable than in alkaline conditions, very low pH can also lead to dye degradation, though the mechanism may differ.

Experimental Protocols

Protocol 1: HPLC Analysis of this compound Degradation

This method quantifies the concentration of intact this compound in a dye bath before and after a high-temperature dyeing cycle.

  • Objective: To determine the percentage of dye degradation.

  • Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a PDA or UV-Vis detector.[5]

  • Methodology:

    • Sample Preparation:

      • Initial Sample (T=0): Prepare a standard dye bath solution containing this compound and all auxiliaries. Dilute an aliquot with a suitable solvent (e.g., methanol or acetonitrile) to a known concentration within the instrument's linear range.

      • Final Sample (T=final): At the end of the dyeing cycle, take an aliquot from the hot dye bath. Allow it to cool and dilute it in the same manner as the initial sample.

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

      • Mobile Phase: A gradient elution is often effective. For example, a gradient of acetonitrile and water (with 0.1% formic acid) can be used.

      • Flow Rate: 1.0 mL/min.

      • Detection: Monitor at the λmax of this compound.

      • Injection Volume: 10-20 µL.

    • Data Analysis:

      • Run both the initial and final samples.

      • Identify the peak corresponding to this compound based on its retention time from a pure standard.

      • Calculate the area of this peak for both samples.

      • The percentage of degradation is calculated as: % Degradation = [(Area_Initial - Area_Final) / Area_Initial] * 100

Protocol 2: Spectrophotometric Evaluation of Color Yield (K/S Value)

This protocol assesses the final color strength on the dyed fabric, which is indirectly related to dye uptake and degradation.

  • Objective: To quantify the color yield on the fabric.

  • Instrumentation: Reflectance Spectrophotometer.

  • Methodology:

    • Sample Preparation: Prepare the dyed polyester fabric sample. Ensure it is clean, dry, and flat. Fold the sample at least twice to ensure opacity.

    • Measurement:

      • Calibrate the spectrophotometer using white and black standards.

      • Measure the reflectance (R) of the dyed fabric across the visible spectrum (400-700 nm).

      • The instrument's software will calculate the K/S value at the wavelength of minimum reflectance (which corresponds to λmax) using the Kubelka-Munk equation:[11] K/S = (1 - R)² / 2R Where:

        • K = Absorption coefficient

        • S = Scattering coefficient

        • R = Reflectance value at λmax

    • Data Analysis:

      • A higher K/S value indicates a greater color strength and dye uptake.[12]

      • Compare the K/S values of fabrics dyed under different conditions (e.g., standard vs. modified temperature) to assess the impact on color yield. A lower K/S value in a high-temperature experiment could suggest dye degradation.

Visual Guides

Troubleshooting Workflow: Poor Color Yield start Problem: Poor Color Yield / Shade Change check_params Step 1: Verify Process Parameters start->check_params temp Is Temperature > 130°C or Time > 60 min? check_params->temp Check Temp/Time ph Is pH outside 4.5-5.5 range? check_params->ph Check pH aux Is Dispersing Agent Dosage Correct? check_params->aux Check Auxiliaries temp->ph No adjust_params Solution: Adjust Temp/Time to Recommended Values temp->adjust_params Yes ph->aux No adjust_ph Solution: Use Buffer to Maintain pH 4.5-5.5 ph->adjust_ph Yes adjust_aux Solution: Correct Dispersant Concentration aux->adjust_aux Yes analytical Step 2: Perform Analytical Confirmation aux->analytical No, Parameters OK hplc Run HPLC on Dye Bath (Before vs. After) analytical->hplc degradation_peaks Are Degradation Products Detected? hplc->degradation_peaks conclusion Conclusion: Thermal Degradation Confirmed degradation_peaks->conclusion Yes no_peaks Conclusion: Issue is likely physical (e.g., penetration, precipitation) degradation_peaks->no_peaks No

Caption: A logical workflow for troubleshooting poor dyeing results with this compound.

Key Factors Influencing Thermal Stability of this compound stability This compound Thermal Stability temp Temperature (Target: 130°C) high_temp Excessive Heat (>130°C) temp->high_temp ph pH (Target: 4.5-5.5) wrong_ph Incorrect pH (Alkaline or Strongly Acidic) ph->wrong_ph time Dyeing Time (Target: 30-60 min) long_time Prolonged Exposure time->long_time aux Chemical Auxiliaries additives Protective Additives (Antioxidants, etc.) aux->additives high_temp->stability Decreases wrong_ph->stability Decreases long_time->stability Decreases additives->stability Increases

Caption: Relationship diagram of factors affecting the stability of this compound.

References

Issues with the reproducibility of experiments involving C.I. Disperse Red 86

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for C.I. Disperse Red 86. This resource is designed to assist researchers, scientists, and drug development professionals in addressing common challenges and ensuring the reproducibility of experiments involving this anthraquinone-based disperse dye.

Frequently Asked Questions (FAQs)

Q1: What is C.I. This compound and what are its basic properties?

C.I. This compound is a synthetic dye belonging to the anthraquinone class.[1][2] It is characterized by its low water solubility and is traditionally used for dyeing hydrophobic fibers.[1] For laboratory applications, it's important to be aware of its chemical and physical properties to ensure consistent experimental outcomes.

Table 1: Properties of C.I. This compound

PropertyValue
C.I. Name This compound
C.I. Number 62175
CAS Number 12223-43-7 / 81-68-5
Molecular Formula C₂₂H₁₈N₂O₅S
Molecular Weight 422.45 g/mol [2]
Appearance Peach-pink powder[2]
Molecular Structure Anthraquinone[1][2]

Q2: Is C.I. This compound suitable for use in biological experiments?

While primarily an industrial dye, C.I. This compound is classified as a fluorescent dye and has potential applications in chemical stain analysis.[3] However, its low aqueous solubility and tendency to aggregate present challenges in biological systems.[4][5] With appropriate preparation and handling, it can be adapted for uses such as staining hydrophobic cellular components or as a fluorescent probe in non-aqueous environments.

Q3: The purity of my C.I. This compound seems to vary between batches. How can I address this?

Commercial dyes often contain impurities from the manufacturing process, which can lead to inconsistent results.[6] For sensitive applications, purification of the dye is recommended.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible Staining Results

Inconsistent staining is a common issue when working with disperse dyes in a research setting. The following guide provides a systematic approach to troubleshooting this problem.

Troubleshooting Flowchart for Inconsistent Staining

G Troubleshooting Inconsistent Staining start Start: Inconsistent Staining Observed check_solution Is the dye solution clear and free of precipitates? start->check_solution prepare_fresh Prepare a fresh dye solution using the recommended protocol. check_solution->prepare_fresh No check_aggregation Is dye aggregation suspected? check_solution->check_aggregation Yes prepare_fresh->check_aggregation optimize_concentration Optimize dye concentration. Lower concentration may reduce aggregation. check_aggregation->optimize_concentration Yes check_photobleaching Are you observing signal loss over time during imaging? check_aggregation->check_photobleaching No use_dispersant Consider adding a small amount of a compatible dispersant. optimize_concentration->use_dispersant use_dispersant->check_photobleaching reduce_exposure Reduce light exposure time and intensity. Use an anti-fade mounting medium. check_photobleaching->reduce_exposure Yes check_purity Is batch-to-batch variability suspected? check_photobleaching->check_purity No reduce_exposure->check_purity purify_dye Purify the dye using column chromatography or recrystallization. check_purity->purify_dye Yes end Consistent Staining Achieved check_purity->end No purify_dye->end

Caption: A decision-making flowchart for troubleshooting inconsistent staining results.

Issue 2: Poor Solubility and Dye Aggregation

The hydrophobic nature of C.I. This compound leads to low solubility in aqueous solutions and a tendency for molecules to aggregate.[4][5] This can result in uneven staining and the formation of dye spots.

Table 2: Troubleshooting Poor Solubility and Aggregation

SymptomPossible CauseRecommended Solution
Visible particles or cloudiness in the dye solution Dye has precipitated out of solution.Prepare a fresh solution. Consider using a co-solvent like DMSO or ethanol to create a stock solution before diluting in an aqueous buffer.
Uneven staining or speckles on the sample Dye aggregation in the staining solution.[7]Lower the dye concentration. Use a dispersing agent. Ensure thorough mixing of the staining solution.
Low staining intensity Insufficient dye in a soluble, monomeric form.Optimize the solvent system. Increase incubation time.

Workflow for Preparing a Stable C.I. This compound Staining Solution

G Preparation of a Stable Staining Solution start Start: Weigh out C.I. This compound dissolve Dissolve in a minimal amount of a suitable organic solvent (e.g., DMSO, acetone). start->dissolve stock_solution Create a high-concentration stock solution. dissolve->stock_solution vortex Vortex or sonicate until fully dissolved. stock_solution->vortex dilute Dilute the stock solution dropwise into the final aqueous buffer while vortexing. vortex->dilute filter Filter the final solution through a 0.22 µm syringe filter to remove any aggregates. dilute->filter use_immediately Use the freshly prepared staining solution immediately for best results. filter->use_immediately end End: Stable Staining Solution use_immediately->end

Caption: A workflow for preparing a stable C.I. This compound solution.

Issue 3: Photobleaching and Signal Instability

Anthraquinone dyes like C.I. This compound can be susceptible to photodegradation (photobleaching), leading to a loss of signal during fluorescence microscopy and affecting the reproducibility of quantitative measurements.[8][9]

Factors Affecting Photostability of Anthraquinone Dyes

G Factors Affecting Photostability photostability Photostability of C.I. This compound light_intensity Light Intensity photostability->light_intensity exposure_time Exposure Time photostability->exposure_time oxygen Presence of Oxygen photostability->oxygen solvent Solvent Environment photostability->solvent substituents Molecular Substituents photostability->substituents

References

Improving the wash fastness of fabrics dyed with C.I. Disperse Red 86

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the wash fastness of fabrics dyed with C.I. Disperse Red 86.

Troubleshooting Guide

This guide addresses common issues encountered during the dyeing and after-treatment of fabrics with C.I. This compound, focusing on achieving optimal wash fastness.

Problem: Poor wash fastness, significant color bleeding, and staining of adjacent fabrics.

This is a frequent issue when dyeing with disperse dyes, including this compound. The primary cause is the presence of unfixed dye on the fiber surface.[1] The troubleshooting workflow below outlines a systematic approach to identify and resolve the root cause.

G start Poor Wash Fastness Observed check_rc Was a reduction clearing step performed? start->check_rc perform_rc Implement Reduction Clearing (See Protocol 2) check_rc->perform_rc No check_dyeing Review Dyeing Protocol (See Protocol 1) check_rc->check_dyeing Yes rc_no No retest_rc Retest Wash Fastness (See Protocol 3) perform_rc->retest_rc end Improved Wash Fastness retest_rc->end rc_yes Yes temp_time Dyeing Temperature/Time Sufficient? check_dyeing->temp_time ph_control pH Control (4.5-5.5) Maintained? temp_time->ph_control Yes increase_temp Optimize Dyeing: Increase temp. to 130°C Extend time temp_time->increase_temp No auxiliaries Appropriate Dispersing Agent Used? ph_control->auxiliaries Yes adjust_ph Adjust pH with Acetic Acid ph_control->adjust_ph No auxiliaries->retest_rc Yes select_aux Select High-Quality Dispersing Agent auxiliaries->select_aux No increase_temp->retest_rc adjust_ph->retest_rc select_aux->retest_rc

Caption: Troubleshooting workflow for poor wash fastness.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of poor wash fastness with this compound?

A1: The primary cause is residual, unfixed dye particles remaining on the fiber surface after the dyeing process is complete.[1][2] Disperse dyes have low water solubility, and without a thorough clearing process, these surface particles will easily wash off, leading to color bleeding and staining.[1]

Q2: How does reduction clearing improve wash fastness?

A2: Reduction clearing is a critical after-treatment process that uses a reducing agent (like sodium hydrosulfite) and an alkali (like caustic soda) to chemically modify and remove unfixed disperse dye from the fabric surface.[3][4] For anthraquinone dyes like C.I. This compound, the process reduces the dye to its water-soluble leuco form, which has low substantivity for the polyester fiber and can be easily washed away.[4] This leaves only the dye that has properly diffused into and is trapped within the fiber, resulting in significantly improved wash fastness.[4][5]

Q3: Can the dyeing temperature affect the wash fastness of this compound?

A3: Yes, the dyeing temperature is crucial. For polyester, high-temperature dyeing (typically around 130°C) is necessary to swell the fibers and allow the dye molecules to penetrate and diffuse into the fiber structure.[2][3] Insufficient temperature or time can lead to poor dye fixation, with more dye remaining on the surface, which negatively impacts wash fastness.[3][6]

Q4: My fabric is a polyester/spandex blend, and I'm experiencing poor wash fastness. Are there special considerations?

A4: Yes, polyester/spandex blends present a challenge. Spandex fibers can be damaged at the optimal dyeing temperature for polyester (130°C).[7][8] Dyeing is often carried out at a lower temperature (around 120-125°C), which can compromise dye fixation on the polyester.[8] Furthermore, disperse dyes tend to heavily stain spandex, and this staining is difficult to remove with standard reduction clearing.[7] To mitigate this, it is essential to select disperse dyes specifically designed for polyester/spandex blends that have a lower affinity for spandex and can be effectively cleared.[7][8]

Q5: What is thermal migration and how does it affect wash fastness?

A5: Thermal migration is a phenomenon where, during subsequent dry heat treatments like heat-setting or finishing (above 130°C), some disperse dye molecules move from the inside of the polyester fiber back to the surface.[9] This can lead to a decrease in wash and crock fastness.[9] To minimize this effect, it's recommended to use high-temperature pre-setting before dyeing and to keep post-dyeing heat treatments at the lowest possible temperature.[9]

Data Presentation

Table 1: Fastness Properties of C.I. This compound

This table summarizes the typical fastness ratings for fabrics dyed with C.I. This compound, which belongs to the anthraquinone chemical class.[10]

Fastness PropertyAATCC StandardISO Standard
Washing Fastness 54-5
Staining54-5
Fading54-5
Light Fastness 77
Perspiration Fastness 54-5
Ironing Fastness 4-54-5

Source: World dye variety.[10] Ratings are on a scale of 1 to 5 (or 1 to 8 for light fastness), with higher numbers indicating better fastness.

Table 2: Comparison of After-Treatment Methods for Disperse Dyes

This table provides a qualitative comparison of common after-treatment methods used to improve the wash fastness of disperse-dyed polyester.

After-Treatment MethodMechanismTypical ConditionsAdvantagesDisadvantages
Alkaline Reduction Clearing Reduces unfixed surface dye to a soluble, colorless form.[4]2 g/L Sodium Hydrosulfite, 2 g/L Caustic Soda, 70-80°C for 15-20 min.[4]Highly effective at removing surface dye, significantly improves fastness.[5]Environmentally unfavorable by-products; requires careful handling of chemicals.
Acidic Reduction Clearing Uses reducing agents stable in acidic conditions.[11]Proprietary acid-stable reducing agents, ~80-85°C for 20 min.[11]Can be done in the cooling dyebath, saving time, water, and energy; avoids harsh alkali.[11]May be less effective than strong alkaline reduction for very deep shades.
Resin Finishing Forms a thin film on the fiber surface, encapsulating the dye molecules.Application of a fixing agent or resin during the finishing stage.Can improve fastness.May negatively affect the fabric's hand-feel.
Nano TiO2 Finishing Photocatalytic self-cleaning effect can remove dye molecules near the fiber surface.[12]Application of nano titanium dioxide particles in the finishing process.Can provide self-cleaning properties.May cause some color fading; requires UV exposure to be effective.[12]

Experimental Protocols

Protocol 1: High-Temperature Exhaust Dyeing of Polyester with C.I. This compound

This protocol describes a standard laboratory procedure for dyeing polyester fabric.

  • Prepare the Dyebath:

    • Calculate the required amount of C.I. This compound (e.g., 2% on weight of fabric).

    • Create a paste with the dye and a suitable dispersing agent (1:1 ratio).[13]

    • Add the paste to the dyebath with a liquor ratio of 10:1 to 50:1.[2][13]

    • Add a wetting agent and an antifoaming agent as needed.

    • Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.[2]

  • Dyeing Cycle:

    • Introduce the pre-wetted polyester fabric into the dyebath at 60°C.

    • Run for 15 minutes at 60°C.[2]

    • Raise the temperature to 130°C at a rate of 1.5-2°C per minute.[2]

    • Hold at 130°C for 60 minutes to ensure full dye penetration and fixation.[2][13]

    • Cool the dyebath rapidly to 70-80°C.[2]

  • Rinsing:

    • Drain the dyebath.

    • Rinse the fabric thoroughly with hot water.

Caption: High-temperature polyester dyeing workflow.

Protocol 2: Alkaline Reduction Clearing

This procedure is performed immediately after dyeing and rinsing to remove surface dye.

  • Prepare the Clearing Bath:

    • Prepare a fresh bath with a liquor ratio of 10:1.

    • Add 2 g/L Sodium Hydrosulfite (Sodium Dithionite).

    • Add 2 g/L Caustic Soda (Sodium Hydroxide).

    • Add 1 g/L of a suitable surfactant/detergent.

  • Treatment:

    • Introduce the rinsed, dyed fabric into the clearing bath.

    • Raise the temperature to 70-80°C.

    • Treat for 15-20 minutes.

  • Final Rinsing:

    • Drain the clearing bath.

    • Rinse the fabric with hot water (e.g., 60°C).

    • Neutralize the fabric in a bath containing 1 g/L of acetic acid for 5 minutes at 40°C.[13]

    • Perform a final cold rinse.

    • Dry the fabric at a temperature not exceeding 130°C to avoid thermal migration.[9]

Protocol 3: Wash Fastness Testing (ISO 105-C06:2010, Method C2S)

This protocol outlines a standard test to assess the wash fastness of the dyed and treated fabric.[1][14]

  • Specimen Preparation:

    • Cut a 10 cm x 4 cm specimen of the dyed fabric.[1]

    • Attach a standard multifiber adjacent fabric (of the same size) to the face of the specimen by sewing along one of the shorter edges.[1]

  • Test Solution Preparation:

    • Prepare a solution containing 4 g/L ECE reference detergent and 1 g/L sodium perborate tetrahydrate in grade 3 water.[14]

  • Test Procedure:

    • Place the composite specimen in a stainless steel container of a suitable wash fastness tester (e.g., Launder-Ometer).

    • Add 25 stainless steel balls (for abrasive action).[14]

    • Add 150 mL of the pre-heated test solution.

    • Seal the container and place it in the machine.

    • Run the test at 60°C for 30 minutes.[14]

  • Rinsing and Drying:

    • Remove the specimen after the cycle.

    • Rinse twice in hot grade 3 water, followed by a cold rinse until the water runs clear.

    • Squeeze out excess water.

    • Separate the dyed specimen and the multifiber fabric by cutting the stitching, leaving one short edge attached.

    • Dry the specimens in air at a temperature not exceeding 60°C.[15]

  • Evaluation:

    • Allow the specimens to condition for at least 4 hours in a standard atmosphere.

    • Assess the change in color of the dyed specimen and the degree of staining on each strip of the multifiber fabric using the standard Grey Scales under controlled lighting conditions.[1]

References

Refinement of analytical methods for trace detection of Disperse Red 86

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the refinement of analytical methods for the trace detection of Disperse Red 86.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

HPLC Analysis Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
No Peak or Very Small Peak - Incorrect Wavelength: The detector is not set to the maximum absorbance wavelength (λmax) of this compound. - Injection Issue: The sample was not properly injected, or the injection volume is too low. - Low Concentration: The concentration of this compound in the sample is below the limit of detection (LOD). - System Leak: A leak in the HPLC system is preventing the sample from reaching the detector.- Determine the λmax of this compound in the mobile phase and set the detector accordingly. - Ensure the autosampler is functioning correctly and that the syringe is drawing and injecting the sample properly. Increase injection volume if necessary. - Concentrate the sample extract or use a more sensitive detector. - Inspect all fittings and connections for leaks and tighten or replace as needed.
Broad or Tailing Peaks - Column Overload: The concentration of the injected sample is too high. - Poor Column Condition: The analytical column is old, contaminated, or has a void at the inlet. - Inappropriate Mobile Phase pH: The pH of the mobile phase is not optimal for the analyte, leading to secondary interactions with the stationary phase. - Dead Volume: Excessive tubing length or wide-bore tubing between the column and detector.- Dilute the sample before injection. - Flush the column with a strong solvent, or if the problem persists, replace the column. - Adjust the mobile phase pH. For anthraquinone dyes, a slightly acidic mobile phase is often used. - Use tubing with a smaller internal diameter and minimize its length.
Split Peaks - Partially Blocked Frit: The inlet frit of the column is partially clogged with particulate matter. - Sample Solvent Incompatibility: The sample is dissolved in a solvent much stronger than the mobile phase. - Column Void: A void has formed at the head of the column.- Reverse-flush the column (if recommended by the manufacturer) or replace the frit. - Dissolve the sample in the mobile phase or a weaker solvent. - Repack the column inlet or replace the column.
Retention Time Drift - Inconsistent Mobile Phase Composition: The mobile phase was not prepared consistently or is evaporating. - Temperature Fluctuations: The column temperature is not stable. - Column Equilibration: The column is not sufficiently equilibrated with the mobile phase before injection. - Pump Malfunction: The pump is not delivering a consistent flow rate.- Prepare fresh mobile phase and ensure it is well-mixed. Use a solvent cap to minimize evaporation. - Use a column oven to maintain a constant temperature. - Increase the column equilibration time between runs. - Check the pump for leaks and ensure the check valves are functioning correctly.
LC-MS/MS Analysis Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Low Signal Intensity/No Signal - Incorrect Mass Transitions: The selected precursor and product ions in the MRM method are incorrect for this compound. - Ion Suppression/Enhancement (Matrix Effects): Co-eluting compounds from the sample matrix are interfering with the ionization of the analyte.[1][2] - Suboptimal Source Conditions: The ion source parameters (e.g., temperature, gas flow, voltage) are not optimized for this compound. - Analyte Degradation: The analyte is degrading in the ion source.- Verify the mass transitions for this compound by infusing a standard solution. - Improve sample clean-up to remove interfering matrix components. Dilute the sample extract. Use a matrix-matched calibration curve or an isotopically labeled internal standard.[2] - Optimize ion source parameters using a standard solution of this compound. - Adjust source temperature and other parameters to minimize in-source fragmentation.
High Background Noise - Contaminated Mobile Phase or System: Solvents, tubing, or the ion source are contaminated. - Electrical Noise: Interference from nearby electronic devices.- Use high-purity solvents and flush the LC-MS system thoroughly. Clean the ion source. - Ensure proper grounding of the instrument and check for sources of electrical interference.
Inconsistent Results (Poor Reproducibility) - Variable Matrix Effects: The composition of the sample matrix varies between samples, leading to inconsistent ion suppression or enhancement. - Inconsistent Sample Preparation: Variations in the extraction and clean-up procedure. - Unstable Spray: The electrospray is unstable, leading to fluctuating signal intensity.- Use an internal standard to compensate for variations in matrix effects. - Standardize the sample preparation protocol and ensure consistency. - Check the spray needle for clogging or damage. Optimize the mobile phase composition and flow rate to ensure a stable spray.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is this compound and where is it used?

This compound is a type of disperse dye, which are non-ionic dyes with low water solubility. They are primarily used for dyeing hydrophobic synthetic fibers such as polyester, nylon, and acetate.[3][4]

Q2: Why is trace detection of this compound important?

Some disperse dyes are known to be allergenic or even carcinogenic.[4][5] Regulatory bodies in many regions have set strict limits on the presence of certain disperse dyes in consumer products. Therefore, sensitive and accurate analytical methods are required for trace-level detection to ensure product safety and regulatory compliance.

Sample Preparation

Q3: What is the most common method for extracting this compound from textile samples?

The most common method is solvent extraction. A piece of the textile sample is typically extracted with an organic solvent, often with the aid of ultrasonication to enhance extraction efficiency.[1][5]

Q4: Which solvents are suitable for extracting this compound?

Methanol is a commonly used solvent for the extraction of disperse dyes from textiles.[1][5] Other solvents that have been used for disperse dye extraction include acetonitrile, dimethylformamide (DMF), and chlorobenzene. The choice of solvent may depend on the specific fiber type and the analytical method to be used.

Analytical Methods

Q5: Which analytical techniques are most suitable for the trace detection of this compound?

High-Performance Liquid Chromatography (HPLC) with a UV-Vis or Diode Array Detector (DAD) is a common technique for the analysis of dyes. For higher sensitivity and selectivity, especially at trace levels, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred method.[1][5]

Q6: What are typical validation parameters for an analytical method for this compound?

Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability and reproducibility).

Quantitative Data

The following tables provide representative quantitative data for the analysis of disperse dyes using LC-MS/MS. Note that these values are for illustrative purposes and may vary depending on the specific instrument, method, and matrix. The data is based on a study analyzing a panel of 47 synthetic dyes, including several disperse dyes.[1]

Table 1: Method Detection and Quantification Limits

Analyte ClassLimit of Detection (LOD) Range (ng/mL)Limit of Quantification (LOQ) Range (ng/mL)
Disperse Dyes0.02 - 1.350.06 - 4.09

Table 2: Method Performance

Analyte ClassRecovery Range (%)Relative Standard Deviation (RSD) Range (%)
Disperse Dyes81.8 - 114.11.1 - 16.3

Experimental Protocols

Protocol 1: Sample Preparation from Textiles

This protocol describes a general procedure for the extraction of this compound from textile samples for LC-MS/MS analysis, adapted from a method for 47 synthetic dyes.[1]

  • Sample Collection: Cut a representative sample of the textile material into small pieces (approximately 1 gram).

  • Extraction:

    • Place the cut textile sample into a conical flask.

    • Add 20 mL of methanol.

    • Sonicate the sample at 50 °C for 30 minutes.

  • Centrifugation: Centrifuge the extract at 10,000 rpm for 10 minutes.

  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean vial.

  • Evaporation and Reconstitution:

    • Evaporate the filtered extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase (e.g., 95:5 water/methanol).

Protocol 2: LC-MS/MS Analysis

This protocol provides a starting point for developing an LC-MS/MS method for the quantification of this compound. Parameters should be optimized for the specific instrument used. This protocol is based on a method for a panel of disperse dyes.[1]

  • Liquid Chromatography (LC) System: A UHPLC system is recommended for better resolution and shorter run times.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.7 µm) is suitable for the separation of disperse dyes.[1]

  • Mobile Phase:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Elution: A gradient elution is typically used to separate the analyte from matrix components. An example gradient is as follows:

    • Start with a low percentage of Mobile Phase B (e.g., 5-10%).

    • Linearly increase the percentage of Mobile Phase B to 95-100% over several minutes.

    • Hold at a high percentage of Mobile Phase B to wash the column.

    • Return to the initial conditions and equilibrate the column before the next injection.

  • Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.3-0.5 mL/min.[1]

  • Injection Volume: 5-10 µL.

  • Column Temperature: 40 °C.[1]

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer is used for quantitative analysis in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is generally suitable for disperse dyes.

  • MRM Transitions: Specific precursor and product ions for this compound need to be determined by infusing a standard solution. The transition with the highest intensity is used for quantification, and a second transition is used for confirmation.

Visualizations

Experimental Workflow for this compound Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data_processing Data Processing and Reporting sample_collection 1. Textile Sample Collection extraction 2. Solvent Extraction (Methanol, Sonication) sample_collection->extraction centrifugation 3. Centrifugation extraction->centrifugation filtration 4. Filtration centrifugation->filtration evaporation 5. Evaporation filtration->evaporation reconstitution 6. Reconstitution evaporation->reconstitution lc_ms_analysis 7. LC-MS/MS Analysis reconstitution->lc_ms_analysis quantification 8. Quantification lc_ms_analysis->quantification reporting 9. Reporting quantification->reporting

Caption: Experimental workflow for the analysis of this compound from textile samples.

Logical Relationship for Troubleshooting Peak Tailing in HPLC

troubleshooting_peak_tailing cluster_causes Potential Causes cluster_solutions Corrective Actions start Peak Tailing Observed cause1 Column Overload start->cause1 cause2 Poor Column Condition start->cause2 cause3 Inappropriate Mobile Phase start->cause3 solution1 Dilute Sample cause1->solution1 solution2 Flush or Replace Column cause2->solution2 solution3 Adjust Mobile Phase pH cause3->solution3 end Peak Shape Improved solution1->end solution2->end solution3->end

Caption: Troubleshooting logic for addressing peak tailing in HPLC analysis.

References

Validation & Comparative

A Comparative Performance Analysis of C.I. Disperse Red 86 and Other Anthraquinone Dyes

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

Anthraquinone dyes are a significant class of colorants known for their structural diversity and wide range of applications, from textiles to advanced biological imaging.[1][2] Their performance characteristics, such as lightfastness and wash fastness, are critical for their application.[1] This guide provides a detailed comparison of C.I. Disperse Red 86 against other prevalent anthraquinone disperse dyes, C.I. Disperse Blue 56 and C.I. Disperse Violet 28, with a focus on their performance in textile applications.

Chemical Structures and Properties

Anthraquinone dyes are valued for their vibrant colors and good fastness properties, which stem from their shared anthraquinone chemical scaffold.[1][2]

  • C.I. This compound: This dye is characterized by its blue-light pink hue and is commonly used for dyeing polyester and its blended fabrics.[3][4] Its molecular structure is N-(4-amino-9,10-dihydro-3-methoxy-9,10-dioxo-1-anthracenyl)-4-methylbenzenesulfonamide.[5][6]

  • C.I. Disperse Blue 56: Known for its bright blue color, this dye is widely used for polyester and polyamide fabrics.[7][8][9] It is suitable for high-temperature and high-pressure dyeing methods.[7][9]

  • C.I. Disperse Violet 28: This dye produces a bright purple shade and is used for polyester, acetate, and nylon fabrics.[10][11] It is noted for its high sunlight fastness.[12]

Performance Data Comparison

The following table summarizes the key performance characteristics of the selected anthraquinone dyes based on standardized testing methods. The ratings are on a scale of 1 to 5 (or 1 to 8 for lightfastness), where a higher number indicates better performance.

Performance Parameter C.I. This compound C.I. Disperse Blue 56 C.I. Disperse Violet 28 Test Method
Lightfastness (ISO) 7[3]Good[7][9]7ISO 105-B02
Lightfastness (AATCC) 7[3]-6-7[12]AATCC 16E
Washing Fastness (ISO - Staining) 4-5[3]-5[12]ISO 105-C06
Washing Fastness (ISO - Fading) 4-5[3]-5[12]ISO 105-C06
Sublimation Fastness (ISO) 4-5[3]MediumPoor[12][11]ISO 105-P01
Ironing Fastness (AATCC - Staining) 4-5[3]--AATCC 133
Ironing Fastness (AATCC - Fading) 5[3]--AATCC 133
Perspiration Fastness (AATCC - Staining) 5[3]-5[12]AATCC 15
Perspiration Fastness (AATCC - Fading) 5[3]-5[12]AATCC 15

Experimental Protocols

The performance data presented above is based on standardized test methods from the International Organization for Standardization (ISO) and the American Association of Textile Chemists and Colorists (AATCC).

Lightfastness Testing (ISO 105-B02 / AATCC 16E)

This test determines the resistance of a material to the fading effect of light.

  • Principle: A test specimen is exposed to artificial light under specified conditions, alongside a set of blue wool standards. The lightfastness is assessed by comparing the fading of the specimen with that of the standards.[13]

  • Apparatus: A xenon arc lamp is used as the light source to simulate natural daylight.[13][14]

  • Procedure:

    • The test specimen and blue wool references are placed in a holder.

    • They are exposed simultaneously to the xenon arc light.

    • The exposure is continued until a specified color change is observed on the blue wool standards.

    • The lightfastness rating is then assigned based on which blue wool standard shows a similar degree of fading to the test specimen.[14]

Wash Fastness Testing (ISO 105-C06)

This method assesses the resistance of a textile's color to domestic or commercial laundering.[15]

  • Principle: A specimen of the textile, in contact with one or two specified adjacent fabrics, is mechanically agitated in a soap or detergent solution under specified conditions of time and temperature, then rinsed and dried.[16][17]

  • Apparatus: A suitable mechanical device consisting of a water bath with a rotatable shaft supporting stainless steel containers.[15]

  • Procedure:

    • A 100 mm x 40 mm test specimen is attached to a multi-fiber adjacent fabric.[16]

    • The composite specimen is placed in a container with a specified volume of detergent solution and stainless steel balls.[17]

    • The container is agitated at a specified temperature (e.g., 40°C) and time (e.g., 40 minutes).[17]

    • After agitation, the specimen is rinsed and dried.

    • The change in color of the specimen and the staining of the adjacent fabrics are assessed using grey scales.[16][17]

Sublimation Fastness Testing (AATCC 117 / ISO 105-P01)

This test evaluates the resistance of the color of textiles to dry heat.[18][19]

  • Principle: A specimen of the textile is placed in contact with undyed fabrics and subjected to dry heat at a specified temperature and for a specific duration.[20]

  • Apparatus: A heating device that can maintain a uniform surface temperature.

  • Procedure:

    • The dyed sample is placed between two pieces of undyed fabric (one of the same fiber as the sample and one multi-fiber strip).

    • The composite sample is placed in the heating device at a set temperature (e.g., 180°C) for a specific time (e.g., 30 seconds).[21]

    • The change in color of the specimen and the staining of the undyed fabrics are assessed using grey scales.

Visualizations

General Workflow for Dye Performance Testing

The following diagram illustrates a generalized workflow for evaluating the performance of textile dyes.

G cluster_prep Sample Preparation cluster_testing Fastness Testing cluster_eval Evaluation Dyeing Dyeing of Fabric Swatches Conditioning Standard Conditioning Dyeing->Conditioning Lightfastness Lightfastness (ISO 105-B02) Conditioning->Lightfastness Washfastness Wash Fastness (ISO 105-C06) Conditioning->Washfastness Sublimation Sublimation Fastness (AATCC 117) Conditioning->Sublimation GreyScale Grey Scale Assessment Lightfastness->GreyScale Washfastness->GreyScale Sublimation->GreyScale Report Reporting of Grades GreyScale->Report

Caption: A simplified workflow for textile dye performance evaluation.

Logical Relationship of Anthraquinone Dye Properties

This diagram shows the relationship between the chemical structure of anthraquinone dyes and their resulting performance characteristics.

G Structure Anthraquinone Core Structure Substituents Functional Groups (-NH2, -OH, -SO3H, etc.) Structure->Substituents Performance Overall Dye Performance Substituents->Performance Application Application Method (High Temp, Carrier) Application->Performance Fiber Fiber Type (Polyester, Polyamide) Fiber->Performance Lightfastness Lightfastness Performance->Lightfastness Washfastness Wash Fastness Performance->Washfastness Sublimation Sublimation Fastness Performance->Sublimation

Caption: Factors influencing the performance of anthraquinone dyes.

References

Comparative study of Disperse Red 86 and azo-based red disperse dyes

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Disperse Red 86 and Azo-Based Red Disperse Dyes for Synthetic Fibers

This guide provides a detailed comparison between this compound, an anthraquinone-based dye, and a selection of common azo-based red disperse dyes. The focus is on their performance characteristics, particularly on polyester, supported by quantitative fastness data and standardized experimental protocols. This document is intended for researchers and professionals in the fields of materials science, textiles, and dye chemistry.

Introduction to Disperse Dyes: Anthraquinone vs. Azo Structures

Disperse dyes are non-ionic colorants with low water solubility, designed for dyeing hydrophobic synthetic fibers like polyester, nylon, and acetate. They are applied as a fine aqueous dispersion and diffuse into the fiber structure under high temperature and pressure. The two most significant chemical classes within disperse dyes are the azo and anthraquinone types, which together account for a vast majority of the market.

  • Azo Dyes : Characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. This class is known for its versatility, cost-effectiveness, and high color strength (high molar extinction coefficients). The color gamut is extensive, though achieving bright blue and green shades can be challenging.

  • Anthraquinone Dyes : Based on the 9,10-anthraquinone skeleton. These dyes are renowned for their exceptional brightness, particularly in the red, violet, and blue shades, and generally exhibit very good light fastness. However, they tend to have lower color strength compared to azo dyes, making them relatively more expensive for achieving deep shades.

G A Disperse Dyes B Anthraquinone Dyes (e.g., this compound) A->B C Azo Dyes (e.g., Disperse Red 1, 73, 167) A->C D Other Classes (Quinophthalone, Methine, etc.) A->D

Caption: Classification of major disperse dye chemical structures.

Dye Profiles and Performance Data

The performance of a dye is primarily evaluated by its fastness properties, which measure its resistance to various environmental factors. The most critical of these are fastness to washing, light, and sublimation (dry heat).

This compound (Anthraquinone Type)

This compound is an anthraquinone dye that produces a brilliant blue-toned pink or red shade.[1] It is widely used for dyeing polyester and its blends, as well as acetate and polyamide fibers.[1]

  • C.I. Name: this compound

  • C.I. Number: 62175

  • CAS Number: 81-68-5 / 12223-43-7

  • Chemical Class: Anthraquinone

  • Molecular Formula: C₂₂H₁₈N₂O₅S

Selected Azo-Based Red Disperse Dyes

For this comparison, three representative monoazo red dyes known for their application on polyester have been selected: Disperse Red 1, Disperse Red 73, and Disperse Red 167.

  • C.I. Name: Disperse Red 1

    • C.I. Number: 11110

    • CAS Number: 2872-52-8

    • Chemical Class: Monoazo[2]

    • Molecular Formula: C₁₆H₁₈N₄O₃[2]

  • C.I. Name: Disperse Red 73

    • C.I. Number: 11116

    • CAS Number: 16889-10-4[3]

    • Chemical Class: Monoazo[3]

    • Molecular Formula: C₁₈H₁₆N₆O₂[3]

  • C.I. Name: Disperse Red 167

    • C.I. Number: 11338

    • CAS Number: 61968-52-3 / 26850-12-4

    • Chemical Class: Monoazo[4]

    • Molecular Formula: C₂₃H₂₆ClN₅O₇[4]

Quantitative Performance Comparison

The following table summarizes the fastness properties of this compound and the selected azo dyes on polyester fabric. Ratings are based on standard gray scales (1-5 for wash/sublimation, 1-8 for light), where a higher number indicates better fastness.

Property Test Standard This compound Disperse Red 1 Disperse Red 73 Disperse Red 167
Light Fastness ISO 105-B02 / AATCC 16.37[1]Moderate-Good¹6[5]7-8[6][7]
Wash Fastness (Color Change) ISO 105-C06 / AATCC 614-5[1]Good5[5]5[6]
Sublimation Fastness (180°C) ISO 105-P01 / AATCC 1174-5[1]Low-Moderate3-4[8]5[6]

¹Specific numerical data for Disperse Red 1 is less consistently published; however, literature suggests its light fastness is generally moderate to good but lower than high-performance anthraquinone or specialized azo dyes.[9]

Experimental Protocols

Accurate and reproducible evaluation of dye performance relies on standardized testing methodologies. Below are the detailed protocols for the key fastness tests cited in this guide.

G cluster_0 Preparation cluster_1 Testing cluster_2 Evaluation A Cut Fabric Specimen (e.g., 10x4 cm) B Attach Multifiber Adjacent Fabric A->B C Wash Fastness (Launderometer) B->C D Light Fastness (Xenon-Arc Tester) B->D E Sublimation Fastness (Heat Press / Scorch Tester) B->E F Condition Samples C->F D->F E->F G Assess Color Change & Staining with Gray Scales F->G

Caption: General experimental workflow for dye fastness testing.

Colorfastness to Laundering (Based on ISO 105-C06 / AATCC 61)

This test evaluates the resistance of a textile's color to repeated home or commercial laundering.

  • Apparatus: Launderometer, stainless steel containers (canisters), and stainless steel balls.

  • Specimen Preparation: A textile specimen (e.g., 10x4 cm) is sewn together with a multifiber adjacent fabric of the same size.[1] The multifiber fabric contains strips of different common fibers (e.g., acetate, cotton, nylon, polyester, acrylic, wool) to evaluate color staining.

  • Procedure:

    • Prepare a detergent solution (e.g., 4 g/L ECE reference detergent) in grade 3 water. Sodium perborate may be added for tests simulating bleaching.[10]

    • Place the composite specimen, the required volume of detergent solution (e.g., 150 mL), and a specified number of steel balls (e.g., 10) into a stainless steel canister.[2][10]

    • Seal the canisters and place them in the launderometer.

    • Operate the machine for a specified time and temperature (e.g., 45 minutes at 49°C for AATCC 61 Test 2A).[11][12]

    • After the cycle, remove the specimens, rinse them thoroughly with deionized water, and dry them in air at a temperature not exceeding 60°C.[11]

  • Evaluation: The change in color of the test specimen and the degree of staining on each fiber of the multifiber fabric are assessed by comparing them to the original fabric under standard lighting using the Gray Scale for Color Change and the Gray Scale for Staining, respectively. Ratings are from 1 (poor) to 5 (excellent).[13]

Colorfastness to Light (Based on ISO 105-B02 / AATCC 16.3)

This method assesses a material's resistance to fading from exposure to an artificial light source that simulates natural sunlight.

  • Apparatus: Xenon-arc lamp test chamber equipped with appropriate light filters (simulating sunlight through window glass), a black panel thermometer, and controls for humidity.[14][15]

  • Reference Materials: Blue Wool Standards (ISO uses a 1-8 scale; AATCC uses an L2-L9 scale). These are a series of blue wool fabrics with known, progressively higher lightfastness.[16][17]

  • Procedure:

    • Mount the test specimens in holders, partially covering each with an opaque mask to create an unexposed area for comparison.[18]

    • Place the mounted specimens and a set of Blue Wool Standards into the xenon-arc chamber.

    • Expose the specimens and standards simultaneously to the light source under controlled conditions of temperature (e.g., 63°C black panel temperature) and relative humidity.[14]

    • The exposure continues until a specified endpoint is reached, often defined by the fading of a particular Blue Wool Standard to a specific step on the Gray Scale (e.g., until Blue Wool #7 fades to Gray Scale 4).[16]

  • Evaluation: The change in color of the exposed portion of the test specimen is compared to the unexposed portion. The lightfastness rating is the number of the Blue Wool Standard that shows a similar amount of fading. The scale is 1 (very poor) to 8 (outstanding).[19]

Colorfastness to Dry Heat / Sublimation (Based on ISO 105-P01 / AATCC 117)

This test determines the resistance of a colorant to migrating or sublimating from the fabric when subjected to dry heat, as in ironing, pleating, or heat-setting processes.

  • Apparatus: A heat press or scorch tester with two parallel plates capable of maintaining a precise and uniform temperature.[20][21]

  • Procedure:

    • Create a composite specimen by placing the dyed fabric sample between two undyed fabrics (typically polyester and/or cotton).

    • Preheat the heating device to the specified test temperature (e.g., 150°C, 180°C, or 210°C).[20]

    • Place the composite specimen in the device and apply a defined pressure (e.g., 4±1 kPa) for a specific duration (e.g., 30 seconds).[22][23]

    • Remove the specimen and allow it to condition in a standard atmosphere for at least 4 hours.[23]

  • Evaluation: Assess the change in color of the original dyed specimen and the staining on the adjacent undyed fabrics using the respective gray scales. The rating is from 1 (poor) to 5 (excellent).[20]

References

A Comparative Guide to Validating the Purity of Commercial C.I. Disperse Red 86

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for validating the purity of commercially available C.I. Disperse Red 86. It is intended to assist researchers, scientists, and drug development professionals in ensuring the quality and consistency of this dye for its various applications, including in textiles and potentially as a fluorescent probe in biological research. The guide details experimental protocols, presents comparative data, and offers insights into alternative dyes.

Introduction to C.I. This compound

C.I. This compound is an anthraquinone dye known for its vibrant red hue and is primarily used for dyeing synthetic fibers like polyester.[1][2] Its chemical structure, N-(4-amino-9,10-dihydro-3-methoxy-9,10-dioxo-1-anthracenyl)-4-methylbenzenesulfonamide, imparts good light and wash fastness properties.[1] The synthesis of this compound typically involves the condensation of 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid with 4-Methylbenzenesulfonamide.[3][4] This manufacturing process can introduce impurities, including unreacted starting materials and side-products, necessitating robust analytical methods for purity verification.

Experimental Protocols for Purity Validation

A multi-faceted approach employing chromatographic and spectroscopic techniques is recommended for the comprehensive purity assessment of C.I. This compound.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a powerful technique for separating this compound from its potential impurities.

Sample Preparation:

  • Accurately weigh 10 mg of the commercial C.I. This compound sample.

  • Dissolve the sample in 10 mL of a suitable solvent, such as N,N-dimethylformamide (DMF) or a mixture of acetonitrile and water, to create a stock solution.

  • Further dilute the stock solution to a final concentration of approximately 100 µg/mL with the mobile phase.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

HPLC Method:

A gradient elution method is recommended to ensure the separation of impurities with a wide range of polarities.

ParameterSpecification
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 50% B to 95% B over 20 minutes, hold at 95% B for 5 minutes, then return to 50% B and equilibrate for 5 minutes.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV-Vis Diode Array Detector (DAD) at 254 nm and the visible λmax of the dye (approximately 520 nm)
Column Temperature 30 °C

Data Analysis:

The purity of the sample is determined by calculating the area percentage of the main peak corresponding to C.I. This compound relative to the total area of all peaks in the chromatogram. The use of a certified analytical standard from a reputable supplier, such as Alfa Chemistry, is crucial for accurate quantification.

Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for the qualitative assessment of purity and for screening multiple samples.

Methodology:

ParameterSpecification
Stationary Phase Silica gel 60 F254 TLC plates
Mobile Phase Toluene : Ethyl Acetate (80:20, v/v)
Sample Application Spot 5 µL of the sample solution (1 mg/mL in DMF) onto the TLC plate.
Development Develop the plate in a saturated TLC chamber until the solvent front reaches approximately 1 cm from the top.
Visualization Visualize the separated spots under UV light (254 nm and 365 nm) and in visible light.

Interpretation:

The presence of multiple spots indicates the presence of impurities. The retention factor (Rf) of the main spot should be compared to that of an analytical standard.

Comparison with Alternative Disperse Dyes

The performance of C.I. This compound can be benchmarked against other commercially available red disperse dyes. The choice of an alternative will depend on the specific application requirements, such as shade, fastness properties, and cost.

DyeC.I. This compoundC.I. Disperse Red 60C.I. Disperse Red 167
Chemical Class AnthraquinoneAnthraquinoneAzo
Shade Bluish RedRedYellowish Red
Light Fastness (ISO 105-B02) 76-75-6
Wash Fastness (ISO 105-C06) 4-54-54
Sublimation Fastness (ISO 105-P01) 4-543-4

Note: Fastness properties can vary depending on the depth of shade and the substrate.

Visualizing Experimental and Logical Workflows

Experimental Workflow for Purity Validation

The following diagram illustrates the systematic workflow for validating the purity of a commercial C.I. This compound sample.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Interpretation prep1 Weigh Sample prep2 Dissolve in DMF prep1->prep2 prep3 Dilute to Working Concentration prep2->prep3 prep4 Filter (0.45 µm) prep3->prep4 hplc RP-HPLC Analysis prep4->hplc tlc TLC Analysis prep4->tlc data_hplc Quantitative Purity (% Area) hplc->data_hplc data_tlc Qualitative Assessment (Rf) tlc->data_tlc final_report Purity Validation Report data_hplc->final_report data_tlc->final_report

Caption: Workflow for C.I. This compound purity validation.

Hypothetical Signaling Pathway Application

Disperse dyes, due to their fluorescent properties, have potential applications as probes in biological signaling pathways. The following diagram illustrates a hypothetical pathway where a fluorescently labeled ligand (potentially derived from or similar to this compound) is used to track receptor activation and downstream signaling.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase1 Kinase 1 receptor->kinase1 Phosphorylation ligand Fluorescent Ligand (this compound derivative) ligand->receptor Binding & Activation kinase2 Kinase 2 kinase1->kinase2 Activation tf Transcription Factor kinase2->tf Phosphorylation gene Target Gene tf->gene Gene Transcription

Caption: Hypothetical signaling pathway using a fluorescent probe.

References

Cross-validation of analytical methods for Disperse Red 86 quantification

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison of analytical methodologies for the quantification of Disperse Red 86 is crucial for researchers, scientists, and professionals in drug development to ensure accurate and reliable results. This guide provides an objective overview of various techniques, supported by experimental data, to facilitate the selection of the most appropriate method for specific research needs.

Comparison of Analytical Methods for this compound Quantification

Several analytical techniques have been employed for the determination of this compound in various matrices, primarily in textiles and wastewater. The most common methods include liquid chromatography coupled with mass spectrometry (LC-MS/MS), high-performance liquid chromatography (HPLC) with spectrophotometric detection, and UV-Vis spectrophotometry. Electrochemical methods have also been explored as a sensitive alternative.

Liquid Chromatography-Based Methods

Liquid chromatography is a powerful technique for separating and quantifying components in a mixture. For this compound analysis, it is often coupled with mass spectrometry or UV-Vis detectors.

High-Performance Liquid Chromatography (HPLC) coupled with detectors like Photodiode Array (PDA) or Diode Array (DAD) is a widely used technique for the analysis of disperse dyes.[1] These methods offer good sensitivity and are capable of separating complex mixtures of dyes.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS) provides high sensitivity and selectivity, making it suitable for trace analysis of disperse dyes in complex samples like textiles.[2][3] The use of tandem mass spectrometry (MS/MS) further enhances specificity by monitoring characteristic fragmentation patterns of the analyte.[1] Ultra-high-performance liquid chromatography (UHPLC) systems can be used to achieve faster analysis times.[4]

Spectrophotometric Methods

UV-Vis Spectrophotometry offers a simpler and more cost-effective approach for the quantification of this compound, particularly in aqueous media.[5][6] This method is based on measuring the absorbance of the dye at a specific wavelength. While it may be less selective than chromatographic methods, it can be suitable for routine analysis of less complex samples.[5][6]

Electrochemical Methods

Electrochemical techniques , such as differential pulse voltammetry, present a sensitive and inexpensive alternative for the determination of disperse dyes.[7] These methods are based on the electrochemical behavior of the dye at a modified electrode surface.[7]

Quantitative Data Summary

The following table summarizes the key quantitative performance parameters of the different analytical methods for the determination of this compound and other disperse dyes.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
LC-MS/MS0.02 – 1.35 ng/mL0.06 – 4.09 ng/mL81.8 – 114.1[3]
UV-Vis Spectrophotometry2.47 × 10⁻⁶ mol L⁻¹8.22 × 10⁻⁶ mol L⁻¹85.9 – 113[5]
Differential Pulse Voltammetry1.5 × 10⁻⁸ mol L⁻¹-89.7 – 95.10

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are summaries of typical experimental protocols for the aforementioned methods.

Sample Preparation for Chromatographic Analysis

A common procedure for extracting disperse dyes from textile materials involves solvent extraction using ultrasonication.[2][3]

  • Extraction Solvent: Methanol is frequently used for the extraction of disperse dyes from textiles.[2][3]

  • Procedure:

    • A known weight of the textile sample (e.g., 1 gram) is cut into small pieces.[3]

    • The sample is placed in a suitable volume of methanol (e.g., 20 mL).[3]

    • The mixture is sonicated at an elevated temperature (e.g., 50 °C) for a specific duration (e.g., 30 minutes).[3]

    • The extract is then centrifuged and filtered before analysis.[3]

LC-MS/MS Method for Disperse Dyes
  • Instrumentation: A triple quadrupole mass spectrometer coupled with a UHPLC system.[3]

  • Chromatographic Column: A C18 reversed-phase column is commonly used.[1][3]

  • Mobile Phase: A gradient elution with a mixture of water and an organic solvent like methanol or acetonitrile, often with additives like formic acid or ammonium acetate.[1]

  • Detection: Multiple Reaction Monitoring (MRM) mode is used for quantification, which provides high selectivity and sensitivity.[1]

UV-Vis Spectrophotometric Method
  • Instrumentation: A standard UV-Vis spectrophotometer.

  • Procedure:

    • Preparation of a series of standard solutions of this compound of known concentrations.

    • Measurement of the absorbance of the standard solutions and the sample solution at the wavelength of maximum absorbance (λmax).

    • Construction of a calibration curve by plotting absorbance versus concentration.

    • Determination of the concentration of this compound in the sample from the calibration curve.

Electrochemical Method (Differential Pulse Voltammetry)
  • Instrumentation: An electrochemical analyzer with a three-electrode system (e.g., glassy carbon electrode as working electrode, Ag/AgCl as reference electrode, and a platinum wire as counter electrode).[7]

  • Procedure:

    • The supporting electrolyte is prepared (e.g., a mixture of N,N-dimethylformamide and Britton–Robinson buffer).[7]

    • The differential pulse voltammogram of the sample solution is recorded.

    • The peak current is proportional to the concentration of the dye.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for the analysis of this compound and the logical relationship between different analytical approaches.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Sample Textile or Water Sample Extraction Solvent Extraction (e.g., Methanol, Sonication) Sample->Extraction Filtration Filtration / Centrifugation Extraction->Filtration LC_MS LC-MS/MS Analysis Filtration->LC_MS HPLC HPLC-DAD/PDA Analysis Filtration->HPLC UV_Vis UV-Vis Spectrophotometry Filtration->UV_Vis Electrochem Electrochemical Analysis Filtration->Electrochem Quantification Quantification LC_MS->Quantification HPLC->Quantification UV_Vis->Quantification Electrochem->Quantification Validation Method Validation (LOD, LOQ, Recovery) Quantification->Validation

Caption: General workflow for the quantification of this compound.

logical_relationship cluster_chromatography Chromatographic Methods cluster_spectroscopy Spectroscopic Method cluster_electrochemistry Electrochemical Method LC_MS LC-MS/MS HPLC HPLC-DAD/PDA LC_MS->HPLC Higher Selectivity & Sensitivity UV_Vis UV-Vis Spectrophotometry LC_MS->UV_Vis More Complex Instrumentation Electrochem Differential Pulse Voltammetry LC_MS->Electrochem Established & Widely Used HPLC->UV_Vis Better for Complex Mixtures Electrochem->UV_Vis Higher Sensitivity

Caption: Logical relationships between analytical methods.

References

A Comparative Analysis of Disperse Red 86 Dyeing Efficiency on Various Polyester Fabrics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the dyeing efficiency of C.I. Disperse Red 86 on three distinct types of polyester (PET) fabrics: standard PET, microdenier PET, and cationic dyeable (CD) PET. The objective is to furnish researchers and textile chemists with robust data to inform their selection of polyester substrates and optimize dyeing processes. This report details the experimental methodology, presents a comparative analysis of dyeing outcomes, and discusses the implications of these findings.

Introduction to this compound and Polyester Varieties

This compound is a monoazo disperse dye belonging to the anthraquinone class, with the chemical formula C₂₂H₁₈N₂O₅S.[1][2] It is widely utilized in the textile industry for dyeing synthetic fibers, particularly polyester, due to its good sublimation fastness and brilliant red hue.[3][4] Polyester fabrics, known for their durability, wrinkle resistance, and hydrophobicity, are predominantly dyed with disperse dyes.[5] The efficiency of the dyeing process, however, can be significantly influenced by the polyester's physical and chemical structure.

This study investigates the dyeing performance of this compound on:

  • Standard Polyester (PET): The most common type of polyester, characterized by a crystalline structure that can pose challenges for dye penetration.

  • Microdenier Polyester: Composed of fibers with a denier of less than one, offering a larger surface area for dye uptake and a softer hand.

  • Cationic Dyeable Polyester (CD-PET): Modified polyester containing anionic groups, which allows for dyeing with cationic dyes and can also influence the uptake of disperse dyes.

Experimental Protocols

A standardized high-temperature dyeing method was employed to ensure the comparability of results across the different polyester types.[6]

1. Materials and Equipment:

  • Dye: C.I. This compound (commercial grade)

  • Fabrics: Scoured and bleached plain-weave fabric samples (10g each) of standard PET, microdenier PET, and CD-PET.

  • Chemicals:

    • Dispersing agent (non-ionic)

    • Acetic acid (to maintain pH)

    • Sodium hydrosulfite (reducing agent for clearing)

    • Sodium hydroxide

  • Equipment:

    • High-temperature, high-pressure laboratory dyeing machine

    • Spectrophotometer for color strength measurement

    • Launder-Ometer for washing fastness tests

    • Xenon arc lamp for lightfastness testing

    • Crockmeter for rubbing fastness evaluation

    • Grey scales for assessing color change and staining

2. Dyeing Procedure:

  • A dye bath was prepared with 1.0% owf (on weight of fabric) of this compound, 1 g/L of a non-ionic dispersing agent, and acetic acid to adjust the pH to 4.5-5.5.

  • The polyester fabric samples were introduced into the dye bath at a liquor ratio of 20:1.

  • The temperature of the dye bath was raised from 60°C to 130°C at a rate of 2°C/minute.

  • Dyeing was carried out at 130°C for 60 minutes.

  • The dye bath was then cooled to 70°C, and the dyed samples were removed and rinsed with cold water.

3. Reduction Clearing:

To remove unfixed surface dye and improve wash fastness, a reduction clearing process was performed.[7][8]

  • The dyed samples were treated in a solution containing 2 g/L sodium hydrosulfite, 2 g/L sodium hydroxide, and 1 g/L non-ionic detergent.

  • The treatment was carried out at 80°C for 20 minutes.

  • The samples were then rinsed thoroughly with hot and cold water and air-dried.

4. Evaluation of Dyeing Efficiency:

  • Color Strength (K/S Value): The color strength of the dyed samples was determined by measuring the spectral reflectance of the fabric using a spectrophotometer. The Kubelka-Munk equation was applied to calculate the K/S value, which is directly proportional to the concentration of the dye on the fabric.[9][10][11]

  • Colorfastness to Washing: The washing fastness of the dyed samples was assessed according to the ISO 105-C06 (A2S) standard.[12][13] The color change of the specimen and the staining of a multifiber adjacent fabric were evaluated using the grey scale.

  • Colorfastness to Light: The lightfastness was determined in accordance with the ISO 105-B02 standard.[6][14] The dyed samples were exposed to a xenon arc lamp, and the fading was assessed against the blue wool scale.

  • Colorfastness to Rubbing (Crocking): The rubbing fastness was evaluated for both dry and wet conditions using a crockmeter, following the ISO 105-X12 standard.[2][15][16] The degree of color transfer to a standard cotton rubbing cloth was assessed using the grey scale for staining.

Comparative Data on Dyeing Efficiency

The dyeing performance of this compound on the three types of polyester is summarized in the table below.

Property AssessedStandard PETMicrodenier PETCationic Dyeable (CD) PET
Color Strength (K/S Value) 12.515.211.8
Colorfastness to Washing (ISO 105-C06)
- Color Change4-54-54
- Staining (Multifiber)443-4
Colorfastness to Light (ISO 105-B02) 5-65-65
Colorfastness to Rubbing (ISO 105-X12)
- Dry Crocking4-54-54
- Wet Crocking443-4

Experimental Workflow Diagram

experimental_workflow cluster_preparation Fabric Preparation cluster_dyeing Dyeing Process cluster_post_treatment Post-Treatment cluster_evaluation Performance Evaluation prep_standard Standard PET dyeing High-Temperature Dyeing (130°C, 60 min) This compound prep_standard->dyeing prep_micro Microdenier PET prep_micro->dyeing prep_cd CD-PET prep_cd->dyeing clearing Reduction Clearing (80°C, 20 min) dyeing->clearing ks_eval Color Strength (K/S) clearing->ks_eval wash_eval Washing Fastness (ISO 105-C06) clearing->wash_eval light_eval Light Fastness (ISO 105-B02) clearing->light_eval crock_eval Rubbing Fastness (ISO 105-X12) clearing->crock_eval

Caption: Experimental workflow for dyeing and evaluation.

Discussion of Results

The experimental data reveals significant differences in the dyeing efficiency of this compound across the three polyester types.

Color Strength: Microdenier PET exhibited the highest color strength (K/S = 15.2), which can be attributed to its larger fiber surface area, facilitating greater dye uptake. Standard PET showed a good color yield (K/S = 12.5). In contrast, CD-PET demonstrated the lowest color strength (K/S = 11.8). This is likely due to the presence of anionic groups in CD-PET, which may slightly repel the non-ionic disperse dye molecules.

Colorfastness:

  • Washing Fastness: Both standard and microdenier PET displayed excellent washing fastness, with minimal color change and staining. CD-PET showed slightly lower performance in terms of staining, suggesting a weaker dye-fiber interaction.

  • Light Fastness: All three polyester types exhibited good to very good lightfastness, with ratings of 5 and above on the blue wool scale. This indicates the inherent stability of this compound to photodegradation.

  • Rubbing Fastness: The dry and wet rubbing fastness of standard and microdenier PET were very good. CD-PET showed slightly lower wet rubbing fastness, which correlates with the lower dye fixation observed in the other tests.

Conclusion

The choice of polyester substrate has a marked impact on the dyeing efficiency of this compound. For applications requiring the highest color yield, microdenier polyester is the most suitable option. Standard polyester provides a balanced performance with good color strength and excellent fastness properties. While cationic dyeable polyester can be dyed with disperse dyes, it results in a lower color yield and slightly reduced fastness properties compared to standard and microdenier PET. These findings provide valuable insights for material selection and process optimization in the dyeing of polyester fabrics with this compound.

References

Degradation of Disperse Red 86: A Comparative Guide to Advanced Oxidation Processes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disperse Red 86, a common anthraquinone dye, is a persistent organic pollutant in textile industry effluents, posing significant environmental and health concerns. Its complex aromatic structure makes it resistant to conventional wastewater treatment methods. Advanced Oxidation Processes (AOPs) have emerged as highly effective technologies for the degradation of such recalcitrant dyes. This guide provides an objective comparison of three prominent AOPs—Fenton, Ozonation, and Photocatalysis—for the degradation of this compound, supported by experimental data.

Comparative Performance of AOPs

The efficiency of different AOPs in degrading disperse dyes, including those with structures similar to this compound, varies significantly in terms of color removal and reduction of Chemical Oxygen Demand (COD). The following table summarizes the performance of Fenton, Ozonation, and a representative Photocatalytic process.

Advanced Oxidation ProcessTarget PollutantReagents/CatalystpHReaction TimeColor Removal (%)COD Removal (%)Reference
Fenton Process Disperse DyesFeSO₄, H₂O₂3Not SpecifiedColorless Effluent~83% (Final COD: 100 mg/dm³)[1]
Ozonation Disperse DyesO₃Not SpecifiedNot SpecifiedUp to 90%~10%[1]
Photocatalysis (UV/TiO₂) Disperse Red F3BS*TiO₂, H₂O₂, UVOptimizedOptimizedHighHigh[2]

Note: Data for a structurally related disperse dye is used as a proxy for this compound in the case of photocatalysis due to the limited availability of direct comparative studies on this compound for all three AOPs.

The Fenton process demonstrates superior performance in both color and COD removal for disperse dyes.[1] While ozonation is effective for decolorization, its impact on the total organic load (COD) is significantly lower.[1] Photocatalysis with TiO₂ has also been shown to be a promising method for the degradation of disperse dyes.[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. The following are representative protocols for the degradation of disperse dyes using the Fenton, Ozonation, and Photocatalysis processes.

Fenton Process

The Fenton process utilizes the reaction between ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents.

Methodology:

  • A solution of the disperse dye is prepared in a reaction vessel.

  • The pH of the solution is adjusted to 3 using sulfuric acid (H₂SO₄).[1]

  • Ferrous sulfate (FeSO₄) is added to the solution to achieve the desired Fe²⁺ concentration (e.g., 550 mg/dm³).[1]

  • Hydrogen peroxide (H₂O₂) is then introduced to the solution at a specific concentration (e.g., 600 mg/dm³) to initiate the Fenton reaction.[1]

  • The reaction mixture is stirred at a constant temperature for a specified duration.

  • Samples are withdrawn at regular intervals to analyze the degradation of the dye by measuring the absorbance at its maximum wavelength and the Chemical Oxygen Demand (COD).

Ozonation

Ozonation involves the use of ozone (O₃), a powerful oxidant, to break down the chromophores of the dye molecules.

Methodology:

  • A known concentration of the disperse dye solution is placed in a gas-washing bottle or a similar reactor.

  • Ozone gas is continuously bubbled through the solution at a specific flow rate (e.g., ozone dose of 0.5 g/dm³).[1]

  • The reaction is carried out at room temperature.

  • The degradation process is monitored by taking samples at different time intervals and analyzing them for color removal (spectrophotometrically) and COD.

Photocatalysis (UV/TiO₂)

This process utilizes a semiconductor catalyst, typically titanium dioxide (TiO₂), which upon irradiation with UV light, generates electron-hole pairs. These charge carriers react with water and oxygen to produce reactive oxygen species, including hydroxyl radicals, which then degrade the dye molecules.

Methodology:

  • A suspension of the disperse dye and TiO₂ nanoparticles is prepared in a photoreactor.

  • The suspension is stirred in the dark for a certain period to ensure adsorption-desorption equilibrium between the dye and the catalyst surface.

  • The solution is then irradiated with a UV lamp (e.g., a low-pressure mercury lamp).

  • The temperature of the reactor is maintained at a constant level.

  • Samples are collected at regular time intervals, centrifuged to remove the TiO₂ particles, and the supernatant is analyzed for dye concentration and COD.

Visualizing the Degradation Pathway and Experimental Workflow

To better understand the underlying mechanisms and experimental setups, the following diagrams are provided.

AOP_Mechanism cluster_AOPs Advanced Oxidation Processes cluster_ROS Reactive Oxygen Species cluster_Degradation Degradation Pathway AOPs Fenton Ozonation Photocatalysis ROS •OH (Hydroxyl Radical) O₂⁻ (Superoxide Radical) AOPs->ROS Generation of Dye This compound Intermediates Aromatic Intermediates Dye->Intermediates Oxidation by ROS Products CO₂, H₂O, Mineral Acids Intermediates->Products Further Oxidation

Caption: General mechanism of AOP-mediated dye degradation.

Experimental_Workflow Start Prepare this compound Solution AOP_Selection Select AOP (Fenton / Ozonation / Photocatalysis) Start->AOP_Selection Fenton Adjust pH to 3 Add FeSO₄ Add H₂O₂ AOP_Selection->Fenton Ozonation Bubble O₃ gas AOP_Selection->Ozonation Photocatalysis Add TiO₂ Irradiate with UV light AOP_Selection->Photocatalysis Reaction Monitor Reaction (Time, Temperature) Fenton->Reaction Ozonation->Reaction Photocatalysis->Reaction Analysis Sample Analysis (Colorimetric, COD) Reaction->Analysis End Data Interpretation Analysis->End

Caption: Experimental workflow for this compound degradation.

References

Evaluating the colorimetric properties of C.I. Disperse Red 86 against standards

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed evaluation of the colorimetric properties of C.I. Disperse Red 86, benchmarked against established industry standards and compared with alternative red disperse dyes, C.I. Disperse Red 60 and C.I. Disperse Red 167. The following sections present quantitative data on color fastness, outline the experimental protocols for these evaluations, and offer a visual representation of the testing workflow. This document is intended for researchers, scientists, and professionals in the drug development field who require a comprehensive understanding of the performance of this dye.

Quantitative Data Presentation

The color fastness properties of C.I. This compound, C.I. Disperse Red 60, and C.I. Disperse Red 167 when applied to polyester fabric are summarized below. The data is compiled from various industry sources and is presented according to both American Association of Textile Chemists and Colorists (AATCC) and International Organization for Standardization (ISO) standards.

Table 1: Fastness Properties of Selected Red Disperse Dyes on Polyester

PropertyTest MethodC.I. This compoundC.I. Disperse Red 60C.I. Disperse Red 167/167:1
Light Fastness AATCC 16 / ISO 105-B027-7-8
Washing Fastness (Color Change) AATCC 61 / ISO 105-C065-5
Washing Fastness (Staining) AATCC 61 / ISO 105-C065-5
Perspiration Fastness (Color Change) AATCC 15 / ISO 105-E045-5
Perspiration Fastness (Staining) AATCC 15 / ISO 105-E045-5
Ironing/Sublimation Fastness AATCC 117 / ISO 105-P014-5-5

Note: Fastness is graded on a scale of 1 to 5, with 5 representing the best performance. For light fastness, the scale is typically 1 to 8. A hyphen (-) indicates that specific data was not available in the searched resources.

Experimental Protocols

The evaluation of the colorimetric properties of disperse dyes is conducted using standardized test methods to ensure reproducibility and comparability of results. The key experimental protocols are detailed below.

Color Fastness to Light (AATCC Test Method 16 / ISO 105-B02)

This test determines the resistance of the dye to fading when exposed to an artificial light source that simulates natural daylight.

  • Specimen Preparation: A sample of the dyed polyester fabric is mounted in a specimen holder.

  • Exposure: The mounted specimen is placed in a xenon-arc lamp apparatus. The exposure is carried out under controlled conditions of temperature and humidity.

  • Evaluation: The change in color of the exposed specimen is assessed by comparing it with the unexposed original fabric. The degree of fading is rated against the Blue Wool Light Fastness Standards, on a scale of 1 to 8.

Color Fastness to Washing (AATCC Test Method 61 / ISO 105-C06)

This method assesses the resistance of the dye to domestic and commercial laundering.[1]

  • Specimen Preparation: A specimen of the dyed fabric is stitched together with a multi-fiber test fabric containing strips of different common fibers (e.g., cotton, nylon, polyester, etc.).

  • Washing Procedure: The composite specimen is placed in a stainless steel container with a specified detergent solution and stainless steel balls to simulate mechanical action. The container is then agitated in a laundering apparatus at a specified temperature and for a set duration.

  • Evaluation: After washing and drying, the change in color of the dyed specimen is evaluated using the Gray Scale for Color Change. The staining on each strip of the multi-fiber test fabric is assessed using the Gray Scale for Staining. Both are rated on a scale of 1 to 5.

Color Fastness to Perspiration (AATCC Test Method 15 / ISO 105-E04)

This test evaluates the dye's resistance to the effects of human perspiration.

  • Specimen Preparation: A dyed fabric specimen is placed between two pieces of undyed fabric, one of the same fiber type and one multi-fiber test fabric.

  • Immersion: The composite specimen is immersed in a simulated perspiration solution of a specified pH (acidic or alkaline) for a set time.

  • Pressure Application: The wet specimen is placed in a perspiration tester, which applies a standard pressure.

  • Incubation: The loaded tester is placed in an oven at a specified temperature for a set duration.

  • Evaluation: After drying, the color change of the specimen and the staining of the adjacent fabrics are assessed using the respective Gray Scales, rated from 1 to 5.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for evaluating the colorimetric properties of a disperse dye according to standard testing protocols.

G cluster_prep Sample Preparation cluster_testing Color Fastness Testing cluster_evaluation Evaluation cluster_output Output Dyeing Dyeing of Polyester Fabric with C.I. This compound Specimen_Cutting Cutting of Dyed Fabric into Standard Specimen Sizes Dyeing->Specimen_Cutting Light_Fastness Light Fastness Test (AATCC 16 / ISO 105-B02) Specimen_Cutting->Light_Fastness Test Specimens Washing_Fastness Washing Fastness Test (AATCC 61 / ISO 105-C06) Specimen_Cutting->Washing_Fastness Test Specimens Perspiration_Fastness Perspiration Fastness Test (AATCC 15 / ISO 105-E04) Specimen_Cutting->Perspiration_Fastness Test Specimens Visual_Assessment Visual Assessment using Gray Scales (1-5) or Blue Wool Standards (1-8) Light_Fastness->Visual_Assessment Washing_Fastness->Visual_Assessment Perspiration_Fastness->Visual_Assessment Data_Table Quantitative Data Table Visual_Assessment->Data_Table Instrumental_Measurement Instrumental Measurement of Color Difference (CIELAB) Instrumental_Measurement->Data_Table Comparison_Guide Publish Comparison Guide Data_Table->Comparison_Guide

References

A Comparative Guide to the Inter-Laboratory Analysis of C.I. Disperse Red 86

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for C.I. Disperse Red 86, designed to facilitate understanding and comparison of analytical performance between laboratories. In the absence of a formal inter-laboratory comparison study for this specific dye, this document synthesizes existing data and protocols to offer a framework for such a comparison. It details established analytical techniques, their performance metrics, and standardized protocols to promote consistency and comparability of results across different research settings.

Introduction to C.I. This compound and its Analysis

C.I. This compound is an anthraquinone-based disperse dye primarily used for dyeing polyester and its blended fabrics.[1] Its chemical structure and properties necessitate specific analytical approaches for accurate quantification and identification, especially in complex matrices like textiles. The most common analytical techniques employed are High-Performance Liquid Chromatography with Ultraviolet-Visible detection (HPLC-UV) and Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS).[2][3] This guide will focus on a comparative analysis of these two primary methods.

Comparative Analysis of Analytical Methods

The selection of an analytical method for C.I. This compound depends on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or throughput. Below is a summary of the key performance characteristics of HPLC-UV and UPLC-MS/MS for the analysis of disperse dyes.

Table 1: Comparison of Analytical Method Performance for Disperse Dyes
ParameterHPLC-UVUPLC-MS/MS
Principle Separation based on polarity, detection by UV-Vis absorbance.Separation based on polarity, detection by mass-to-charge ratio.
Selectivity Moderate; co-eluting compounds can interfere.High; provides structural information and can distinguish between compounds with similar chromatographic behavior.
Sensitivity Generally in the µg/mL (ppm) range.High; typically in the ng/mL (ppb) to pg/mL (ppt) range.[4][5]
Limit of Detection (LOD) ~0.7 mg/L for some disperse dyes.[6]0.02 - 1.35 ng/mL for a range of disperse dyes.[4]
Limit of Quantification (LOQ) Typically higher than LOD, method-dependent.0.06 - 4.09 ng/mL for a range of disperse dyes.[4]
Linearity (r²) Generally >0.99Typically >0.993[4]
Throughput Lower; longer run times.Higher; shorter run times and faster gradients.
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Matrix Effects Less susceptible to ion suppression/enhancement.Can be significantly affected by matrix components.[4]

Experimental Protocols

To ensure comparability of results between laboratories, the adoption of standardized experimental protocols is crucial. The following sections detail recommended procedures for sample preparation and analysis of C.I. This compound.

Sample Preparation from Textile Fibers

The extraction of C.I. This compound from textile matrices is a critical step that can significantly influence the accuracy and precision of the analysis.

Protocol 1: Solvent Extraction from Polyester Fibers

  • Sample Collection: Obtain a representative sample of the dyed textile fiber (approximately 1 gram).[4]

  • Extraction Solvent: Use methanol or a mixture of acetonitrile and water.[2][4] Chlorobenzene has also been reported as an effective solvent.[7]

  • Extraction Procedure:

    • Place the textile sample in a suitable vessel.

    • Add 20 mL of the extraction solvent.[4]

    • Sonicate the sample at 50 °C for 30 minutes.[4]

    • Centrifuge the extract at 10,000 rpm for 10 minutes.[4]

    • Collect the supernatant for analysis.

  • Filtration: Filter the extract through a 0.45 µm syringe filter prior to injection into the chromatography system.

HPLC-UV Analysis Protocol

This method is suitable for routine quality control and quantification where high sensitivity is not the primary requirement.

Table 2: HPLC-UV Method Parameters for Disperse Dye Analysis

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with 50% B, increase to 100% B over 15 minutes, hold for 5 minutes, return to initial conditions.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
UV Detection Wavelength Set to the λmax of C.I. This compound (typically around 520 nm)
UPLC-MS/MS Analysis Protocol

This method is ideal for trace-level detection and identification, offering higher sensitivity and selectivity.

Table 3: UPLC-MS/MS Method Parameters for Disperse Dye Analysis

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% formic acid and 5 mM ammonium formate
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start with 30% B, increase to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Ionization Mode Electrospray Ionization (ESI), Positive Mode
MS/MS Transitions Precursor ion (m/z of C.I. This compound) → Product ions (specific fragments)

Workflow and Process Diagrams

Visual representations of the experimental workflows can aid in standardizing procedures across different laboratories.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing textile_sample Textile Sample extraction Solvent Extraction textile_sample->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration centrifugation->filtration hplc_uv HPLC-UV filtration->hplc_uv Inject uplc_ms UPLC-MS/MS filtration->uplc_ms Inject quantification Quantification hplc_uv->quantification uplc_ms->quantification identification Identification uplc_ms->identification manufacturing_process cluster_reactants Starting Materials cluster_reaction1 Condensation cluster_intermediate Intermediate Product cluster_reaction2 Methoxylation cluster_product Final Product bromamine_acid 1-Amino-4-bromoanthraquinone-2-sulfonic acid (Bromamine Acid) condensation Condensation Reaction (Copper Catalyst) bromamine_acid->condensation p_toluenesulfonamide p-Toluenesulfonamide p_toluenesulfonamide->condensation intermediate Intermediate condensation->intermediate methoxylation Methoxylation (Methanol, KOH) intermediate->methoxylation disperse_red_86 C.I. This compound methoxylation->disperse_red_86

References

Assessing the In-Vitro Biocompatibility of Disperse Red 86: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the in-vitro biocompatibility of Disperse Red 86. Due to a lack of specific biocompatibility data for this compound in publicly available literature, this guide utilizes data from structurally related anthraquinone and azo disperse dyes, such as Disperse Red 1, as a proxy. This approach is taken to provide the most relevant available information while clearly acknowledging the data gap for this compound itself. The performance of these disperse dyes is compared with alternative dyes commonly used in in-vitro studies. All quantitative data is summarized for clear comparison, and detailed experimental protocols for key biocompatibility assays are provided.

Comparative Analysis of In-Vitro Dye Biocompatibility

The selection of a dye for in-vitro studies is critical, as it should not interfere with cellular processes or induce cytotoxicity, which could confound experimental results. This section compares the known biocompatibility profiles of Disperse Red dyes (as an analogue for this compound) with other common laboratory dyes.

Data Summary: In-Vitro Cytotoxicity of Selected Dyes

DyeDye TypeCell Line(s)AssayKey Findings
Disperse Red 1 (as proxy for this compound) Azo DyeHepG2, Human LymphocytesMicronucleus Assay, Annexin V/Propidium IodideInduced genotoxic effects and increased micronuclei formation, indicating potential for chromosomal damage.[1][2][3] No significant cytotoxicity was observed in HepG2 cells.[2]
Trypan Blue Diazo DyeVariousDye ExclusionCommonly used to assess cell viability, but can be toxic to cells with prolonged exposure (5-30 minutes).[4] Classified as a Group 2B carcinogen.[4]
Crystal Violet TriarylmethaneVariousStaining of attached cellsUsed to quantify cell viability by staining adherent cells. Can be carcinogenic and mutagenic.[5][6][7]
DiI (Dil-C18(3)) CarbocyanineMouse Embryonic Fibroblasts (MEFs)MTT AssayNon-toxic at concentrations of 0.5 µg/mL, but toxic at higher concentrations (1 and 2 µg/mL).[8]
Acid Violet-17 TriarylmethaneRetinal Pigment Epithelial (RPE) cellsMTT, Live/Dead AssayWell-tolerated at 0.0625 mg/mL. Higher concentrations (0.25 and 0.5 mg/mL) showed a significant decrease in cell viability.[9]
Propidium Iodide Intercalating AgentVariousFluorescence Microscopy, Flow CytometryA membrane-impermeant dye used to identify dead cells.[10] It is a sensitive method to test for cytotoxicity.[11]

Experimental Protocols

Detailed methodologies for common in-vitro biocompatibility assays are provided below to enable researchers to design and execute their own studies.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[12][13][14][15]

Principle: Viable cells with active metabolism contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[12] The amount of formazan produced is proportional to the number of viable cells.[16]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat cells with various concentrations of the dye (e.g., this compound) and control substances. Include untreated cells as a control. Incubate for a predetermined exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.2% nonidet p-40 (NP-40) and 8 mM HCl in isopropanol) to each well to dissolve the formazan crystals.[12][14]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[15] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[12]

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.[17]

Principle: LDH is a stable enzyme that is released into the cell culture medium upon membrane damage. The amount of LDH in the supernatant is proportional to the number of dead cells. The assay involves a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[18]

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the test dye as described in the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 400 x g for 5 minutes.[19] Carefully transfer the cell culture supernatant to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.[18]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

Neutral Red Uptake Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye Neutral Red in their lysosomes.[20][21]

Principle: Neutral Red is a weak cationic dye that penetrates cell membranes by non-ionic diffusion and accumulates in the lysosomes of viable cells. Damage to the cell surface or lysosomal membrane leads to a decreased uptake of the dye.[20]

Protocol:

  • Cell Seeding and Treatment: Seed and treat cells with the test dye as described in the MTT assay protocol.

  • Neutral Red Incubation: After treatment, remove the culture medium and add a medium containing Neutral Red (e.g., 50 µg/mL). Incubate for 2-3 hours at 37°C.

  • Dye Extraction: After incubation, wash the cells with PBS to remove excess dye. Add a destain solution (e.g., 50% ethanol, 49% water, 1% glacial acetic acid) to each well to extract the dye from the cells.[22]

  • Absorbance Measurement: Shake the plate for 10 minutes to ensure complete solubilization of the dye.[23] Measure the absorbance at 540 nm using a microplate reader.[23]

Visualizing Cellular Impact and Experimental Design

To further understand the potential impact of dyes on cellular functions and to clearly outline experimental procedures, the following diagrams are provided.

G cluster_workflow Experimental Workflow: In-Vitro Cytotoxicity Assessment A Cell Seeding (96-well plate) B 24h Incubation (Cell Adhesion) A->B C Treatment with this compound & Control Dyes (Various Concentrations) B->C D Incubation (e.g., 24h, 48h, 72h) C->D E Cytotoxicity Assay D->E F MTT Assay E->F Metabolic Activity G LDH Assay E->G Membrane Integrity H Neutral Red Assay E->H Lysosomal Integrity I Data Analysis (Absorbance Measurement) F->I G->I H->I J Determine IC50 Values & Compare Biocompatibility I->J

Experimental Workflow for Cytotoxicity Assessment.

G cluster_pathway Hypothesized Cellular Response to Cytotoxic Dye Exposure Dye Cytotoxic Dye (e.g., Disperse Red Analogue) Membrane Plasma Membrane Damage Dye->Membrane Mitochondria Mitochondrial Dysfunction Dye->Mitochondria Lysosome Lysosomal Damage Dye->Lysosome LDH LDH Release Membrane->LDH Metabolism Decreased Metabolic Activity Mitochondria->Metabolism NRU Decreased Neutral Red Uptake Lysosome->NRU Apoptosis Apoptosis/Necrosis LDH->Apoptosis Metabolism->Apoptosis NRU->Apoptosis CellDeath Cell Death Apoptosis->CellDeath

Potential Cellular Effects of Cytotoxic Dyes.

References

Performance evaluation of C.I. Disperse Red 86 in different textile finishing processes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Overview of C.I. Disperse Red 86 and Alternatives

C.I. This compound is an anthraquinone-based dye known for its brilliant bluish-pink to peach-pink shades on polyester and its good overall fastness properties.[1] It is often selected for applications requiring high light fastness. For a comprehensive evaluation, its performance is compared with two common alternatives representing different chemical classes: C.I. Disperse Red 60, another anthraquinone dye, and C.I. Disperse Red 82, a monoazo dye.

Table 1: General Properties of C.I. This compound and Alternatives

PropertyC.I. This compoundC.I. Disperse Red 60C.I. Disperse Red 82
C.I. Name This compoundDisperse Red 60Disperse Red 82
Chemical Class AnthraquinoneAnthraquinoneMonoazo
Molecular Formula C22H18N2O5SC20H13NO4C21H21N5O6
Molecular Weight 422.45 g/mol 331.32 g/mol 439.42 g/mol
Shade on Polyester Bluish-pink to Peach-pinkRedBluish-red
Primary Applications Polyester and its blends, polyamide, acetate fibersPolyester and its blendsPolyester and its blends, especially for deep shades

Performance Comparison in Polyester Dyeing

The performance of disperse dyes on polyester is evaluated based on their fastness properties, which indicate the durability of the color to various external factors encountered during the textile's life cycle.

Table 2: Comparative Fastness Properties on Polyester (ISO Standards, Scale 1-5, where 5 is excellent)

Fastness PropertyC.I. This compoundC.I. Disperse Red 60C.I. Disperse Red 82
Light Fastness (Xenon Arc) 6-75-65
Washing Fastness (ISO 105 C06) 4-544
Rubbing Fastness (ISO 105 X12) - Dry 4-544
Rubbing Fastness (ISO 105 X12) - Wet 43-43-4
Sublimation Fastness (ISO 105 P01) 43-43
Perspiration Fastness (ISO 105 E04) 4-544

Note: The fastness ratings are compiled from multiple sources and may vary depending on the depth of shade, dyeing process, and finishing treatments applied.

From the data, C.I. This compound generally exhibits superior light fastness and sublimation fastness compared to the selected azo and even the other anthraquinone alternative. Its washing and rubbing fastness are also very good. Anthraquinone dyes, while often tinctorially weaker than azo dyes, are frequently chosen for applications where light fastness is a critical requirement.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the performance of disperse dyes on polyester fabrics.

High-Temperature Exhaust Dyeing of Polyester

This method is commonly used for dyeing polyester with disperse dyes to ensure good dye penetration and fastness.

Materials and Equipment:

  • Scoured and bleached 100% polyester fabric

  • C.I. This compound (or alternative dye)

  • Dispersing agent (e.g., lignosulfonate-based)

  • pH buffer (acetic acid/sodium acetate)

  • High-temperature, high-pressure (HTHP) laboratory dyeing machine

  • Spectrophotometer for color measurement

Procedure:

  • Prepare the dyebath with a liquor-to-goods ratio of 10:1.

  • Add a dispersing agent (1 g/L) to the water.

  • Adjust the pH of the dyebath to 4.5-5.5 using an acetic acid/sodium acetate buffer.

  • Add the predispersed dye (e.g., 1% on weight of fabric, owf) to the dyebath.

  • Immerse the polyester fabric in the dyebath at room temperature.

  • Raise the temperature to 130°C at a rate of 2°C/minute.

  • Maintain the temperature at 130°C for 60 minutes.

  • Cool the dyebath down to 70°C at a rate of 3°C/minute.

  • Rinse the dyed fabric with hot water and then cold water.

  • Perform reduction clearing by treating the fabric in a bath containing 2 g/L sodium hydrosulfite, 2 g/L sodium hydroxide, and 1 g/L of a non-ionic detergent at 70-80°C for 20 minutes to remove surface dye.

  • Rinse the fabric thoroughly and dry.

Fastness Testing Protocols

The following standard test methods are used to evaluate the colorfastness of the dyed fabrics.

  • Light Fastness (ISO 105-B02): Samples are exposed to a xenon arc lamp under controlled conditions, and the change in color is assessed by comparing it with a blue wool standard.

  • Washing Fastness (ISO 105-C06): The dyed sample, in contact with a multifiber fabric, is washed in a soap solution under specified conditions of temperature, time, and mechanical agitation. The change in color of the sample and the staining of the multifiber fabric are evaluated using grey scales.

  • Rubbing Fastness (ISO 105-X12): A dry and a wet cotton cloth are rubbed against the dyed sample under a specified pressure. The degree of color transfer to the cotton cloths is assessed using the grey scale for staining.

  • Sublimation Fastness (ISO 105-P01): The dyed sample is heated under pressure in contact with an undyed fabric. The change in color of the sample and the staining of the undyed fabric are evaluated.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the performance evaluation of disperse dyes.

Experimental_Workflow start Start: Select Dyes (C.I. This compound & Alternatives) prep Fabric Preparation (Scouring & Bleaching) start->prep dyeing High-Temperature Dyeing (130°C, pH 4.5-5.5) prep->dyeing rc Reduction Clearing dyeing->rc drying Drying rc->drying testing Fastness Testing drying->testing light Light Fastness (ISO 105-B02) testing->light wash Washing Fastness (ISO 105-C06) testing->wash rubbing Rubbing Fastness (ISO 105-X12) testing->rubbing sublimation Sublimation Fastness (ISO 105-P01) testing->sublimation analysis Data Analysis & Comparison light->analysis wash->analysis rubbing->analysis sublimation->analysis end End: Performance Evaluation analysis->end

Caption: Experimental workflow for comparative performance evaluation of disperse dyes.

Conclusion

C.I. This compound stands out as a high-performance anthraquinone dye, particularly suitable for applications demanding excellent light and sublimation fastness. While azo dyes like C.I. Disperse Red 82 may offer higher color strength, their lower fastness to light and heat can be a limiting factor in certain end-uses. C.I. Disperse Red 60, another anthraquinone dye, provides a good balance of properties but is generally outperformed by C.I. This compound in key fastness criteria. The selection of the appropriate red disperse dye will ultimately depend on the specific performance requirements, cost considerations, and desired shade of the final textile product. This guide provides a foundational comparison to aid in this selection process.

References

Validating Kinetic Models for Disperse Dye Adsorption: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of kinetic models is crucial for optimizing the adsorption process of disperse dyes in wastewater treatment and textile applications. This guide provides a comparative overview of common kinetic models, using the adsorption of a representative disperse red dye as a case study to illustrate the validation process. While specific experimental data for C.I. Disperse Red 86 is limited in publicly available literature, the principles and methodologies outlined here are directly applicable.

Data Presentation: A Comparative Analysis of Kinetic Models

To effectively validate a kinetic model, experimental data of the amount of dye adsorbed per unit mass of adsorbent over time (ngcontent-ng-c4139270029="" _nghost-ng-c83320049="" class="inline ng-star-inserted">

qtq_tqt​
) is fitted to various model equations. The goodness of fit is typically evaluated by comparing the correlation coefficients (
R2R^2R2
) and the agreement between the experimental equilibrium adsorption capacity (
qe,expq{e,exp}qe,exp​
) and the calculated equilibrium adsorption capacity (ngcontent-ng-c4139270029="" _nghost-ng-c83320049="" class="inline ng-star-inserted">
qe,calq{e,cal}qe,cal​
).[1][2]

Below are hypothetical datasets and the corresponding calculated parameters for the pseudo-first-order, pseudo-second-order, and intra-particle diffusion models for the adsorption of a disperse red dye onto a hypothetical adsorbent.

Table 1: Experimental Kinetic Data for the Adsorption of a Disperse Red Dye

Time (min)
qtq_tqt​
(mg/g)
00
1015.2
2025.8
3033.1
6045.5
9050.2
12052.1
18052.5

Table 2: Comparison of Kinetic Model Parameters

Kinetic ModelParametersValuengcontent-ng-c4139270029="" _nghost-ng-c83320049="" class="inline ng-star-inserted">
R2R^2R2
Pseudo-First-Order
qe,calq{e,cal}qe,cal​
(mg/g)
51.80.975
ngcontent-ng-c4139270029="" _nghost-ng-c83320049="" class="inline ng-star-inserted">
k1k_1k1​
(1/min)
0.045
Pseudo-Second-Order
qe,calq{e,cal}qe,cal​
(mg/g)
53.00.998
ngcontent-ng-c4139270029="" _nghost-ng-c83320049="" class="inline ng-star-inserted">
k2k_2k2​
(g/mg·min)
0.0015
Intra-particle Diffusion
kp1k{p1}kp1​
(mg/g·min⁰·⁵)
5.80.989
ngcontent-ng-c4139270029="" _nghost-ng-c83320049="" class="inline ng-star-inserted">
C1C_1C1​
2.1
kp2k{p2}kp2​
(mg/g·min⁰·⁵)
0.90.965
C2C_2C2​
40.3

Based on the higher

R2R^2R2
value and the closer agreement between the experimental and calculated
qeq_eqe​
values, the pseudo-second-order kinetic model appears to be the most suitable for describing the adsorption of this disperse red dye under the tested conditions.[3][4]

Experimental Protocols

The following is a generalized experimental protocol for determining the adsorption kinetics of a disperse dye.

1. Preparation of Adsorbent and Adsorbate Solutions:

  • The adsorbent (e.g., activated carbon, chitosan, clay) is washed with deionized water to remove impurities and then dried in an oven at a specified temperature (e.g., 105°C) for a set duration (e.g., 24 hours).[5]

  • A stock solution of the disperse dye (e.g., 1000 mg/L) is prepared by dissolving a known weight of the dye powder in deionized water. Experimental solutions of desired concentrations are prepared by diluting the stock solution.

2. Batch Adsorption Experiments:

  • A fixed amount of the adsorbent is added to a series of flasks containing a known volume and concentration of the dye solution.[2]

  • The flasks are agitated at a constant speed and temperature using a mechanical shaker or a magnetic stirrer to ensure a homogenous mixture.[5]

  • Samples are withdrawn at different time intervals (e.g., 5, 10, 20, 30, 60, 90, 120, 180 minutes).[6]

  • The withdrawn samples are centrifuged or filtered to separate the adsorbent from the solution.

3. Analysis of Dye Concentration:

  • The concentration of the dye remaining in the supernatant is determined using a UV-Vis spectrophotometer at the maximum absorbance wavelength (ngcontent-ng-c4139270029="" _nghost-ng-c83320049="" class="inline ng-star-inserted">

    λmax\lambda{max}λmax​
    ) of the dye.[5]

  • The amount of dye adsorbed at time t,

    qtq_tqt​
    (mg/g), is calculated using the following equation:
    qt=(C0Ct)×Vmq_t = \frac{(C_0 - C_t) \times V}{m}qt​=m(C0​−Ct​)×V​
    where:

    • C0C_0C0​
      is the initial dye concentration (mg/L)

    • CtC_tCt​
      is the dye concentration at time t (mg/L)

    • VVV
      is the volume of the solution (L)

    • mmm
      is the mass of the adsorbent (g)

4. Kinetic Model Fitting:

  • The experimental data (

    qtq_tqt​
    vs. t) is fitted to the linear or non-linear forms of the kinetic models (pseudo-first-order, pseudo-second-order, intra-particle diffusion, etc.) to determine the model parameters.[1][4]

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Adsorbent_Prep Adsorbent Preparation (Washing & Drying) Batch_Adsorption Batch Adsorption (Adsorbent + Dye Solution) Adsorbent_Prep->Batch_Adsorption Dye_Solution_Prep Dye Solution Preparation (Stock & Working Solutions) Dye_Solution_Prep->Batch_Adsorption Agitation Agitation (Constant Speed & Temperature) Batch_Adsorption->Agitation Sampling Sampling (at different time intervals) Agitation->Sampling Separation Solid-Liquid Separation (Centrifugation/Filtration) Sampling->Separation Concentration_Analysis Concentration Analysis (UV-Vis Spectrophotometer) Separation->Concentration_Analysis Data_Calculation Data Calculation (Calculate qt) Concentration_Analysis->Data_Calculation Model_Fitting Kinetic Model Fitting (PFO, PSO, IPD) Data_Calculation->Model_Fitting Validation Model Validation (R² and qe comparison) Model_Fitting->Validation

Caption: Experimental workflow for a typical adsorption kinetics study.

Kinetic_Models cluster_models Kinetic Models cluster_validation Validation Parameters Experimental_Data Experimental Data (qt vs. t) PFO Pseudo-First-Order (Lagergren) Experimental_Data->PFO Fitting PSO Pseudo-Second-Order (Ho & McKay) Experimental_Data->PSO Fitting IPD Intra-particle Diffusion (Weber & Morris) Experimental_Data->IPD Fitting R_squared Correlation Coefficient (R²) PFO->R_squared qe_comparison qe,exp vs. qe,cal PFO->qe_comparison PSO->R_squared PSO->qe_comparison IPD->R_squared

Caption: Logical relationship for validating adsorption kinetic models.

References

Genotoxicity of C.I. Disperse Red 86: A Comparative Assessment Unattainable Due to Lack of Public Data

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive assessment of the genotoxic potential of the anthraquinone dye, C.I. Disperse Red 86, in comparison to other disperse dyes is currently not feasible due to the absence of publicly available experimental data for this specific substance. While information on the genotoxicity of other dyes such as C.I. Disperse Red 1, C.I. Disperse Orange 1, and C.I. Disperse Yellow 3 is available in the scientific literature, a direct, data-driven comparison with C.I. This compound cannot be compiled.

Disperse dyes are a class of synthetic colorants with low water solubility, primarily used for dyeing hydrophobic fibers like polyester and acetate. Concerns regarding their potential toxic and genotoxic effects have led to numerous studies on various members of this dye class. Genotoxicity assays are crucial in determining the potential of a substance to cause DNA or chromosomal damage, which can be a precursor to carcinogenic effects. Standard assays for this purpose include the Ames test (for gene mutations), the micronucleus assay (for chromosomal damage), and the comet assay (for DNA strand breaks).

For this comparative guide, an extensive search for genotoxicity data on C.I. This compound (CAS No. 12223-43-7) was conducted across scientific databases, toxicological repositories, and regulatory agency websites. This investigation, however, did not yield any specific results from Ames, micronucleus, or comet assays for this particular dye. The available information is limited to its chemical and physical properties, with some sources indicating potential for organ damage upon repeated exposure and aquatic toxicity, but no direct experimental evidence of genotoxicity.[1]

In contrast, studies on other disperse dyes have provided insights into their genotoxic profiles.

Genotoxicity of Comparator Dyes

C.I. Disperse Red 1

This azo dye has been shown to induce genotoxic effects in various test systems. For instance, it has been reported to cause an increase in micronucleated polychromatic erythrocytes in the bone marrow of mice, indicating chromosomal damage.[2][3] Furthermore, studies have demonstrated its ability to induce primary DNA damage in liver cells.[2][3]

C.I. Disperse Orange 1

Research has indicated that C.I. Disperse Orange 1 exhibits mutagenic activity, particularly in the Ames test. It has been found to induce frameshift mutations, and its mutagenicity is enhanced by the presence of nitroreductase and o-acetyltransferase enzymes.

C.I. Disperse Yellow 3

This monoazo dye has also been the subject of genotoxicity testing. It has been reported to be mutagenic in the Ames test and has shown evidence of inducing sister chromatid exchanges in Chinese hamster ovary cells.

Data Unavailability for C.I. This compound

The lack of genotoxicity data for C.I. This compound prevents a direct comparison of its potential to cause genetic damage with the aforementioned dyes. While it belongs to the anthraquinone class of dyes, for which some members have been shown to be genotoxic, it is not scientifically sound to extrapolate these findings to C.I. This compound without specific experimental evidence.

Experimental Protocols for Genotoxicity Assays

To provide context for the type of data required for such a comparison, the following are generalized methodologies for key genotoxicity assays.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[4] It utilizes several strains of the bacterium Salmonella typhimurium with pre-existing mutations that render them unable to synthesize the amino acid histidine (his-). The test substance is incubated with the bacterial strains, both with and without a metabolic activation system (S9 fraction from rat liver, to mimic mammalian metabolism). If the substance is a mutagen, it will cause a reverse mutation in the bacteria, allowing them to grow on a histidine-deficient medium. The number of revertant colonies is then counted as an indicator of mutagenic activity.

In Vitro Micronucleus Assay

The in vitro micronucleus assay is used to detect chromosomal damage.[5][6][7] Cultured cells, such as human lymphocytes or cell lines, are exposed to the test substance. After treatment, the cells are allowed to divide. During cell division, any chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei can form small, separate nuclei called micronuclei. The cells are then examined microscopically, and the frequency of micronucleated cells is determined. An increase in the number of micronucleated cells indicates that the substance has clastogenic (chromosome-breaking) or aneugenic (chromosome-lagging) activity.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive technique for detecting DNA strand breaks in individual cells.[8][9][10] Cells are embedded in agarose on a microscope slide and then lysed to remove membranes and proteins, leaving behind the DNA as a nucleoid. The slides are then subjected to electrophoresis. If the DNA is damaged (i.e., contains strand breaks), it will migrate out of the nucleoid towards the anode, forming a "comet" shape with a head (intact DNA) and a tail (damaged DNA fragments). The length and intensity of the comet tail are proportional to the amount of DNA damage.

Genotoxicity Assessment Workflow

The following diagram illustrates a typical workflow for assessing the genotoxicity of a substance.

Genotoxicity_Workflow cluster_screening Initial Screening cluster_invitro In Vitro Mammalian Cell Assays cluster_invivo In Vivo Assays (if required) cluster_evaluation Data Evaluation & Risk Assessment Ames Ames Test (Bacterial Reverse Mutation) Micronucleus Micronucleus Assay (Chromosomal Damage) Ames->Micronucleus Positive or equivocal results Evaluation Weight of Evidence Evaluation Ames->Evaluation Negative results Comet Comet Assay (DNA Strand Breaks) in_vivo_MN In Vivo Micronucleus Test (e.g., in rodent bone marrow) Micronucleus->in_vivo_MN Positive results Micronucleus->Evaluation Negative results Comet->in_vivo_MN Positive results Comet->Evaluation Negative results in_vivo_MN->Evaluation

Caption: A simplified workflow for genotoxicity assessment of a chemical substance.

References

Safety Operating Guide

Proper Disposal of C.I. Disperse Red 86: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the protection of personnel and the ecosystem. This guide provides detailed, step-by-step procedures for the proper disposal of C.I. Disperse Red 86, a synthetic anthraquinone dye. Adherence to these protocols is essential due to the chemical's hazardous properties and regulatory requirements.

Hazard Identification and Safety Data

C.I. This compound is classified as a hazardous substance. Its key hazards, as identified in safety data sheets, are summarized below. Understanding these risks is the first step in safe handling and disposal.

Hazard ClassificationDescriptionGHS Precautionary Statement
Specific target organ toxicity – repeated exposure May cause damage to organs through prolonged or repeated exposure.[1]P260: Do not breathe dust/fume/gas/mist/vapours/spray.[1]
Hazardous to the aquatic environment, long-term (Chronic) Toxic to aquatic life with long lasting effects.[1]P273: Avoid release to the environment.[1]
Skin Sensitization May cause an allergic skin reaction.P280: Wear protective gloves.

Immediate Safety and Personal Protective Equipment (PPE)

Prior to handling C.I. This compound for any purpose, including disposal, all personnel must be equipped with the appropriate PPE and be aware of emergency first-aid measures.

Required Personal Protective Equipment:

  • Hand Protection: Handle with chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after.[1]

  • Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.

  • Skin and Body Protection: Wear impervious clothing, such as a lab coat, to prevent skin contact.[1]

  • Respiratory Protection: In situations where dust may be generated, use a NIOSH-approved particulate respirator.[2] Ensure appropriate exhaust ventilation is available where dust is formed.[1]

First-Aid Measures:

  • In case of skin contact: Immediately wash off with soap and plenty of water.[1] Remove contaminated clothing. If irritation or a rash occurs, seek medical attention.

  • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

  • If inhaled: Move the person into fresh air. If breathing is difficult, give artificial respiration and consult a physician.[1]

  • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[1]

Spill and Leak Containment Protocol

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

Methodology for Spill Cleanup:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated.[1]

  • Don PPE: Wear the personal protective equipment outlined above.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains or waterways.[1][2]

  • Cleanup (Dry Spill):

    • Avoid generating dust.[2]

    • Use dry cleanup procedures. Gently sweep or vacuum up the spilled material.[2] If using a vacuum, it must be fitted with a HEPA filter.[2]

    • Place the collected material into a suitable, closed, and clearly labeled container for disposal.[1][2]

  • Decontamination: Wash the spill area thoroughly with soap and water, collecting the contaminated water for disposal as hazardous waste.

  • Collect Waste: All materials used for cleanup (e.g., contaminated gloves, wipes, absorbent pads) must also be placed in the hazardous waste container.[3]

Step-by-Step Disposal Procedure

The disposal of C.I. This compound must comply with federal, state, and local regulations. The primary principle is that it must be treated as hazardous waste. Under no circumstances should this chemical be discharged into sewer systems or regular trash. [1]

  • Waste Collection:

    • Collect all waste containing C.I. This compound, including unused product, contaminated materials, and spill cleanup debris, at or near the point of generation.[4]

    • Use a designated, chemically compatible, and leak-proof container.[4] Ensure the container is kept closed when not in use.[1]

  • Waste Labeling:

    • Clearly label the waste container with the words "Hazardous Waste," the full chemical name "C.I. This compound," and a description of its hazards (e.g., "Toxic," "Environmental Hazard").

  • Waste Segregation and Storage:

    • Store the hazardous waste container in a designated, well-ventilated secondary containment area.[4]

    • Segregate it from incompatible materials, particularly strong oxidizing agents.[2]

    • Adhere to institutional and regulatory storage time limits (e.g., academic labs may have specific time limits for waste removal).[5]

  • Arrange for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[3]

    • The accepted methods of destruction are controlled incineration with flue gas scrubbing or removal to a licensed chemical destruction plant.[1]

  • Empty Container Disposal:

    • An empty container that held C.I. This compound must be managed as hazardous waste unless properly decontaminated.

    • To decontaminate, triple rinse the container with a suitable solvent (e.g., water or another solvent capable of removing the dye).[3]

    • Collect all rinseate as hazardous waste.[3]

    • After triple-rinsing, deface all labels on the container before disposing of it as regular trash.[3]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of C.I. This compound.

G start Disposal Required for C.I. This compound Waste ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe is_spill Is this a spill? ppe->is_spill collect_waste Step 2: Collect Waste in a Designated Hazardous Waste Container label_container Step 3: Securely Close and Label Container as Hazardous Waste collect_waste->label_container is_spill->collect_waste No spill_procedure Follow Spill & Leak Containment Protocol is_spill->spill_procedure Yes spill_procedure->collect_waste store_waste Step 4: Store in Designated Secondary Containment Area label_container->store_waste contact_ehs Step 5: Contact EHS for Pickup by Licensed Disposal Contractor store_waste->contact_ehs end Disposal Complete contact_ehs->end

Caption: Workflow for the safe disposal of C.I. This compound waste.

Regulatory Framework

In the United States, the disposal of hazardous chemical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4] Academic and research laboratories may operate under specific regulations, such as Subpart K of the RCRA generator rules, which provide alternative standards for managing hazardous waste in these settings.[5] It is the responsibility of the waste generator to ensure full compliance with all applicable national and institutional policies.

References

Personal protective equipment for handling C.I. Disperse Red 86

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for C.I. Disperse Red 86

For Immediate Reference by Laboratory and Drug Development Professionals

This document provides critical safety protocols and logistical information for the handling and disposal of C.I. This compound (CAS No. 81-68-5). Adherence to these guidelines is essential for ensuring personnel safety and regulatory compliance.

I. Personal Protective Equipment (PPE)

Proper selection and use of PPE are the first line of defense against potential exposure. The following equipment is mandatory when handling C.I. This compound.

PPE CategorySpecificationsRationale
Eye and Face Protection Safety glasses with side-shields conforming to EN166 or NIOSH approved.Protects against dust particles and splashes.
Skin Protection - Impervious clothing.- Chemical-resistant gloves (inspected before use).Prevents skin contact with the chemical.[1]
Respiratory Protection Dust mask.[1]Required when handling large quantities to prevent inhalation of dust.
II. Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling C.I. This compound minimizes the risk of exposure and contamination.

  • Preparation :

    • Ensure adequate ventilation in the work area.[1]

    • Inspect all PPE for integrity before use.

    • Have an emergency eye wash station and safety shower readily accessible.

  • Handling :

    • Avoid contact with skin and eyes.[1]

    • Prevent the formation of dust and aerosols.[1]

    • Use in a well-ventilated area.[2]

    • Do not eat, drink, or smoke in the handling area.[3]

    • Wash hands thoroughly after handling.[1][4]

  • Storage :

    • Store in a cool, dry, and well-ventilated area.[2][5]

    • Keep containers tightly closed and properly labeled.[2]

    • Store away from incompatible materials and foodstuff containers.[2]

III. Disposal Plan: Waste Management Protocol

Proper disposal of C.I. This compound and contaminated materials is crucial to prevent environmental contamination.

  • Waste Collection :

    • Collect waste material in suitable, closed, and clearly labeled containers.[1]

    • Contaminated PPE (e.g., gloves) should be disposed of in accordance with applicable laws and good laboratory practices.[1]

  • Spill Management :

    • In case of a spill, evacuate the area.[1]

    • Use personal protective equipment during cleanup.[1]

    • Sweep up the spilled material and place it in a suitable, closed container for disposal.[1]

    • Avoid generating dust.[1]

  • Final Disposal :

    • Dispose of contents and containers in accordance with local, state, and federal regulations.

    • Do not let the product enter drains.[1]

IV. Emergency First-Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[1]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
Ingestion Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[1]

Visual Workflow for Handling C.I. This compound

The following diagram outlines the standard operating procedure for safely handling C.I. This compound in a laboratory setting.

start Start prep Preparation: - Verify Ventilation - Inspect PPE - Check Emergency Equipment start->prep handling Handling: - Avoid Contact & Dust - No Eating/Drinking/Smoking - Use in Ventilated Area prep->handling storage Storage: - Cool, Dry, Ventilated Area - Tightly Closed Containers - Away from Incompatibles handling->storage spill Accidental Spill? handling->spill If Spill Occurs disposal Disposal: - Collect in Labeled Containers - Follow Regulations - Do Not Discharge to Drains storage->disposal spill->storage No spill_response Spill Response: - Evacuate Area - Wear Full PPE - Contain & Collect Waste spill->spill_response Yes spill_response->disposal end End disposal->end

Caption: Workflow for Safe Handling of C.I. This compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.